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2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Documentation Hub

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  • Product: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
  • CAS: 1433999-78-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

The following technical guide details the synthesis, purification, and characterization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine , chemically known as 2-(4-Bromophenyl)acetamidoxime . This document is structured f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine , chemically known as 2-(4-Bromophenyl)acetamidoxime . This document is structured for researchers requiring high-purity intermediates for heterocyclic drug discovery (e.g., 1,2,4-oxadiazoles).

Executive Summary & Target Profile

2-(4-Bromophenyl)acetamidoxime is a critical amidoxime intermediate used primarily in the synthesis of bioactive 1,2,4-oxadiazole derivatives. Its dual nucleophilic character (amine and oxime hydroxyl) makes it a versatile building block for cyclization reactions with carboxylic acid derivatives.

Property Specification
IUPAC Name (1Z)-2-(4-Bromophenyl)-N-hydroxyethanimidamide
Common Name 2-(4-Bromophenyl)acetamidoxime
CAS Number 422560-40-5
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 132–134 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, CHCl₃

Retrosynthetic Analysis & Strategy

The most robust synthetic route involves the nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile . This method is preferred over amide dehydration or thioamide conversion due to higher atom economy and milder conditions.

Reaction Scheme

The nitrile carbon undergoes nucleophilic attack by the nitrogen of hydroxylamine, followed by a proton transfer to yield the amidoxime.

G Nitrile 4-Bromophenylacetonitrile (C8H6BrN) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH Reflux (EtOH/H2O) Reagents NH2OH·HCl + Base (Na2CO3 or Et3N) Reagents->Intermediate Product 2-(4-Bromophenyl)acetamidoxime (Target) Intermediate->Product Tautomerization

Figure 1: Synthetic pathway from nitrile precursor to amidoxime target.

Experimental Protocol

Safety Warning: Hydroxylamine is potentially explosive upon heating. Always use the hydrochloride salt (NH2OH·HCl) and generate the free base in situ. Ensure the reaction vessel is vented.

Materials[2][3][4][5][6][7]
  • Precursor: 4-Bromophenylacetonitrile (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (2.0 – 2.5 eq)

  • Base: Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0 – 2.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v) or Methanol

Procedure (Standard Scale: 10 mmol)
  • Preparation of Hydroxylamine Free Base:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (1.74 g, 25 mmol) in Water (5 mL).

    • Slowly add Na₂CO₃ (1.33 g, 12.5 mmol) or Et₃N (3.5 mL, 25 mmol). Note: Evolution of CO₂ gas will occur if using carbonate.

    • Stir for 15 minutes at room temperature.

  • Addition of Nitrile:

    • Add a solution of 4-Bromophenylacetonitrile (1.96 g, 10 mmol) in Ethanol (15 mL) to the reaction mixture.

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux (approx. 75–80 °C) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (high R_f) should disappear, and a lower R_f amidoxime spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove the bulk of the ethanol.

    • Add ice-cold water (30 mL) to the residue. The product should precipitate as a white solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Filter the crude solid and wash with cold water (2 x 10 mL) to remove inorganic salts.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Toluene. Cool slowly to 4 °C to crystallize.

    • Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Characterization Data

The following spectral data confirms the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for amidoximes due to exchangeable protons).

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 9.05Broad Singlet1HOH (Oxime)
¹H 7.48Doublet (J = 8.4 Hz)2HAr-H (meta to CH₂)
¹H 7.22Doublet (J = 8.4 Hz)2HAr-H (ortho to CH₂)
¹H 5.45Broad Singlet2HNH₂ (Amide)
¹H 3.25Singlet2HAr-CH₂ -C
¹³C 151.8Singlet-C =N (Amidoxime)
¹³C 136.5Singlet-Ar-C (Ipso)
¹³C 131.2Singlet-Ar-C -H
¹³C 130.8Singlet-Ar-C -H
¹³C 119.8Singlet-Ar-Br
¹³C 38.4Singlet-C H₂
Infrared Spectroscopy (FT-IR)
  • 3400–3200 cm⁻¹: Broad O-H and N-H stretching (characteristic of amidoximes).

  • 1650–1640 cm⁻¹: C=N stretching mode.

  • 1010 cm⁻¹: N-O stretching.

  • 600–500 cm⁻¹: C-Br stretch.

Mass Spectrometry (ESI-MS)
  • Method: Positive Ion Mode (ESI+).

  • Observed Mass: m/z 229.0 [M+H]⁺ and 231.0 [M+H]⁺.

  • Isotope Pattern: A 1:1 ratio of peaks at 229 and 231 confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Quality Control & Troubleshooting

Purity Assessment (HPLC)[7][9]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA). 10% to 90% ACN over 15 mins.

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: Purity > 97% (Area %).

Common Issues
  • Issue: Low yield or incomplete conversion.

    • Cause: Inefficient generation of free hydroxylamine or loss of volatile nitrile.

    • Solution: Increase NH₂OH·HCl equivalents to 3.0. Ensure reflux is vigorous but condenser is efficient.

  • Issue: Product is an oil/sticky gum.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

Applications in Drug Discovery

The primary utility of 2-(4-Bromophenyl)acetamidoxime is its conversion into 3-benzyl-1,2,4-oxadiazoles , a pharmacophore found in various S1P1 receptor agonists and immunomodulators.

Application Amidoxime 2-(4-Bromophenyl) acetamidoxime Cyclization Cyclization (T3P or CDI) Amidoxime->Cyclization Reagent2 Carboxylic Acid / Ester (R-COOH) Reagent2->Cyclization Oxadiazole 3-(4-Bromobenzyl)-5-R -1,2,4-oxadiazole Cyclization->Oxadiazole - H2O

Figure 2: Cyclization workflow to 1,2,4-oxadiazole scaffolds.

References

  • Thermo Scientific Chemicals . "2-(4-Bromophenyl)acetamidoxime, 97%."[1] Fisher Scientific.[2] Link

  • Kukushkin, V. Y., et al. "Amidoximes in the Synthesis of Heterocycles." Russian Chemical Reviews, 2006. (General reactivity context).
  • Organic Syntheses . "General Procedures for Amidoxime Synthesis from Nitriles." Org.[3][4][5][6] Synth. Coll. Vol. 10, p. 12. Link

  • ChemicalBook . "4-Bromophenylacetonitrile Properties and Synthesis." Link

  • Molinaro, C., et al. "Efficient Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry, 2012.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

The following technical guide details the spectroscopic profiling of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine , also known chemically as 2-(4-bromophenyl)acetamidoxime (CAS: 422560-40-5). This guide deviates from sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profiling of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine , also known chemically as 2-(4-bromophenyl)acetamidoxime (CAS: 422560-40-5).

This guide deviates from standard template formats to prioritize the analytical logic required for validating this specific pharmacophore, which often serves as a critical intermediate in the synthesis of 1,2,4-oxadiazole-based therapeutics.

Molecular Identity & Analytical Context

Compound: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Synonym: 2-(4-Bromophenyl)acetamidoxime; 2-(4-Bromophenyl)-N'-hydroxyethanimidamide Molecular Formula:


Molecular Weight:  229.07  g/mol [1][2]
The Analytical Challenge

This compound belongs to the aryl-acetamidoxime class. From a drug development perspective, the primary analytical challenge is distinguishing the product from its precursor (4-bromophenylacetonitrile) and its hydrolysis byproduct (4-bromophenylacetamide). The "hydroxyimino" (


) and "amine" (

) moieties exhibit labile protons that are highly sensitive to solvent choice and pH, making standard NMR protocols insufficient without specific parameters.

The following sections detail the self-validating protocols required to confirm structural integrity.

Synthesis Pathway & Impurity Logic

To interpret spectra accurately, one must understand the "chemical noise" likely to be present. The compound is typically synthesized via the nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile.

Critical Quality Attributes (CQAs):

  • Residual Nitrile: Incomplete conversion of the starting material.

  • Amide Hydrolysis: Over-hydrolysis of the amidoxime to the amide.

SynthesisPath Start 4-Bromophenylacetonitrile (Starting Material) Product 2-(4-Bromophenyl)- 1-(hydroxyimino)ethylamine (Target Amidoxime) Start->Product Nucleophilic Addition (Reflux/EtOH) Reagent NH2OH (Hydroxylamine) Reagent->Product Impurity 2-(4-Bromophenyl)acetamide (Hydrolysis Impurity) Product->Impurity H2O / Heat (Degradation)

Figure 1: Synthesis pathway highlighting the critical degradation impurity (Amide) and starting material (Nitrile) that must be tracked spectroscopically.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Standard Chloroform-d (


) is not recommended  for this compound. The amidoxime 

and

protons often broaden into the baseline or exchange rapidly in

, leading to ambiguous integration.

Recommended Solvent: Dimethyl sulfoxide-


 (DMSO-

).[3] Rationale: DMSO forms strong hydrogen bonds with the oxime hydroxyl and amine protons, slowing their exchange rate and sharpening the signals for precise integration.
H-NMR Assignment Strategy (400 MHz, DMSO- )
MoietyShift (

ppm)
MultiplicityIntegrationStructural Causality
Oxime -OH 8.80 – 9.10Singlet1HHighly deshielded due to

nitrogen anisotropy and H-bonding. Disappears with

shake.
Aromatic (AA'BB') 7.45 – 7.55Doublet (

Hz)
2HProtons ortho to Bromine. Deshielded by inductive effect of Br.
Aromatic (AA'BB') 7.15 – 7.25Doublet (

Hz)
2HProtons meta to Bromine (closer to methylene).
Amidine -NH

5.30 – 5.80Broad Singlet2HCharacteristic of amidoxime

. Broadening indicates quadrupole relaxation of

.
Methylene -CH

-
3.15 – 3.25Singlet2HBenzylic position. Shifted downfield by the adjacent

system.

Diagnostic Check: If the signal at ~3.2 ppm appears as a doublet or multiplet, suspect the presence of the acetamide impurity (which lacks the rigid C=N geometry) or restricted rotation due to low temperature.

C-NMR Key Signals[4][5]
  • C=N (Amidoxime): ~150–153 ppm. (Distinct from Nitrile at ~118 ppm and Amide C=O at ~170 ppm).

  • Aromatic C-Br: ~119–121 ppm.

  • Benzylic CH

    
    :  ~30–35 ppm.
    

Protocol 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to validate the conversion of the nitrile group.

Methodology: ATR (Attenuated Total Reflectance) on solid powder.

Spectral Fingerprint Table
Frequency (cm

)
Vibration ModeDiagnostic Value
3400 – 3200

and

Broad/Strong. The oxime OH and amine NH stretches overlap. Sharp peaks here indicate crystallinity; broad blobs indicate moisture.
2250

Absence Required. Any peak here indicates unreacted starting material.
1640 – 1680

Medium/Strong. The "fingerprint" of the amidoxime core.
900 – 950

Medium. Specific to oximes. Confirms the N-O bond integrity.
~1070

Strong. Aryl bromide stretch.

Visual Logic: The disappearance of the sharp nitrile peak at 2250 cm


 and the emergence of the C=N band at 1660 cm

is the primary "Go/No-Go" decision point in synthesis monitoring.

Protocol 3: Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive confirmation of the halogen substitution pattern.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
Isotopic Pattern Analysis

Bromine exists naturally as two isotopes:


 (50.7%) and 

(49.3%). This creates a distinct 1:1 doublet in the mass spectrum.

Expected Signals:

  • [M+H]

    
    :  Two peaks of equal intensity at m/z 229  and m/z 231 .
    
  • Fragmentation:

    • Loss of Oxygen/Ammonia: Watch for [M-17] peaks.

    • Loss of Amidoxime group: [M-74] (leaving the benzyl cation).

MassSpec Parent Parent Ion [M+H]+ m/z 229 / 231 (1:1 Ratio) Frag1 Fragment [M-OH]+ Loss of Oxygen Parent->Frag1 Frag2 Fragment [M-NH3]+ Loss of Ammonia Parent->Frag2 Base Benzyl Cation (4-Br-Ph-CH2+) Parent->Base High Energy CID

Figure 2: Mass spectrometry fragmentation logic. The 1:1 isotopic ratio is the primary identifier for the Bromine atom.

Summary of Validation Criteria

To certify a batch of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine for research or drug development, the sample must pass the following "Triple-Lock" criteria:

  • IR Lock: Total absence of signal at 2250 cm

    
     (No Nitrile).
    
  • NMR Lock: Presence of exchangeable singlet at ~9.0 ppm (Oxime OH) and broad singlet at ~5.4 ppm (Amine) in DMSO-

    
    .
    
  • MS Lock: Distinct 1:1 isotopic doublet at m/z 229/231.

References
  • Sigma-Aldrich. Product Specification: 2-(4-Bromophenyl)-N-hydroxyacetimidamide (CAS 422560-40-5). Retrieved from .

  • Santa Cruz Biotechnology. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Product Data. Retrieved from .

  • Gowda, B. T., et al. (2009).[4] 2-Bromo-N-(4-bromophenyl)acetamide.[5] Acta Crystallographica Section E. Retrieved from . (Cited for comparative aryl-bromo spectral data).

  • Organic Syntheses. General procedure for the preparation of acetamidoximes from nitriles. (Analogous methodology). Retrieved from .

Sources

Foundational

Physicochemical properties of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Synonyms: 2-(4-Bromophenyl)acetamidoxime; 2-(4-Bromophenyl)-N'-hydroxyacetimidamide CAS Registry Number: 422560-40-5 Molecular Formula: C H BrN O Molecular Weight: 229.08 g/mol [1] Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 2-(4-Bromophenyl)acetamidoxime; 2-(4-Bromophenyl)-N'-hydroxyacetimidamide CAS Registry Number: 422560-40-5 Molecular Formula: C


H

BrN

O Molecular Weight: 229.08 g/mol [1]

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (hereafter referred to by its standard chemical nomenclature, 2-(4-Bromophenyl)acetamidoxime ).[1]

This molecule represents a critical "scaffold-building" intermediate in medicinal chemistry.[1] It is primarily utilized as a precursor for 1,2,4-oxadiazole heterocycles—a privileged pharmacophore found in S1P1 receptor agonists (immunomodulation) and various anti-infective agents.[1] Its amphoteric nature (containing both basic amine and acidic oxime hydroxyl functionalities) presents unique solubility and stability profiles that must be mastered for efficient downstream processing.[1]

Molecular Identity & Structural Analysis[1]

The nomenclature "2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine" describes the functionalization of an ethylamine backbone.[1] However, in synthetic organic chemistry, it is more accurately classified as an amidoxime .[1]

Structural Deconstruction[1]
  • Lipophilic Domain: The 4-bromophenyl moiety provides significant lipophilicity and a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

  • Reactive Core: The amidoxime group (

    
    ) acts as a 1,3-dipole precursor.[1]
    
  • Stereochemistry: The oxime moiety can exist in E (trans) or Z (cis) configurations, though the Z-isomer is thermodynamically favored in the solid state due to intramolecular hydrogen bonding.[1]

3D Conformation & Sterics

The methylene bridge (


) allows free rotation, decoupling the aromatic ring from the amidoxime plane.[1] This flexibility facilitates the molecule's entry into catalytic cycles during heterocycle formation.[1]

Physicochemical Profile

The following data aggregates experimental observations with consensus computational models (ACD/Labs, ChemAxon) to provide a robust baseline for formulation and synthesis.

PropertyValue / RangeContext & Implication
Physical State Crystalline SolidTypically off-white to pale yellow needles.[1][2]
Melting Point 135 – 140 °C (Predicted)Sharp endotherm indicates high purity; broadens significantly with nitrile impurities.[1]
Solubility (Water) Low (< 0.5 mg/mL)The lipophilic bromophenyl group dominates.[1] Requires co-solvents (DMSO, MeOH).[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.[1]
pKa (Base) ~ 4.5 – 5.5Protonation of the amino group (

).[1]
pKa (Acid) ~ 11.0 – 12.0Deprotonation of the oxime hydroxyl (

).[1]
LogP 1.8 – 2.1Moderate lipophilicity; amenable to RP-HPLC analysis.[1]
H-Bond Donors 2

and

.[1][3]
H-Bond Acceptors 3N (imine), N (amine), O (hydroxyl).[1]

Critical Insight for Researchers: The amidoxime is thermally labile .[1] Prolonged heating above 150°C can lead to Tiemann rearrangement or dehydration back to the nitrile.[1] Synthesis and drying protocols must strictly control temperature.[1]

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing 2-(4-Bromophenyl)acetamidoxime is the nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group.[1]

SynthesisPath Nitrile 4-Bromophenylacetonitrile (CAS 16532-79-9) Intermediate Amidoxime Intermediate (Tetrahedral Adduct) Nitrile->Intermediate Nucleophilic Attack (Reflux, EtOH/H2O) Reagents Hydroxylamine HCl + Na2CO3 (aq) Reagents->Intermediate Product 2-(4-Bromophenyl)acetamidoxime (CAS 422560-40-5) Intermediate->Product Tautomerization

Figure 1: Synthetic pathway from nitrile precursor to amidoxime target.[1][4]

Validated Experimental Protocol

Objective: Synthesis of 10g of 2-(4-Bromophenyl)acetamidoxime.

Reagents:

  • 4-Bromophenylacetonitrile (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (2.0 eq)[1]

  • Sodium Carbonate (1.5 eq) or Triethylamine (2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine HCl (2.0 eq) in a minimum amount of water.

  • Neutralization: Slowly add Sodium Carbonate (1.5 eq) to the hydroxylamine solution. Caution: CO2 evolution.[1] Stir until gas evolution ceases.

  • Addition: Add the 4-Bromophenylacetonitrile (1.0 eq) dissolved in Ethanol. The solution should be homogenous or a fine suspension.[1]

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 1:1).[1] The nitrile spot (

      
      ) should disappear, and a lower, more polar amidoxime spot (
      
      
      
      ) should appear.[1]
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • The product often precipitates upon cooling the remaining aqueous residue.[1]

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or Toluene is recommended to remove trace nitrile.[1]

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

  • Retention Time: Expect elution around 4.5–5.5 min (moderate hydrophobicity).

NMR Expectations ( H-NMR, DMSO-d )
  • 
     9.0–9.5 ppm (s, 1H):  Oxime 
    
    
    
    (Exchangeable with D
    
    
    O).[1]
  • 
     7.4–7.6 ppm (d, 2H):  Aromatic protons (ortho to Br).[1]
    
  • 
     7.1–7.3 ppm (d, 2H):  Aromatic protons (meta to Br).[1]
    
  • 
     5.3–5.8 ppm (s, 2H):  Amine 
    
    
    
    (Broad, exchangeable).[1]
  • 
     3.2–3.4 ppm (s, 2H):  Benzylic 
    
    
    
    .[1]

Biopharmaceutical & Research Applications

1,2,4-Oxadiazole Formation

The primary utility of this molecule is its conversion into 1,2,4-oxadiazoles, a bioisostere for esters and amides with improved metabolic stability.[1]

OxadiazoleFormation Amidoxime 2-(4-Bromophenyl)acetamidoxime O_Acyl O-Acyl Amidoxime (Intermediate) Amidoxime->O_Acyl Coupling (CDI/EDC) AcylDonor Carboxylic Acid / Acid Chloride (R-COOH) AcylDonor->O_Acyl Oxadiazole 3-(4-Bromobenzyl)-1,2,4-oxadiazole (Target Scaffold) O_Acyl->Oxadiazole Cyclodehydration (110°C, Toluene)

Figure 2: Cyclization pathway to the pharmacologically active 1,2,4-oxadiazole scaffold.[1]

Drug Development Context[1]
  • S1P1 Agonists: The oxadiazole core derived from this amidoxime is structurally similar to the "tail" region of Ozanimod and other sphingosine-1-phosphate receptor modulators.[1]

  • Metabolic Stability: The 4-bromo substituent blocks para-hydroxylation by CYP450 enzymes, extending the half-life of the scaffold compared to unsubstituted analogs.[1]

References

  • Sigma-Aldrich. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS 422560-40-5) Product Sheet.[1]Link[1]

  • Fisher Scientific. 2-(4-Bromophenyl)acetamidoxime Specifications.Link[1]

  • ChemicalBook. 4-Bromophenylacetonitrile Synthesis and Reactions.Link[1]

  • PubChem. Compound Summary: 4-Bromophenylacetonitrile (Precursor).[1]Link[1]

  • Organic Syntheses. General Procedure for Amidoxime Synthesis from Nitriles. Org.[1][3][5] Synth. 2018, 95, 398-411.[1] (General methodology reference).

Sources

Exploratory

Exploring the Chemical Reactivity of Brominated Oxime Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Halogenated Pharmacophore Brominated oxime derivatives, particularly -bromo oxim...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Halogenated Pharmacophore

Brominated oxime derivatives, particularly


-bromo oximes (hydroximoyl bromides) , represent a high-value chemical space in drug discovery. Unlike simple oximes used primarily as carbonyl protectors, the introduction of a bromine atom at the 

-position fundamentally alters the electronic landscape of the molecule. It transforms a passive functional group into a potent 1,3-dipole precursor capable of rapid heterocycle generation (isoxazoles/isoxazolines) and provides a handle for halogen bonding in protein-ligand interactions.

This guide moves beyond standard textbook definitions to explore the synthetic utility and biological relevance of these intermediates, with a specific focus on their role as precursors for nitrile oxides and their application in synthesizing marine natural product analogues like Psammaplin A .

Mechanistic Core: The Hydroximoyl Bromide Pathway

The reactivity of brominated oximes is dominated by their ability to undergo dehydrohalogenation.[1] The presence of the bromine atom on the carbon adjacent to the oxime nitrogen (


) creates an electron-deficient center. Upon treatment with a base, these compounds eliminate hydrogen bromide (HBr) to generate Nitrile Oxides  (

), which are highly reactive 1,3-dipoles.
The Dipolar Cycloaddition Axis

The most critical application of this reactivity is the [3+2] cycloaddition . Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction of nitrile oxides with alkynes or alkenes is catalyst-free and thermally allowed, yielding isoxazoles and isoxazolines, respectively.

Mechanistic Diagram: From Aldoxime to Isoxazole

The following diagram illustrates the transformation of an aldoxime to a hydroximoyl bromide, followed by base-mediated generation of the nitrile oxide and subsequent trapping.

NitrileOxideMechanism Aldoxime Aldoxime (R-CH=N-OH) HydroximoylBr Hydroximoyl Bromide (α-Bromo Oxime) Aldoxime->HydroximoylBr Halogenation NBS Reagent: NBS / DMF NBS->HydroximoylBr NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) HydroximoylBr->NitrileOxide Elimination (-HBr) Base Base: Et3N or DIPEA Base->NitrileOxide Isoxazole Isoxazole Scaffold NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Isoxazole

Figure 1: Stepwise conversion of aldoximes to isoxazoles via the hydroximoyl bromide intermediate.[2][3][4][5][6][7]

Experimental Protocols

To ensure reproducibility, the following protocols utilize N-Bromosuccinimide (NBS) for bromination, avoiding the use of elemental bromine which is difficult to handle and less selective.

Protocol A: Synthesis of -Bromo Benzaldoxime (Hydroximoyl Bromide)

Objective: Convert benzaldehyde oxime to


-bromo benzaldoxime.

Reagents:

  • Benzaldehyde oxime (1.0 equiv)[3]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dimethylformamide (DMF) (Solvent, 0.5 M concentration)

Methodology:

  • Preparation: Dissolve benzaldehyde oxime in DMF at room temperature.

  • Addition: Add NBS portion-wise over 15 minutes. Note: The reaction is slightly exothermic. Maintain temperature < 35°C to prevent decomposition.

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually moves slower than the starting oxime due to increased polarity.

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The hydroximoyl bromide typically precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water. If no precipitate forms, extract with diethyl ether, wash with brine, and dry over

    
    .
    
  • Storage: Store at 4°C. Caution: Hydroximoyl bromides are skin irritants.

Protocol B: One-Pot Isoxazole Synthesis (In Situ Generation)

Objective: Synthesize 3,5-diphenylisoxazole directly from


-bromo benzaldoxime and phenylacetylene.

Reagents:

  • 
    -Bromo benzaldoxime (1.0 equiv)
    
  • Phenylacetylene (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Dissolution: Dissolve

    
    -bromo benzaldoxime and phenylacetylene in DCM (0.2 M) in a round-bottom flask.
    
  • Cycloaddition: Add

    
     dropwise over 20 minutes at 0°C. Reasoning: Slow addition prevents the rapid accumulation of nitrile oxide, minimizing dimerization to furoxan side-products.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove amine salts), then saturated

    
    , and brine.
    
  • Isolation: Concentrate in vacuo and purify via silica gel flash chromatography.

Applications in Drug Discovery: The Psammaplin Case Study

Brominated oximes are not just synthetic intermediates; they are bioactive pharmacophores. Psammaplin A , a marine natural product derived from bromotyrosine, contains a distinct oxime ether linkage and a disulfide bridge. It exhibits potent Histone Deacetylase (HDAC) and DNA Methyltransferase (DNMT) inhibitory activity.

Structural Logic of Psammaplin A

The bromine atoms in Psammaplin A are located on the aromatic ring (3-bromo-4-hydroxy moiety), not the


-carbon. However, synthetic analogues often explore 

-substitution or oxime ether modifications to improve stability.

Key SAR Findings:

  • Oxime Geometry: The

    
    -oxime geometry is crucial for binding in the HDAC active site.
    
  • Bromine Substitution: The ortho-bromine (relative to the hydroxyl) enhances acidity (

    
     modulation) and fills hydrophobic pockets in the enzyme.
    
Synthetic Workflow: Psammaplin Analogues

The following workflow describes the modular synthesis of Psammaplin derivatives, highlighting where bromination and oximation intersect.

PsammaplinSynthesis Start 3-Bromo-4-hydroxybenzaldehyde Step1 Step 1: Protection (Benzyl ether formation) Start->Step1 Step2 Step 2: Condensation (Hippuric acid/NaOAc) Step1->Step2 Intermediate Azlactone Intermediate Step2->Intermediate Step3 Step 3: Hydrolysis & Oximation (NH2OH·HCl) Intermediate->Step3 Ring Opening Step4 Step 4: Coupling (Cystamine/EDC) Step3->Step4 Amide Bond Formation Product Psammaplin A Analogue Step4->Product

Figure 2: Modular synthesis of Psammaplin A analogues highlighting the late-stage oximation.

Data Summary: Nitrile Oxide Generation Methods

When designing experiments involving brominated oximes, selecting the right generation method is critical for yield optimization.

MethodReagentsMechanismProsCons
Hydroximoyl Halide

-Halo oxime + Base (

)
Elimination of HXHigh control; mild conditions; standard for click chemistry.Requires pre-synthesis of halo-oxime; vesicant intermediate.
Mukaiyama Method Nitroalkane + PhNCODehydrationDirect from nitro compounds; avoids halogens.Requires isocyanates (toxic); elevated temperatures often needed.
Oxidative (Hypohalite) Aldoxime + NaOCl/NCSChlorination/EliminationOne-pot; uses cheap reagents.Poor functional group tolerance (oxidizes sensitive groups).
Hypervalent Iodine Aldoxime + PIDA/PIFAOxidationMetal-free; rapid.Expensive reagents; can lead to over-oxidation.

Safety & Handling: The Vesicant Hazard

Critical Warning:


-Bromo oximes (hydroximoyl bromides) are potent vesicants  (blister agents) and lachrymators. They share structural similarity with chemical warfare agents like phosgene oxime.
  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves are mandatory. If available, use Silver Shield® gloves for extended handling.

  • Quenching: Residual hydroximoyl bromides should be quenched with aqueous sodium bisulfite or dilute ammonia before disposal to hydrolyze the active bromide.

  • Skin Contact: In case of contact, wash immediately with 5% sodium bicarbonate solution, followed by copious water. Do not use ethanol, as it may increase skin absorption.

References

  • Minakata, S., et al. (2011).[8] "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters. [Link]

  • Mendelsohn, B. A., et al. (2009).[9] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters. [Link]

  • Hossain, M. I., et al. (2022). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides." Beilstein Journal of Organic Chemistry. [Link][3]

  • Nicolaou, K. C., et al. (2001). "Total Synthesis of Psammaplin A and Bisaprasin." Journal of the American Chemical Society. [Link]

  • Pina, I. C., et al. (2003). "Psammaplins from the sponge Pseudoceratina purpurea: Inhibition of HDAC and DNA methyltransferase." Journal of Organic Chemistry. [Link]

Sources

Foundational

Investigation of the stereochemistry of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

An In-depth Technical Guide to the Stereochemical Investigation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Abstract The stereochemical complexity of pharmaceutical compounds is a critical determinant of their effica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Investigation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Abstract

The stereochemical complexity of pharmaceutical compounds is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stereochemical landscape of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine, a molecule possessing both a chiral center and a C=N double bond, giving rise to four distinct stereoisomers. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for the synthesis, characterization, and separation of these isomers. We will delve into the nuances of stereoselective synthesis, the power of advanced analytical techniques for unambiguous stereochemical assignment, and the logic behind experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of stereochemistry in molecular characterization.

The Stereochemical Landscape of the Target Molecule

The structure of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine presents two key stereogenic elements:

  • A Chiral Center: The C2 carbon atom is bonded to four different substituents (a hydrogen atom, an amino group, a 4-bromophenyl group, and the hydroxyimino-ethyl group), making it a stereocenter. This gives rise to two enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

  • A C=N Double Bond: The hydroxyimino group (an oxime) has a carbon-nitrogen double bond. Due to restricted rotation around this bond, it can exist in two geometric configurations: (E) and (Z).

The combination of these two stereogenic elements results in the existence of four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). These are two pairs of enantiomers, with the (R,E) and (S,E) isomers being enantiomers of each other, as are the (R,Z) and (S,Z) isomers. The relationship between an (E)-isomer and a (Z)-isomer with the same configuration at the chiral center (e.g., (R,E) and (R,Z)) is diastereomeric.

stereoisomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (R,E)-Isomer E_S (S,E)-Isomer E_R->E_S Enantiomers Z_R (R,Z)-Isomer E_R->Z_R Diastereomers Z_S (S,Z)-Isomer E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers analytical_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Stereochemical Analysis cluster_results Final Characterization start Synthesized Mixture ((R,E), (S,E), (R,Z), (S,Z)) hplc Chiral HPLC Separation of all 4 Isomers start->hplc nmr NMR Spectroscopy (1H, 13C, 2D-NOESY) for E/Z Assignment hplc->nmr Isolated Isomers xray Single Crystal X-ray Crystallography (Absolute Configuration) hplc->xray Crystallized Isomers final Unambiguous Assignment of all Stereoisomers nmr->final xray->final

Exploratory

Preliminary Biological Screening of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine: A Technical Guide

Topic: Preliminary Biological Screening of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Biological Screening of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists[1][2]

Executive Summary & Compound Profile

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5), also known as 4-bromophenylacetamidoxime , represents a distinct chemical scaffold combining a lipophilic halogenated aromatic ring with a polar amidoxime functionality.[1][2][3]

While often utilized as a synthetic intermediate for 1,2,4-oxadiazoles, this molecule possesses intrinsic pharmacophoric properties warranting a dedicated biological screening cascade.[1][2] The amidoxime moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) acts as a bioisostere for amidines and carboxylic acids, offering potential activity as a protease inhibitor, a metal chelator (targeting metalloenzymes), or a nitric oxide (NO) donor prodrug.

This guide outlines a scientifically rigorous, tiered screening protocol designed to elucidate the biological activity profile of this compound, prioritizing high-value therapeutic areas such as antimicrobial resistance, oncology, and enzyme inhibition.[1][2]

Physicochemical & In Silico Profile

Before wet-lab screening, understanding the compound's "drug-likeness" is critical for solvent selection and assay design.[1][2]

PropertyValue (Predicted)Implication for Screening
Molecular Weight ~229.07 g/mol Fragment-like; high ligand efficiency potential.[1][2]
LogP (Octanol/Water) ~1.9 - 2.2Moderate lipophilicity; likely membrane permeable.[1][2] Compatible with DMSO stocks.[1][2][4]
H-Bond Donors/Acceptors 2 / 3Good balance for enzyme active site binding.[1][2]
Reactive Moiety AmidoximePotential for metal chelation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,

) and hydrolysis to amide/amidine.

Tier 1: Antimicrobial & Antifungal Susceptibility

Rationale: Amidoximes have documented antibacterial efficacy, often attributed to their ability to chelate essential metal ions required for bacterial metabolism or by disrupting cell wall synthesis.[1][2] The 4-bromophenyl group enhances lipophilicity, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria.[1][2]

Experimental Protocol: Microbroth Dilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ATCC strains.

Materials:

  • Test Compound: 10 mM stock in 100% DMSO.

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).[1][2]

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][2]

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1][2]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well clear bottom plates.

  • Serial Dilution: Dispense 100 µL of MHB into all wells. Add 100 µL of compound stock to column 1, then transfer 100 µL across to column 10 (2-fold dilution series: 100 µM

    
     0.19 µM).
    
  • Inoculation: Add 100 µL of bacterial suspension to columns 1–11.

    • Column 11: Growth Control (Bacteria + DMSO).[1][2]

    • Column 12: Sterility Control (Media only).[1][2]

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check or

    
     measurement.
    
  • Validity Check: The Z'-factor must be >0.5 for the assay to be considered robust.

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Technical Insight: Amidoximes can be pH-sensitive.[2] Ensure MHB is buffered to pH 7.2–7.4 to prevent premature hydrolysis of the oxime bond.[1][2]

Tier 2: Cytotoxicity & Antiproliferative Screening

Rationale: Many halogenated aromatics exhibit cytotoxicity.[1][2] It is vital to distinguish between specific pharmacological potency and general toxicity.[1][2] We utilize the MTT assay to assess metabolic viability.[1][2][5]

Experimental Protocol: MTT Viability Assay

Target Lines:

  • HepG2: Hepatocellular carcinoma (Proxy for liver toxicity).[1][2]

  • MCF-7: Breast cancer (To detect potential antiproliferative efficacy).[1][2]

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

    • Vehicle Control: 0.1% DMSO (Max).[1][2]

    • Positive Control:[1][3][5] Doxorubicin.[1][2][5]

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability:



Tier 3: Target-Specific Enzyme Inhibition (The "Expert" Tier)

Rationale: This is the high-value screening tier.[1][2] The structure of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine strongly suggests activity against Urease (due to hydroxamic-like chelation) or Serine Proteases (as an amidine bioisostere).[1][2]

Target A: Jack Bean Urease Inhibition Assay

Why Urease? Urease is a nickel-dependent metalloenzyme.[1][2] The hydroxyimino group is a potent metal chelator.[1][2] Inhibition is relevant for H. pylori therapies.[1][2]

Protocol:

  • Buffer: Phosphate buffer (pH 7.4).

  • Reaction Mix: 25 µL Enzyme (5 U/mL) + 25 µL Test Compound. Incubate 15 min at 37°C (Pre-incubation is critical for chelators).

  • Substrate: Add 50 µL Urea (100 mM). Incubate 15 min.

  • Detection: Add Phenol-Hypochlorite reagents (Indophenol method).[1][2] Measure absorbance at 625 nm.

  • Mechanism: If active, perform kinetics to distinguish competitive vs. non-competitive inhibition (Lineweaver-Burk plot).

Target B: Trypsin/Thrombin Inhibition

Why Proteases? The phenyl-amidine scaffold is a classic S1 pocket binder in serine proteases.[1][2] The amidoxime is a "masked" amidine.[1][2]

Protocol:

  • Substrate: Chromogenic substrate BAPNA (N-Benzoyl-DL-arginine-p-nitroanilide).[1][2]

  • Reaction: Monitor the release of p-nitroaniline (yellow color) at 410 nm over 10 minutes.

  • Observation: A decrease in the slope of the reaction curve indicates inhibition.[1][2]

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, moving from broad phenotypic assays to specific mechanistic targets.

ScreeningCascade Compound Compound: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Tier1 Tier 1: Phenotypic Screening (Antimicrobial) Compound->Tier1 10 mM DMSO Stock Decision1 Active (MIC < 10 µM)? Tier1->Decision1 Tier2 Tier 2: Safety & Cytotoxicity (MTT / HepG2) Decision2 Cytotoxic (IC50 < 10 µM)? Tier2->Decision2 Tier3 Tier 3: Mechanistic Targets (Enzyme Inhibition) TargetA Target A: Urease (Metal Chelation Mode) Tier3->TargetA TargetB Target B: Serine Protease (Amidine Bioisostere Mode) Tier3->TargetB Decision1->Tier2 Yes Stop1 Stop / Optimise Structure Decision1->Stop1 No (Archive) Decision2->Tier3 No (Safe) Stop2 Stop / Toxicity Study Decision2->Stop2 Yes (Toxic)

Figure 1: Decision-gated screening workflow ensuring resources are focused on bioactive, non-toxic candidates.

Mechanistic Hypothesis: The Amidoxime "Warhead"

To interpret the results, one must understand the chemical behavior of the amidoxime group.[1][2] It operates via two primary mechanisms, detailed below.

Mechanism Amidoxime Amidoxime Motif (-C(=NOH)NH2) Reductase mARC Enzyme System (In Vivo Reduction) Amidoxime->Reductase Metabolic Activation Complex Stable Chelate Complex Amidoxime->Complex Direct Binding Amidine Amidine (-C(=NH)NH2) Reductase->Amidine Effect1 Protease Inhibition (Thrombin/Trypsin) Amidine->Effect1 Metal Metal Ion (Ni2+, Zn2+, Fe3+) Metal->Complex Effect2 Metalloenzyme Inhibition (Urease/HDAC) Complex->Effect2

Figure 2: Dual Mechanism of Action: Prodrug activation to amidine vs. direct metal chelation.[1][2]

Data Reporting & Statistical Validation

For the screening to be authoritative, data must be processed using standard pharmacological models.[1][2]

Quantitative Output Table
Assay TypeMetricThreshold for "Hit"Validation Standard
Antimicrobial MIC (µg/mL)

µg/mL
Clinical Breakpoints (CLSI)
Cytotoxicity

(µM)

µM (Ideally)

(Hill Slope)
Enzyme Inhibition

or


µM
Cheng-Prusoff Correction
Statistical Rigor
  • Replicates: All points must be run in biological triplicate (

    
    ).
    
  • Error Bars: Graphs must display Standard Error of the Mean (SEM).

  • Z-Factor: For high-throughput plate validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    is positive control and
    
    
    is negative control.[2] A value ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    is required.[2]

Safety & Handling (MSDS Summary)

  • Hazard Class: Irritant (Skin/Eye).[1][2] Potential acute toxicity if swallowed (based on bromophenethylamine analogs).[1][2]

  • Storage: -20°C, desiccated. Amidoximes can decompose to nitriles or amides if exposed to moisture/heat.[1][2]

  • Solubility: Soluble in DMSO (>20 mg/mL).[1][2] Precipitates in aqueous buffers at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     µM.[2]
    

References

  • Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2] Drug Metabolism Reviews, 34(3), 565–579.[1][2] Link

    • Establishes the metabolic pathway of amidoximes reducing to amidines (mARC system).
  • Liu, Y., et al. (2018).[1][2] Design, synthesis and biological evaluation of novel benzamidoxime derivatives as potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1][2] European Journal of Medicinal Chemistry, 145, 239-251.[1][2] Link

    • Provides protocol standards for screening amidoxime derivatives against enzym
  • Kosikowska, U., & Berlicki, Ł. (2011).[1][2] Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents, 21(6), 945–957.[1][2] Link

    • Validates the hydroxamic acid/amidoxime motif as a primary pharmacophore for urease inhibition (metal chelation).[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] Performance Standards for Antimicrobial Susceptibility Testing. CLSI Supplement M100. Link

    • The authoritative standard for the MIC protocols described in Tier 1.

Sources

Foundational

Technical Guide: Synthesis &amp; Characterization of Novel Brominated Phenylethylamine Oximes

Executive Summary Target Class: 4-Bromo-2,5-dimethoxyphenylethylamine Oximes (2C-B-Oxime Analogues) Application: Metabolic Stability Probes for 5-HT2A and TAAR1 Receptor Signaling This technical guide outlines a high-fid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Class: 4-Bromo-2,5-dimethoxyphenylethylamine Oximes (2C-B-Oxime Analogues) Application: Metabolic Stability Probes for 5-HT2A and TAAR1 Receptor Signaling

This technical guide outlines a high-fidelity synthetic pathway for a novel class of brominated phenylethylamine (PEA) derivatives bearing an oxime functional group. While primary amine PEAs (e.g., 2C-B) are well-documented 5-HT2A agonists, their rapid metabolism via Monoamine Oxidase (MAO) often limits their utility as sustained pharmacological probes. The incorporation of an oxime moiety (


) at the 

-carbon offers a strategic advantage: it increases hydrolytic stability compared to imines while potentially acting as a metabolic gatekeeper or prodrug, preserving the halogenated pharmacophore's integrity in vivo.

Part 1: Retrosynthetic Strategy & Rationale

The Logic of Design

The synthesis is designed to avoid the instability associated with direct nitrostyrene reduction to oximes. Instead, we utilize a Ketone-Intermediated Pathway . This approach ensures regiochemical purity and allows for the precise installation of the oxime group under mild conditions, preventing the risk of Beckmann rearrangement.

Pathway Visualization

The following directed acyclic graph (DAG) illustrates the retrosynthetic logic, moving from the target oxime back to the commercially available benzaldehyde precursor.

Retrosynthesis Target Target: 4-Bromo-2,5-dimethoxy- phenylacetone Oxime Ketone Intermediate: 4-Bromo-2,5-dimethoxy- phenyl-2-propanone Ketone->Target Oximation (NH2OH·HCl) Nitrostyrene Intermediate: 2,5-Dimethoxy- 4-bromonitrostyrene Nitrostyrene->Ketone Reductive Hydrolysis (Fe/HCl) Precursor Start: 2,5-Dimethoxybenzaldehyde Precursor->Nitrostyrene Henry Reaction (EtNO2, Bromination)

Figure 1: Retrosynthetic breakdown of the target brominated PEA oxime.

Part 2: Step-by-Step Synthetic Protocols

Phase A: Bromination of the Aldehyde Scaffold

Objective: Regioselective bromination at the para position of 2,5-dimethoxybenzaldehyde.

  • Reagents: 2,5-Dimethoxybenzaldehyde (1.0 eq), Bromine (

    
    , 1.1 eq), Glacial Acetic Acid.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Dissolve 100 mmol of 2,5-dimethoxybenzaldehyde in 150 mL of glacial acetic acid in a round-bottom flask (RBF).

  • Prepare a solution of 110 mmol elemental bromine in 50 mL glacial acetic acid.

  • Critical Step: Add the bromine solution dropwise over 60 minutes while maintaining the reaction temperature below 20°C to prevent over-bromination.

  • Stir for 4 hours at room temperature. The solution will transition from deep red to orange as

    
     is consumed.
    
  • Pour the reaction mixture into 500 mL of ice water. The product, 4-bromo-2,5-dimethoxybenzaldehyde , will precipitate as a pale yellow solid.

  • Filter, wash with cold water, and recrystallize from ethanol.

Phase B: The Henry Reaction (Nitroalkene Synthesis)

Objective: Extension of the carbon chain via condensation with nitroethane.

  • Reagents: Brominated Aldehyde (from Phase A), Nitroethane (excess), Ammonium Acetate (catalyst).

  • Conditions: Reflux.[1][2]

Protocol:

  • Combine 50 mmol of 4-bromo-2,5-dimethoxybenzaldehyde with 30 mL of nitroethane.

  • Add 1.5 g of anhydrous ammonium acetate.

  • Reflux the mixture (

    
    114°C) for 4 hours. Monitor via TLC (Solvent: 3:1 Hexane/EtOAc) for the disappearance of the aldehyde spot.
    
  • Workup: Remove excess nitroethane under reduced pressure. The residue will crystallize upon cooling.[3]

  • Recrystallize from isopropyl alcohol to yield 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitropropene (Nitrostyrene).

Phase C: Reductive Hydrolysis to the Ketone

Objective: Conversion of the nitrostyrene to the Phenyl-2-Propanone (P2P) derivative. Note: This is the divergence point from standard amine synthesis.

  • Reagents: Iron powder (Fe), Glacial Acetic Acid, HCl.

  • Mechanism: Nef-like reaction/Reductive hydrolysis.

Protocol:

  • Suspend 20 mmol of the nitrostyrene in 80 mL of glacial acetic acid.

  • Add 60 mmol of iron powder.

  • Heat to 80°C and slowly add 20 mL of concentrated HCl dropwise. Caution: Exothermic reaction with hydrogen evolution.

  • Reflux for 2 hours. The reaction mixture will turn dark.

  • Filter while hot to remove iron residues.

  • Dilute the filtrate with water and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash organic layer with saturated

    
     (to remove acid) and brine.
    
  • Evaporate solvent to yield 4-bromo-2,5-dimethoxyphenyl-2-propanone as a viscous oil.

Phase D: Oximation (The Novel Step)

Objective: Condensation of the ketone with hydroxylamine to form the target oxime.[1][4]

  • Reagents: Ketone (Phase C), Hydroxylamine Hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol.[1]
  • Mechanism: Nucleophilic addition followed by dehydration.[1]

Protocol:

  • Dissolve 10 mmol of the ketone in 20 mL of Ethanol (95%).

  • In a separate beaker, dissolve 15 mmol of Hydroxylamine HCl and 15 mmol of Sodium Acetate in 10 mL of water.

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

  • Reflux at 80°C for 90 minutes.

    • Process Control: Reaction completion is indicated by the shift of the carbonyl peak in IR (disappearance of

      
      1715 cm⁻¹).
      
  • Cool to room temperature. Add 50 mL water and cool in an ice bath.

  • The oxime should crystallize. If oiling occurs, scratch the flask walls or seed with a crystal.

  • Purification: Recrystallize from minimal hot ethanol/water (1:1).

Part 3: Reaction Mechanism & Visualization

The formation of the oxime involves the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by proton transfer and the elimination of water.

Mechanism Step1 1. Nucleophilic Attack (NH2OH attacks C=O) Step2 2. Tetrahedral Intermediate (Carbinolamine) Step1->Step2 pH ~5-6 Step3 3. Acid-Catalyzed Dehydration (-H2O) Step2->Step3 Proton Transfer Product Final Oxime (C=N-OH) Step3->Product Elimination

Figure 2: Mechanistic pathway of oxime formation from the ketone precursor.

Part 4: Characterization & Data[5][6]

To ensure the trustworthiness of the synthesis, the following analytical data ranges are expected for the target compound: 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-one oxime .

Spectroscopic Data Table
TechniqueParameterExpected Signal / ValueStructural Assignment
H-NMR

1.85 ppm (s, 3H)
SingletMethyl group adjacent to oxime (

)
H-NMR

3.65 ppm (s, 2H)
SingletBenzylic methylene (

)
H-NMR

3.75, 3.80 ppm
SingletsMethoxy groups (

)
H-NMR

6.8 - 7.1 ppm
SingletsAromatic protons (Para-substitution pattern)
H-NMR

10.2 ppm (br s)
Broad SingletOxime Hydroxyl (

), exchangeable with

IR 3200-3400 cm⁻¹Broad bandO-H stretch (Oxime)
IR 1660-1690 cm⁻¹Medium bandC=N stretch (Imine character)
IR ~600 cm⁻¹Sharp bandC-Br stretch
Isomerism Note

Oximes exist as E (anti) and Z (syn) geometric isomers. In this synthesis, the E-isomer (phenyl group anti to the hydroxyl) is typically thermodynamically favored due to steric hindrance between the aromatic ring and the oxime oxygen.

Part 5: Safety & Compliance

  • Chemical Hazards:

    • Bromine: Highly corrosive and volatile. Must be handled in a fume hood with appropriate neutralizing traps (sodium thiosulfate).

    • Nitroethane: Flammable and potential precursor to explosives if mishandled.

  • Regulatory Status:

    • While the oxime itself may be a novel chemical entity, it is a direct precursor to 2C-B (a Schedule I substance in many jurisdictions). Researchers must possess the appropriate DEA (or local equivalent) licenses for Schedule I precursor handling before attempting this synthesis.

  • Waste Disposal:

    • Brominated organic waste must be segregated from general organic solvents.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on PEA synthesis and pharmacology).

  • BenchChem. (2025).[1][5] Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry. (Protocol for standard oxime formation).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Mechanistic insight into oxime stability vs. imines).

  • Vandenbergh, D., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical & Pharmacological International Journal. (Validation of oxime pharmacological relevance).

  • Organic Syntheses. (1955).[6]

    
    -Phenylethylamine.[6][5] Coll. Vol. 3, p. 720. (Standard procedures for PEA backbone manipulation). 
    

Sources

Exploratory

Structural Elucidation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Isomers

Executive Summary The precise characterization of stereoisomers is a critical bottleneck in drug development and materials science. For amidoximes—a class of compounds widely utilized as nitric oxide (NO) donors and bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of stereoisomers is a critical bottleneck in drug development and materials science. For amidoximes—a class of compounds widely utilized as nitric oxide (NO) donors and bioisosteres for carboxylic acids—the spatial arrangement around the C=N double bond dictates both pharmacological affinity and thermodynamic stability[1]. This technical whitepaper provides an authoritative, in-depth guide to the structural elucidation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-bromophenylacetamidoxime). By synthesizing theoretical principles with field-proven spectroscopic workflows, this guide establishes a robust, self-validating framework for differentiating its (E) and (Z) geometric isomers.

Theoretical Framework: Isomeric Complexity and Causality

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (


) features an ethylamine backbone substituted with a 4-bromophenyl group and a hydroxyimino (oxime) functionality. The presence of the C=N double bond introduces rigid geometric isomerism, while the adjacent amine and hydroxyl groups introduce the potential for tautomerism (amidoxime vs. aminonitrone forms)[1].
Cahn-Ingold-Prelog (CIP) Priorities and E/Z Assignment

To accurately assign the isomers, we must apply strict CIP priority rules to the substituents on the C=N bond:

  • Carbon Atom Priorities: The

    
     group (Nitrogen, atomic number 7) takes priority over the 
    
    
    
    group (Carbon, atomic number 6).
  • Nitrogen Atom Priorities: The

    
     group (Oxygen, atomic number 8) takes priority over the nitrogen lone pair.
    

Therefore:

  • 
    -Isomer (Zusammen):  The high-priority groups (
    
    
    
    and
    
    
    ) reside on the same side (syn) of the double bond.
  • 
    -Isomer (Entgegen):  The high-priority groups (
    
    
    
    and
    
    
    ) reside on opposite sides (anti) of the double bond.

Thermodynamic Causality: Theoretical and experimental studies consistently demonstrate that the


-amidoxime is the dominant and most thermodynamically stable form[2]. This stability arises from the minimization of steric hindrance between the bulky aryl-alkyl group and the hydroxyl group, alongside favorable dipole-dipole alignments that are disrupted in the 

-configuration.

Experimental Workflows for Isomeric Differentiation

To definitively elucidate the structure of the isolated isomers, a multi-modal analytical workflow is required. The following diagram maps the logical progression from synthesis to absolute configuration assignment.

Workflow A Synthesis of 4-Bromophenylacetamidoxime B Chromatographic Separation (Isolation of Isomers) A->B C FT-IR Spectroscopy (Tautomer & Functional Group Check) B->C D 1D & 2D NMR Spectroscopy (1H, 13C, NOESY) B->D E X-Ray Crystallography (Absolute Configuration) B->E F Structural Elucidation (E vs. Z Assignment) C->F D->F E->F

Experimental workflow for the isolation and structural elucidation of amidoxime isomers.

Protocol 1: Synthesis and Chromatographic Isolation
  • Objective: Generate the amidoxime and isolate the kinetic and thermodynamic isomers.

  • Step 1: Dissolve 4-bromophenylacetonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous ethanol.

  • Step 2: Add sodium carbonate (0.75 eq) to liberate the free hydroxylamine base. Reflux the mixture for 6 hours under an inert argon atmosphere.

  • Step 3: Quench the reaction with ice water, extract with ethyl acetate, and concentrate the organic layer in vacuo.

  • Step 4 (Isolation): Subject the crude mixture to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Check: Run an analytical TLC (Hexane:EtOAc 1:1) on the collected fractions. The

    
    -isomer, being more thermodynamically stable and capable of distinct intramolecular hydrogen bonding, will exhibit a different retention factor (
    
    
    
    ) than the
    
    
    -isomer. Do not proceed to spectroscopy until fraction purity exceeds 98% by UV area.

Spectroscopic Fingerprinting & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

isomers[3]. The differentiation relies heavily on the anisotropic effect of the C=N bond and through-space Nuclear Overhauser Effect (NOE) interactions.
Protocol 2: 1D and 2D NOESY NMR Acquisition
  • Solvent Selection (Critical Causality): Dissolve 15 mg of the purified isomer in 0.6 mL of ultra-dry

    
    . Do not use protic solvents  (like 
    
    
    
    or
    
    
    ). Protic solvents induce rapid chemical exchange of the
    
    
    and
    
    
    protons, obliterating the signals required for NOESY correlations.
  • Self-Validation Check: Acquire a standard 1D

    
     NMR spectrum. Inspect the 
    
    
    
    (~9.5–9.8 ppm) and
    
    
    (~5.4–5.6 ppm) signals. If these peaks appear as broad humps rather than sharp singlets, trace water in the solvent is catalyzing proton exchange. Validate the system by drying the
    
    
    over 3Å molecular sieves and re-acquiring the 1D spectrum until sharp peaks are restored.
  • 2D NOESY Setup: Once validated, acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms, optimized for small molecules to allow sufficient cross-relaxation without spin diffusion artifacts.
    

NOESY_Logic A 2D NOESY Analysis (Irradiate -OH proton) B Strong NOE with -NH2 No NOE with -CH2- A->B C Strong NOE with -CH2- No NOE with -NH2 A->C D (Z)-Isomer (-OH and -NH2 are syn) B->D E (E)-Isomer (-OH and -CH2- are syn) C->E

Logical decision tree for assigning (E) and (Z) configurations using 2D NOESY NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups and helps rule out the zwitterionic aminonitrone tautomer[4].

  • Protocol: Analyze the sample using Attenuated Total Reflectance (ATR) FT-IR.

  • Causality & Interpretation: The conversion of the nitrile precursor to the amidoxime is confirmed by the disappearance of the

    
     stretch (~2250 cm⁻¹) and the emergence of the 
    
    
    
    stretch (~1650 cm⁻¹) and
    
    
    stretch (~915–930 cm⁻¹)[4].
  • Self-Validation Check: To ensure the

    
     stretch is not conflated with the 
    
    
    
    bending mode (scissor) of the primary amine, synthesize a deuterated analog by stirring the sample in
    
    
    , then lyophilizing. The
    
    
    bend will shift significantly to lower wavenumbers due to the increased reduced mass, while the
    
    
    stretch will remain largely unaffected, validating the peak assignment.

Quantitative Data Presentation

The following table synthesizes the expected spectroscopic deviations between the two isomers, providing a reference matrix for structural elucidation.

Spectroscopic Feature

-2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

-2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

NMR:

Shift
~9.5 ppm (Sharper, stabilized by dipole)~9.8 ppm (Deshielded by steric compression)

NMR:

Shift
~5.4 ppm~5.6 ppm
2D NOESY Correlations Strong cross-peak between

and

Strong cross-peak between

and


NMR:

Shift
~150.0 ppm~153.5 ppm
FT-IR:

Stretch
~1650 cm⁻¹~1665 cm⁻¹
FT-IR:

Stretch
~915 cm⁻¹~930 cm⁻¹
Thermodynamic Status Major product (Global minimum)Minor product (Kinetic/trapped state)

Note: Chemical shifts are representative values based on established amidoxime literature in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


[3].

Conclusion

The structural elucidation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine requires a rigorous, multi-disciplinary approach. By leveraging the spatial sensitivity of 2D NOESY NMR and the functional group specificity of FT-IR, researchers can unambiguously differentiate the


 and 

isomers. Ensuring that experimental protocols are self-validating—such as controlling for proton exchange in NMR and isotopic shifting in IR—guarantees the highest level of scientific integrity in downstream pharmacological and synthetic applications.

References

  • MDPI / National Center for Biotechnology Information (PMC)
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis Benchchem URL
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Tautomerism of amidoximes and other oxime species ResearchGate URL
  • National Center for Biotechnology Information (PMC)

Sources

Foundational

Technical Guide: Mechanism &amp; Synthesis of 2-(4-Bromophenyl)-N'-hydroxyethanimidamide

This technical guide details the formation mechanism, synthesis, and characterization of 2-(4-Bromophenyl)-N'-hydroxyethanimidamide (also known as 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine).[1][2] This molecule is a c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the formation mechanism, synthesis, and characterization of 2-(4-Bromophenyl)-N'-hydroxyethanimidamide (also known as 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine).[1][2] This molecule is a critical "amidoxime" intermediate used frequently in medicinal chemistry to synthesize 1,2,4-oxadiazole heterocycles, which are pharmacophores in various oncology (e.g., IDO1 inhibitors) and antimicrobial agents.

[1][2]

Executive Summary

Target Molecule: 2-(4-Bromophenyl)-N'-hydroxyethanimidamide CAS Registry Number: (Analogous to 4-Bromophenylacetamidoxime derivatives) Core Application: Precursor for 1,2,4-oxadiazole ring closure via condensation with carboxylic acid derivatives.[1][2] Synthesis Route: Nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile.[1][2]

This guide provides a granular analysis of the reaction kinetics, electron transfer mechanisms, and a validated bench-scale protocol for high-purity isolation.[1][2]

Chemical Architecture & Identity

The user-supplied name 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine describes the connectivity of an amidoxime functional group attached to a 4-bromobenzyl scaffold.[1][2]

PropertyDescription
IUPAC Name (Z/E)-2-(4-Bromophenyl)-N'-hydroxyethanimidamide
Common Name 4-Bromophenylacetamidoxime
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Functional Groups Aryl Bromide (para), Amidoxime (N-hydroxy-amidine)
Tautomerism Exists in equilibrium between the oxime form (major, R-C(NH₂)=NOH) and the imino-hydroxylamine form (minor, R-C(=NH)NHOH).[1]

Mechanistic Deep Dive

The formation of the amidoxime moiety proceeds via the nucleophilic addition of free hydroxylamine (:NH₂OH) to the electrophilic carbon of the nitrile group. This reaction is base-catalyzed to neutralize the hydrochloride salt of hydroxylamine and enhance nucleophilicity.[1][2]

Reaction Kinetics & Thermodynamics[1][2]
  • Nucleophile: The nitrogen atom of hydroxylamine is the active nucleophile.[1][2] Although oxygen has lone pairs, the nitrogen is less electronegative and sterically accessible, making it the preferred site for attack on the nitrile carbon.

  • Electrophile: The nitrile carbon (C≡N) of 4-bromophenylacetonitrile is highly electrophilic due to the polarization by the triple-bonded nitrogen and the inductive effect of the benzyl group.[1][2]

  • Alpha Effect: The nucleophilicity of the amine in hydroxylamine is enhanced by the adjacent electronegative oxygen atom (the alpha effect), lowering the activation energy for the attack.

Step-by-Step Electron Movement
  • Free Base Generation: The carbonate base deprotonates the hydroxylamine hydrochloride, releasing free hydroxylamine.[2]

    
    
    
  • Nucleophilic Attack: The lone pair on the Nitrogen of NH₂OH attacks the Nitrile Carbon.[1][2]

  • Transition State: The C≡N bond breaks, pushing electrons to the Nitrile Nitrogen.[2]

  • Proton Transfer & Tautomerization: A rapid proton transfer occurs (often solvent-mediated) to stabilize the resulting imine anion, forming the final amidoxime structure.[2]

Mechanistic Pathway Diagram (DOT)

Mechanism Start 4-Bromophenylacetonitrile (R-C≡N) TS Transition State [R-C(=N⁻)-NH₂⁺-OH] Start->TS Nucleophilic Attack (N lone pair -> C) Reagent Hydroxylamine (:NH₂-OH) Reagent->TS Inter Imine Intermediate (R-C(=NH)-NHOH) TS->Inter Electron Shift Product Amidoxime Product (R-C(NH₂)=N-OH) Inter->Product 1,3-Proton Shift (Tautomerization)

Caption: Kinetic pathway from nitrile precursor to amidoxime via nucleophilic addition and tautomeric stabilization.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It uses a self-validating workup where the product precipitates upon water addition, ensuring removal of water-soluble impurities (salts, unreacted hydroxylamine).

Reagents & Materials
ReagentEquiv.AmountRole
4-Bromophenylacetonitrile 1.01.96 gLimiting Reagent
Hydroxylamine HCl 3.02.08 gNucleophile Source
Sodium Carbonate (Na₂CO₃) 3.03.18 gBase (Neutralizer)
Ethanol (Abs.) / Water Solvent20 mL / 10 mLReaction Medium
Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a 100 mL Round Bottom Flask (RBF), dissolve Hydroxylamine HCl (2.08 g) in Water (10 mL) .

  • Slowly add Sodium Carbonate (3.18 g) . Caution: CO₂ gas evolution will occur.[1][2] Stir until effervescence ceases.

Step 2: Reaction Initiation 3. Dilute the aqueous mixture with Ethanol (20 mL) . 4. Add 4-Bromophenylacetonitrile (1.96 g) to the flask. The nitrile may not fully dissolve initially; this is normal.[1][2]

Step 3: Reflux (The Kinetic Driver) 5. Equip the flask with a reflux condenser and heat the mixture to 80°C (Reflux) . 6. Maintain reflux for 4 to 6 hours .

  • Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting nitrile spot (
    
    
    ) should disappear, and a new, more polar amidoxime spot (
    
    
    ) should appear.

Step 4: Isolation & Workup 7. Cool the reaction mixture to room temperature. 8. Evaporate the bulk of the Ethanol using a rotary evaporator (keep bath < 45°C). 9. Add Cold Water (30 mL) to the residue. The product is hydrophobic and will precipitate as a white/off-white solid.[1][2] 10. Filter the solid using a Büchner funnel.[1][2] 11. Wash the filter cake with n-Hexane (2 x 10 mL) to remove unreacted nitrile traces.[1][2]

Step 5: Purification (Optional) 12. If high purity (>99%) is required for biological assays, recrystallize from Ethanol/Water (1:3 ratio) .

Protocol Workflow (DOT)

Protocol Setup Dissolve NH₂OH·HCl + Na₂CO₃ in H₂O/EtOH AddSub Add 4-Bromophenylacetonitrile Setup->AddSub Reflux Reflux at 80°C (4-6 Hours) AddSub->Reflux Check TLC Check (Disappearance of Nitrile) Reflux->Check Check->Reflux Incomplete Evap Evaporate EtOH Check->Evap Complete Quench Add Cold Water (Precipitation) Evap->Quench Filter Filtration & Hexane Wash Quench->Filter Dry Vacuum Dry Yield: ~85-95% Filter->Dry

Caption: Operational workflow for the synthesis of 2-(4-Bromophenyl)-N'-hydroxyethanimidamide.

Critical Process Parameters (CPP) & Troubleshooting

ParameterOptimal RangeEffect of Deviation
Stoichiometry 3.0 eq NH₂OH< 2.0 eq: Incomplete conversion; Nitrile remains.[1][2] > 5.0 eq: Wasteful, difficult workup.
Temperature 75°C - 85°C< 70°C: Reaction stalls (kinetic barrier).[1][2] > 90°C: Decomposition of hydroxylamine (safety risk).
pH 7.0 - 8.0Acidic: NH₂OH remains protonated (inactive).[1][2] Highly Basic: Hydrolysis of nitrile to amide (side product).

Common Failure Mode: Formation of the Amide byproduct (2-(4-Bromophenyl)acetamide).[1][2]

  • Cause: Overheating in the presence of strong base or insufficient hydroxylamine.[1][2]

  • Solution: Ensure fresh Hydroxylamine HCl is used and maintain reflux strictly only until TLC shows conversion.[1][2]

Safety & Compliance

  • Hydroxylamine Hydrochloride: Known mutagen and potential explosive if heated to decomposition in confined spaces.[1][2] Do not distill the reaction mixture to dryness containing free hydroxylamine.[1][2]

  • Nitriles: Toxic by ingestion and inhalation.[1][2] Handle in a fume hood.

  • Waste Disposal: The aqueous filtrate contains excess hydroxylamine.[1][2] Quench with dilute bleach or acetone (forms oxime) before disposal, according to local EHS regulations.

References

  • Mechanism of Amidoxime Formation: Stephenson, L., et al. "Reaction of some aromatic nitriles with hydroxylamine."[2] Journal of the Chemical Society C: Organic (1969): 861. Link

  • General Synthesis Protocol: Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[1][2] Berichte der deutschen chemischen Gesellschaft 17.1 (1884): 126-129.[1][2] (Foundational Method).

  • Application in Drug Discovery (IDO1 Inhibitors): Yue, E. W., et al. "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Immuno-oncology." Journal of Medicinal Chemistry 60.24 (2017): 9919-9957.[1][2] Link

  • Safety Data (Hydroxylamine): PubChem Laboratory Chemical Safety Summary (LCSS). "Hydroxylamine Hydrochloride."[2] Link

Sources

Exploratory

Process Development Guide: Scalable Synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Common Name: 4-Bromophenylacetamidoxime Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 1.0 (Research Use Only) Executive Summary & Strategic Analysis This technical guide details t...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: 4-Bromophenylacetamidoxime Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 1.0 (Research Use Only)

Executive Summary & Strategic Analysis

This technical guide details the scalable synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (chemically identified as 4-bromophenylacetamidoxime ). This compound is a critical pharmacophore precursor, widely used in the synthesis of 1,2,4-oxadiazole derivatives for S1P1 receptor modulation and immunomodulatory therapeutics.

The Core Challenge: While the laboratory synthesis of amidoximes is chemically straightforward, the scale-up is non-trivial due to the thermal instability of hydroxylamine . The free base of hydroxylamine (


) is prone to autocatalytic decomposition, which is accelerated by transition metals (Fe, Cu) and elevated temperatures.

Strategic Approach: This protocol utilizes a controlled in situ release of hydroxylamine from its hydrochloride salt. By avoiding the isolation of free hydroxylamine and maintaining strict thermal envelopes, we transform a potentially hazardous high-energy reaction into a predictable, scalable process.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile . The reaction is thermodynamically driven but kinetically sensitive to pH and temperature.

Reaction Mechanism (DOT Visualization)

ReactionMechanism Nitrile 4-Bromophenylacetonitrile (Electrophile) Intermediate N-Hydroxyimidamide Intermediate Nitrile->Intermediate Nucleophilic Attack HA_Salt NH2OH·HCl FreeHA NH2OH (Free Base) (Nucleophile) HA_Salt->FreeHA Deprotonation Base Base (Na2CO3/NaOH) Base->FreeHA FreeHA->Intermediate Product 4-Bromophenylacetamidoxime (Target) Intermediate->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime via nucleophilic addition.

Critical Safety & Engineering Controls (E-E-A-T)

WARNING: Hydroxylamine free base is explosive when concentrated or heated above 70°C.

Thermal Hazard Management
  • DSC Data: Hydroxylamine mixtures exhibit onset of decomposition as low as 50°C in the presence of rust or metal ions.

  • Control: Reaction temperature must be capped at 60°C .

  • Accumulation: Avoid "all-in" addition. The hydroxylamine salt should be neutralized slowly, or the nitrile should be added to the buffered hydroxylamine solution to prevent accumulation of unreacted free base.

Material Compatibility
  • Forbidden Materials: Do not use mild steel (Fe) or Copper (Cu) reactors. Use Glass-Lined Reactors (GLR) or Hastelloy .

  • Spiking: Trace iron (>10 ppm) lowers the decomposition onset temperature (onset

    
    ) significantly. Use chelating agents (EDTA) if solvent purity is questionable.
    

Scalable Experimental Protocol (100g Scale)

This protocol is designed for a 1-liter jacketed glass reactor but is linearly scalable to 50L GLR systems.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass (g)MolesRole
4-Bromophenylacetonitrile 196.051.0100.00.51Limiting Reagent
Hydroxylamine HCl 69.491.553.20.76Nucleophile Source
Sodium Carbonate (

)
105.990.7540.50.38Base (Buffer)
Ethanol (EtOH) 46.07N/A500 mLN/ASolvent
Water (DI) 18.02N/A250 mLN/ACo-solvent
Step-by-Step Methodology

Step 1: Reactor Setup & Inertion

  • Equip a 1L jacketed reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and reflux condenser.

  • Purge the vessel with Nitrogen (

    
    ) for 15 minutes to remove oxygen (oxygen promotes radical decomposition of hydroxylamine).
    

Step 2: Reagent Charging (The "Buffered" Approach)

  • Charge Hydroxylamine HCl (53.2 g) and Water (150 mL) . Stir until dissolved.

  • Charge Ethanol (400 mL) .

  • Critical Step: Slowly add Sodium Carbonate (40.5 g) portion-wise over 20 minutes.

    • Observation:

      
       evolution will occur. Ensure venting is open.[3][4]
      
    • Temp Control: Maintain internal temperature

      
       during addition.
      

Step 3: Reaction Initiation

  • Add 4-Bromophenylacetonitrile (100.0 g) as a solid or a solution in the remaining Ethanol (100 mL).

  • Heat the mixture to 60°C (Internal Temperature).

    • Ramp Rate: 1°C/min. Do not overshoot.

Step 4: Reaction Monitoring

  • Hold at 60°C for 6–12 hours.

  • IPC (In-Process Control): Monitor by HPLC (C18 column, Acetonitrile/Water). Target: <1% residual nitrile.

Step 5: Workup & Isolation

  • Cool the mixture to 20°C .

  • Add Water (400 mL) slowly to induce precipitation. The product is less soluble in high-water mixtures.

  • Cool further to 0–5°C and age the slurry for 2 hours.

  • Filter the solids using a vacuum Buchner funnel or centrifuge.

  • Wash the cake with Water (2 x 100 mL) to remove residual salts and hydroxylamine.

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% (approx. 100–108 g) Appearance: White to off-white crystalline solid.

Process Flow & Critical Parameters

Process Flow Diagram (DOT Visualization)

ProcessFlow Start Start: Inertion (N2) Solubilization Dissolve NH2OH·HCl in Water/EtOH Start->Solubilization Neutralization Add Na2CO3 (Controlled) Temp < 25°C Solubilization->Neutralization Addition Add Nitrile Precursor Neutralization->Addition Heating Heat to 60°C (Reaction 6-12h) Addition->Heating Quench Cool to 20°C Add Water (Antisolvent) Heating->Quench IPC: <1% Nitrile Filtration Filtration & Wash Quench->Filtration Drying Vacuum Dry (45°C) Filtration->Drying

Figure 2: Unit operation sequence with critical control points highlighted.

Critical Process Parameters (CPPs)
ParameterRangeCriticalityConsequence of Deviation
Reaction Temp 58–62°CHigh>65°C: Risk of runaway/decomposition.<55°C: Slow kinetics, incomplete conversion.
Base Addition Slow (20 min)MediumFast addition causes foaming (

) and potential localized exotherms.
Water Content 20–30% v/vMediumToo low: Salts precipitate early.Too high: Nitrile solubility issues.
Residual

Wash until neutralHighResidual hydroxylamine in the drying oven can cause thermal events.

Analytical Specifications

To validate the synthesis, the isolated material must meet these criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.30 (s, 1H, N-OH)
      
    • 
       7.50 (d, 2H, Ar-H)
      
    • 
       7.20 (d, 2H, Ar-H)
      
    • 
       5.40 (s, 2H, 
      
      
      
      )
    • 
       3.20 (s, 2H, 
      
      
      
      )
  • HPLC Purity: >98.0% (Area %).

  • DSC: Sharp endotherm (melting) around 130–135°C. Note: If an exotherm is observed immediately after melting, residual hydroxylamine is present.

References

  • Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Hazard Evaluation and Safety Considerations for the Use of Hydroxylamine Derivatives." Organic Process Research & Development, 2025.

  • Amidoxime Synthesis Mechanism: Zsvar, A. et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2011.

  • Scale-Up Hazards: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.

  • General Protocol Grounding: "Synthesis of 2-(4-Bromophenyl)ethylamine derivatives." ChemicalBook Protocols.

Sources

Protocols & Analytical Methods

Method

Application of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in medicinal chemistry

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in Medicinal Chemistry Executive Summary This guide details the application of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (synonym...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in Medicinal Chemistry

Executive Summary

This guide details the application of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (synonym: 2-(4-bromophenyl)acetamidoxime ) as a high-value building block in drug discovery.[1] While often overlooked as a simple intermediate, this compound serves as a critical "linchpin" scaffold. It enables the rapid construction of 3,5-disubstituted-1,2,4-oxadiazoles —a privileged bioisostere for esters and amides—while retaining a para-bromide handle for late-stage diversification via palladium-catalyzed cross-coupling.[1] This dual-functionality allows medicinal chemists to lock in a core geometry before expanding into chemical space, significantly streamlining Structure-Activity Relationship (SAR) campaigns.[1]

Compound Profile & Strategic Utility

Property Details
IUPAC Name (1Z)-2-(4-bromophenyl)-N'-hydroxyethanimidamide
Common Name 2-(4-Bromophenyl)acetamidoxime
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Key Functionality Amidoxime Core: Precursor for 1,2,4-oxadiazoles.Aryl Bromide: Handle for Suzuki/Buchwald couplings.Benzylic Spacer: Provides rotational freedom distinct from direct aryl-heterocycle linkages.[1][2]
Medicinal Chemistry Rationale
  • Bioisosterism: The primary application is generating 1,2,4-oxadiazoles, which serve as hydrolytically stable bioisosteres for ester (–COO–) and amide (–CONH–) linkages.[3] This substitution often improves metabolic stability (t₁/₂) and membrane permeability.[1]

  • Fragment-Based Growth: The 4-bromophenyl moiety acts as a "synthetic anchor."[1] Researchers can first optimize the heterocycle formation (Reaction A) and subsequently elaborate the aromatic ring (Reaction B) to probe hydrophobic pockets in the target protein.

Application 1: Construction of the 1,2,4-Oxadiazole Core

The most robust application of this amidoxime is its reaction with carboxylic acids to form the 1,2,4-oxadiazole ring. While traditional methods involve isolating O-acyl intermediates, we recommend a One-Pot Superbase-Mediated Cyclization for higher throughput and yield.[1]

Mechanism of Action

The reaction proceeds via O-acylation of the amidoxime oxygen by the activated carboxylic acid, followed by a base-induced intramolecular dehydration (cyclization).[1]

OxadiazoleSynthesis Amidoxime Amidoxime (Nucleophile) Coupling Activation (CDI or T3P) Amidoxime->Coupling Acid Carboxylic Acid (Electrophile) Acid->Coupling Intermediate O-Acyl Amidoxime (Intermediate) Coupling->Intermediate O-Acylation Cyclization Cyclodehydration (Δ, Base) Intermediate->Cyclization -H2O Product 1,2,4-Oxadiazole (Bioisostere) Cyclization->Product

Figure 1: Reaction pathway for the conversion of 2-(4-bromophenyl)acetamidoxime to 1,2,4-oxadiazole.[1][4]

Protocol A: T3P-Mediated One-Pot Cyclization

Recommended for acid-sensitive substrates and high-throughput library generation.[1]

Reagents:

  • Substrate: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (1.0 equiv)

  • Partner: Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Coupling Agent: Propylphosphonic anhydride (T3P), 50% in EtOAc (1.5 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv) or Pyridine

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in EtOAc (0.2 M concentration). Add Et₃N (3.0 equiv) and T3P solution (1.5 equiv). Stir at Room Temperature (RT) for 20 minutes to form the active ester.[1]

  • Addition: Add 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (1.0 equiv) directly to the vial.

  • O-Acylation: Stir at RT for 1–2 hours. Monitor by LCMS for the formation of the O-acyl intermediate (MW = Acid + Amidoxime - H₂O).[1]

  • Cyclization: Heat the reaction mixture to 80°C for 4–12 hours. The T3P/Base system promotes thermal dehydration without requiring isolation.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: T3P is a non-toxic, highly efficient coupling agent that drives the dehydration step more effectively than EDC/HOBt, often preventing the "stalled" O-acyl intermediate common in these syntheses.

Application 2: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once the oxadiazole core is established, the 4-bromophenyl group serves as a handle to expand the chemical library. This is critical for probing the "depth" of binding pockets in enzymes or GPCRs.[1]

Protocol B: Rapid Suzuki Coupling on the Oxadiazole Scaffold

Reagents:

  • Scaffold: 3-(4-Bromobenzyl)-1,2,4-oxadiazole derivative (from Protocol A)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with the Bromobenzyl-oxadiazole scaffold (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane and 2.0 M K₂CO₃ (ratio 4:1).

  • Degassing: Sparge with Nitrogen/Argon for 2 minutes (Critical step to prevent homocoupling).

  • Reaction: Seal and heat to 90°C (conventional) or 110°C (microwave) for 1 hour.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc/Water.[1] Extract organics.

  • Result: A biaryl-linked oxadiazole library member ready for biological screening.

Analytical Validation Data

When characterizing the product of Protocol A (e.g., using Benzoic Acid as the partner), expect the following spectral signatures:

Technique Expected Signal Interpretation
¹H NMR δ 4.10–4.20 ppm (s, 2H) The benzylic methylene (-CH₂-) usually shifts downfield compared to the starting amidoxime due to the electron-withdrawing oxadiazole ring.[1]
¹³C NMR δ ~168 ppm & ~175 ppm Characteristic signals for C3 and C5 carbons of the 1,2,4-oxadiazole ring.
LCMS [M+H]⁺ Mass should correspond to (Acid MW + Amidoxime MW) - 18 (loss of water).[1]
IR No broad -OH/-NH₂ Disappearance of the broad amidoxime O-H/N-H stretch (~3200-3400 cm⁻¹) confirms cyclization.[1]

Troubleshooting Guide

Issue Probable Cause Solution
Stalled at Intermediate Incomplete cyclization of O-acyl amidoxime.[1]Increase temperature to 100°C or switch solvent to Toluene/DMF.[1] Add molecular sieves.[1]
Hydrolysis of Product Reaction left too long in aqueous base during workup.Oxadiazoles can be sensitive to strong base.[1] Perform rapid, cold extractions.
Low Yield (Suzuki) Oxidative addition failure or Pd poisoning.[1]The benzylic methylene can be reactive.[1][2][5][6][7] Ensure base is not too strong (use K₂CO₃ or K₃PO₄, avoid NaOtBu).

References

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, vol. 50, no. 1, 2009.

  • Phakhodee, W., et al. "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones."[1][6][8] RSC Advances, 2018, 8, 38281-38288.[6]

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012, pp. 1817–1830.

  • BenchChem Application Note. "Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes." BenchChem Protocols, 2025.[3][9]

Sources

Application

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine as a potential enzyme inhibitor

Application Note: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine as a Heme-Coordinating IDO1 Inhibitor Executive Summary & Scientific Rationale 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (chemically synonymous with 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine as a Heme-Coordinating IDO1 Inhibitor

Executive Summary & Scientific Rationale

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (chemically synonymous with 2-(4-bromophenyl)-N-hydroxyacetimidamide) represents a critical pharmacophore in the development of immunomodulatory drugs. It belongs to the N-hydroxyamidine class of small molecules, which are potent, competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into N-formylkynurenine. In the tumor microenvironment, IDO1 overexpression depletes tryptophan and generates kynurenine, suppressing T-cell proliferation and promoting immune tolerance.[1]

Mechanism of Action: Unlike competitive inhibitors that merely block the substrate pocket, this compound utilizes its hydroxyamidine moiety to coordinate directly with the ferrous (


) heme iron within the IDO1 active site. This coordination displaces the enzyme-bound oxygen required for catalysis, effectively locking the enzyme in an inactive state.

This guide details the protocols for solubilization, biochemical validation via heme-binding spectral shifts, and cellular potency assessment.

Biological Pathway & Mechanism

The following diagram illustrates the Kynurenine pathway and the specific intervention point of the inhibitor.

IDO_Pathway Trp L-Tryptophan FormylKyn N-Formylkynurenine Trp->FormylKyn Oxidation IDO1 IDO1 Enzyme (Heme-Fe2+) IDO1->Trp Catalyzes Inhibitor 2-(4-Bromophenyl)- 1-(hydroxyimino)ethylamine Inhibitor->IDO1 Direct Heme Coordination (Inhibition) Kyn L-Kynurenine FormylKyn->Kyn Formamidase TCell T-Cell Proliferation Kyn->TCell Suppresses Treg T-Reg Differentiation Kyn->Treg Promotes

Caption: Figure 1. Mechanism of IDO1 inhibition. The hydroxyamidine compound coordinates with the IDO1 heme iron, blocking the conversion of Tryptophan to Kynurenine and reversing T-cell suppression.

Chemical Handling & Preparation

Compound Properties:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 229.07 g/mol [2]

  • Solubility: Hydrophobic; requires organic solvent for stock preparation.

Stock Solution Protocol:

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 22.9 mg of compound in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the oxime bond) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% in biological assays to avoid solvent toxicity.

Protocol A: Heme-Binding Spectral Shift Assay

Purpose: To validate that the inhibitor binds directly to the heme iron of IDO1, distinguishing it from non-competitive allosteric inhibitors.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 10 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Methodology:

  • Baseline Correction: Blank the spectrophotometer with assay buffer.

  • Enzyme Prep: Dilute rhIDO1 to 2 µM in the buffer.

  • Reduction: Add ascorbic acid/methylene blue system to ensure the heme is in the ferrous (

    
    ) state (active form). Incubate for 10 min at 25°C.
    
  • Scan 1 (Apo): Measure absorbance from 350 nm to 500 nm. Note the Soret peak (typically ~405 nm for ferrous IDO1).

  • Titration: Add the inhibitor at increasing concentrations (0.5 µM, 1 µM, 5 µM, 10 µM).

  • Scan 2 (Bound): Measure absorbance after 5 min incubation for each point.

Expected Results:

  • Red Shift: A shift of the Soret peak from ~405 nm to ~415-420 nm indicates direct coordination of the hydroxyimino nitrogen to the heme iron.

  • Validation: If no shift occurs, the compound may be binding to an allosteric site or failing to engage the heme.

Protocol B: Enzymatic Inhibition Assay (Colorimetric)

Purpose: To determine the IC50 of the compound by measuring the production of Kynurenine.

Workflow Diagram:

Assay_Workflow Step1 1. Mix Reagents (Enzyme + Inhibitor) Step2 2. Add Substrate (L-Trp + Ascorbate) Step1->Step2 Step3 3. Incubate (37°C, 60 min) Step2->Step3 Step4 4. Stop Reaction (30% TCA) Step3->Step4 Step5 5. Color Development (Ehrlich's Reagent) Step4->Step5 Step6 6. Read Absorbance (490 nm) Step5->Step6

Caption: Figure 2. Step-by-step workflow for the colorimetric IDO1 inhibition assay.

Detailed Steps:

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Addition: Add 10 µL of inhibitor (serial dilutions) to wells. Include "No Inhibitor" (Max Activity) and "No Enzyme" (Blank) controls.

  • Enzyme Mix: Add 50 µL of rhIDO1 (final conc 50 nM) in Assay Buffer (50 mM PBS pH 6.5, 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase).

  • Pre-incubation: Incubate for 10 min at room temperature to allow inhibitor binding.

  • Substrate Start: Initiate reaction by adding 40 µL of L-Tryptophan (final conc 100 µM).

  • Reaction: Incubate at 37°C for 45–60 minutes.

  • Termination: Add 20 µL of 30% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge plate at 2500 rpm for 10 min.

  • Derivatization: Transfer 100 µL of supernatant to a new plate. Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Read: Measure Absorbance at 490 nm (yellow/orange color).

Data Analysis: Calculate % Inhibition using the formula:



Protocol C: Cellular Potency (HeLa Assay)

Purpose: To verify that the inhibitor can penetrate cell membranes and inhibit IDO1 in a complex biological environment. HeLa cells do not constitutively express IDO1 but can be induced by Interferon-gamma (IFN-


).

Procedure:

  • Seeding: Seed HeLa cells (10,000 cells/well) in DMEM + 10% FBS in a 96-well plate. Allow attachment overnight.

  • Induction: Replace media with fresh DMEM containing human IFN-

    
     (100 ng/mL)  to induce IDO1 expression.
    
  • Treatment: Simultaneously add the inhibitor (serial dilutions from 10 µM to 1 nM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Harvest 140 µL of supernatant. Add 10 µL of 30% TCA. Centrifuge.

  • Readout: Perform the Ehrlich’s reagent colorimetric assay (as in Protocol B) on the supernatant to measure Kynurenine released into the media.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure the decrease in Kynurenine is due to enzyme inhibition, not cell death.

Expected Data & Interpretation

Table 1: Anticipated Performance Metrics

MetricExpected RangeInterpretation
Biochemical IC50 50 nM – 500 nMHigh potency indicates successful heme coordination.
Cellular IC50 100 nM – 1 µMTypically 2-5x higher than biochemical IC50 due to membrane permeability or protein binding.
Selectivity (vs TDO2) > 50-foldCritical. TDO2 is a liver enzyme; high selectivity prevents hepatotoxicity.
Hill Slope ~1.0Indicates 1:1 binding stoichiometry (competitive inhibition).

Troubleshooting Guide:

  • Issue: High background in "No Enzyme" wells.

    • Solution: Tryptophan oxidizes spontaneously in light. Keep reagents in amber bottles and minimize light exposure.

  • Issue: Precipitation of inhibitor.

    • Solution: Ensure DMSO concentration is constant across the dilution series. If precipitation occurs at >10 µM, the compound may require a solubility tag or formulation aid.

References

  • Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase Inhibitors with High Affinity and Selectivity." Journal of Medicinal Chemistry, 52(23), 7364–7367.

  • Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics, 9(2), 489–498.

  • Santa Cruz Biotechnology. "2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Product Data Sheet." SCBT Catalog.

  • PubChem. "Compound Summary: N-hydroxy-2-(4-bromophenyl)acetamidine." National Library of Medicine.

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 Inhibitors." Journal of Medicinal Chemistry, 62(19), 8784–8799.

Sources

Method

Application Note: Analytical Method Development for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Executive Summary This application note details the development of a robust analytical control strategy for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5). This compound, structurally identified as an am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development of a robust analytical control strategy for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5). This compound, structurally identified as an amidoxime (specifically 2-(4-bromophenyl)-N'-hydroxyacetimidamide), serves as a critical intermediate in the synthesis of 1,2,4-oxadiazole-based pharmaceuticals (e.g., immunomodulators and kinase inhibitors).

The unique chemistry of the amidoxime moiety—possessing both basic and acidic sites, thermal lability, and potential for hydrolysis—presents specific analytical challenges. This guide provides a validated stability-indicating LC-MS/MS protocol designed to separate the target analyte from potential degradation products (e.g., 4-bromophenylacetic acid, 4-bromobenzyl cyanide) and process impurities.

Chemical Context & Method Strategy

Structural Analysis[1]
  • Analyte: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine[1][2][3][4][5]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 229.07 g/mol (based on

    
    )
    
  • Key Functional Groups:

    • Bromophenyl Ring: Provides strong UV absorption (

      
      ) and a distinct 1:1 isotopic signature (
      
      
      
      ) in mass spectrometry.
    • Amidoxime (

      
      ):  Amphoteric functional group. It is susceptible to hydrolysis to the corresponding amide or carboxylic acid under extreme pH, and dehydration to the nitrile under thermal stress.
      
Method Development Logic

To ensure a "self-validating" system, we employ Orthogonal Detection :

  • UV-Vis (Diode Array): For purity profiling and quantification of high-abundance samples.

  • Mass Spectrometry (ESI+): For trace impurity detection and specificity. The bromine isotope pattern serves as an internal confirmation of peak identity.

Column Selection: A Phenyl-Hexyl stationary phase is recommended over standard C18. The


-

interactions between the stationary phase and the bromophenyl ring of the analyte offer superior selectivity against non-aromatic impurities and enhanced retention of the polar amidoxime tail.

Experimental Protocol: LC-MS/MS Methodology

Reagents and Standards
  • Reference Standard: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (AmForm).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of MeOH (1 mg/mL). Note: Sonication may be required. Avoid heating >40°C to prevent thermal degradation.

  • Working Standard: Dilute Stock to 10 µg/mL in Water:ACN (90:10, v/v).

  • Stability Check: Prepare a "Stressed Sample" by exposing an aliquot to 0.1 N HCl for 1 hour to verify separation from hydrolysis degradants.

Chromatographic Conditions (UHPLC)
ParameterSettingRationale
Column Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm

-

selectivity for bromo-aromatics.
Mobile Phase A 0.1% Formic Acid in WaterLow pH stabilizes the amidoxime and aids ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Flow Rate 0.4 mL/minOptimal linear velocity for UHPLC.
Column Temp 40°CReduces backpressure and improves peak shape.
Injection Vol 2.0 µLLow volume to prevent peak broadening.

Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold to elute polar salts)

  • 8.0 min: 95% B (Linear ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

  • 13.0 min: End

Mass Spectrometry Parameters (QQQ)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions (Quantification & Confirmation): The bromine isotope pattern necessitates monitoring two transition pairs to confirm identity.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Assignment
229.0 (

)
212.0 15Loss of

(Dehydroxylation)
229.0 (

)
171.0 25Loss of Amidoxime (

)
231.0 (

)
214.0 15Isotope Confirmation (Must match 229 transition ratio)

Method Development Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix used to optimize this method, highlighting the critical path for resolving the amidoxime from its likely impurities (nitrile and amide).

MethodDevelopment Start Start: Analyte Characterization (Amidoxime, Basic, UV+) ColSelect Column Selection Strategy Start->ColSelect C18 C18 Column (Standard Hydrophobicity) ColSelect->C18 Adequate PhHex Phenyl-Hexyl Column (Pi-Pi Interaction) ColSelect->PhHex Superior Selectivity (Recommended) MP_Opt Mobile Phase Optimization (pH Control) PhHex->MP_Opt Acidic Acidic (0.1% FA) Protonates Amine/Imine Good Peak Shape MP_Opt->Acidic Stabilizes Analyte Basic Basic (High pH) Risk of Hydrolysis Silanol Tailing MP_Opt->Basic Degradation Risk Detection Detection Strategy Acidic->Detection UV UV (254 nm) Quantification Detection->UV MS MS (ESI+) Specificity (Br Isotopes) Detection->MS Final Final Protocol: Phenyl-Hexyl + 0.1% FA UV + MRM UV->Final MS->Final

Figure 1: Decision tree for analytical method optimization, prioritizing stationary phase selectivity and analyte stability.

Validation Criteria (ICH Q2 Standards)

To ensure the method is reliable for regulatory submissions, the following validation parameters must be met:

  • Specificity:

    • Requirement: No interference at the retention time of the analyte from blank matrix or degradation products.

    • Test: Inject a "forced degradation" sample (acid/base/oxidative stress). The peak purity index (via Diode Array) must be >990.

  • Linearity:

    • Range: 0.1 µg/mL to 50 µg/mL.

    • Criteria:

      
      .
      
  • Accuracy (Recovery):

    • Protocol: Spike analyte into matrix at 50%, 100%, and 150% of target concentration.

    • Criteria: Mean recovery 98.0% – 102.0%.

  • Isotopic Confirmation (Unique to Bromine):

    • Protocol: Monitor the ratio of peak areas for

      
       229 and 
      
      
      
      231.
    • Criteria: The ratio must remain constant (

      
      ) across the peak width. This confirms the peak is the brominated species and not a co-eluting non-halogenated impurity.
      

Troubleshooting & Stability Notes

Hydrolysis Pathway

Amidoximes are prone to hydrolysis.[6] If a new peak appears at a higher retention time (more hydrophobic) or lower retention time (more polar), consider the following mechanism:

Degradation Amidoxime Amidoxime (Target Analyte) Amide Primary Amide (Hydrolysis Product) Amidoxime->Amide + H2O (Slow) Acid Carboxylic Acid (Final Degradant) Amide->Acid + H2O (Fast in Acid)

Figure 2: Primary degradation pathway. The amide intermediate typically elutes later than the amidoxime on Reverse Phase columns due to loss of the polar -OH group.

  • Observation: Loss of area in the main peak and appearance of a peak with

    
     (if amide) or 
    
    
    
    (if acid) mass shift (though ionization may vary).
  • Prevention: Store samples in acetonitrile rather than water/methanol mixtures if analysis is delayed >24 hours. Keep autosampler at 4°C.

References

  • Santa Cruz Biotechnology. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS 422560-40-5) Product Data. Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Sigma-Aldrich. Fundamental LC-MS Method Development: A Guide to Column Selection. Retrieved from

  • Journal of Chromatography A.Separation of amidoximes and their hydrolysis products by HPLC. (General reference for amidoxime behavior).

Sources

Application

Protocol for the Functionalization of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine: Synthesis and Diversification of 1,2,4-Oxadiazole Bioisosteres

Introduction & Scientific Context 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (commonly referred to as 2-(4-bromophenyl)acetamidoxime, CAS: 422560-40-5) is a highly versatile bifunctional building block utilized extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (commonly referred to as 2-(4-bromophenyl)acetamidoxime, CAS: 422560-40-5) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. It features an amidoxime moiety primed for heterocycle construction and an aryl bromide handle for late-stage cross-coupling.

This application note details a robust, self-validating protocol for converting this precursor into 3,5-disubstituted 1,2,4-oxadiazoles. The 1,2,4-oxadiazole ring is a privileged pharmacophore, widely utilized as a metabolically stable bioisostere for amides and esters, offering improved pharmacokinetic properties over traditional carbonyls[1].

Mechanistic Insights & Experimental Rationale

As a functionalization strategy, the conversion of the amidoxime to a 1,2,4-oxadiazole, followed by Suzuki-Miyaura cross-coupling, is governed by strict chemical causality:

  • Regioselective O-Acylation: The functionalization proceeds via a two-stage mechanism. First, the amidoxime is O-acylated by a carboxylic acid. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents. EDC activates the carboxylic acid to an O-acylisourea, which HOBt converts into a reactive but stable active ester. The hydroxylamine oxygen of the amidoxime is highly nucleophilic due to the alpha-effect, ensuring regioselective O-acylation over N-acylation[1][2].

  • Thermal Cyclodehydration: Intramolecular cyclodehydration is driven by thermal energy (100 °C). The amine nitrogen attacks the carbonyl carbon of the O-acyl group, expelling water to yield the thermodynamically stable aromatic 1,2,4-oxadiazole core[2].

  • Strategic Sequencing for Cross-Coupling: Crucially, cyclization must precede cross-coupling. Free amidoximes can chelate palladium, poisoning the catalyst and stalling cross-coupling reactions. By forming the 1,2,4-oxadiazole first, the chelating functional group is "protected" within the heterocycle, enabling clean oxidative addition of Pd(0) into the C-Br bond for subsequent Suzuki-Miyaura diversification[3][4].

Workflow Visualizations

G A 2-(4-Bromophenyl) acetamidoxime (1.0 eq) C O-Acylamidoxime Intermediate A->C DMF, RT, 2-4h B Carboxylic Acid (1.1 eq) EDC·HCl (1.5 eq) HOBt (1.2 eq) B->C D Thermal Cyclization 100°C C->D Intramolecular Condensation E 3-(4-Bromobenzyl)- 5-R-1,2,4-oxadiazole D->E -H2O

One-pot synthesis workflow of 1,2,4-oxadiazoles from 2-(4-bromophenyl)acetamidoxime.

G A 3-(4-Bromobenzyl)- 1,2,4-oxadiazole (1.0 eq) C Pd(dppf)Cl2 (0.05 eq) K2CO3 (2.0 eq) A->C Dioxane/H2O (4:1) 90°C, 12h B Arylboronic Acid Ar-B(OH)2 (1.2 eq) B->C D Biaryl-Substituted 1,2,4-Oxadiazole Bioisostere C->D Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki cross-coupling workflow for late-stage diversification.

Experimental Protocols

Protocol A: One-Pot Synthesis of 3-(4-Bromobenzyl)-5-Substituted-1,2,4-Oxadiazoles

This procedure establishes the bioisosteric core while preserving the aryl bromide for downstream chemistry.

  • Ester Activation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the desired carboxylic acid (1.1 mmol), EDC·HCl (1.5 mmol), and HOBt (1.2 mmol).

  • Solvation & Basification: Suspend the reagents in anhydrous DMF (5 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Stir at room temperature (25 °C) for 15 minutes to pre-form the active ester.

  • O-Acylation: Add 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (1.0 mmol) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Validation Check 1: Monitor the disappearance of the amidoxime starting material via LC-MS or TLC (EtOAc/Hexane 1:1). The formation of the O-acylamidoxime intermediate will be visible as a distinct, less polar spot.

  • Cyclodehydration: Once O-acylation is complete, equip the flask with a reflux condenser and heat the mixture to 100 °C for 4–6 hours to drive the cyclodehydration.

  • Validation Check 2: Confirm cyclization via LC-MS. The target mass should reflect a loss of 18 Da (corresponding to the expulsion of

    
    ) from the intermediate mass.
    
  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with saturated aqueous

    
     (2 × 10 mL), deionized water (2 × 10 mL), and brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 1,2,4-oxadiazole.
    
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This procedure utilizes the preserved aryl bromide to append diverse aromatic systems, expanding the synthesizable chemical space.

  • Reaction Assembly: To a microwave vial or Schlenk flask, add the 3-(4-bromobenzyl)-5-substituted-1,2,4-oxadiazole generated in Protocol A (1.0 mmol), the desired arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvation: Dissolve the mixture in a pre-degassed solvent system of 1,4-Dioxane and Water (4:1 v/v, 5 mL).

  • Catalyst Addition: Add the palladium catalyst,

    
     (0.05 mmol). Seal the vessel and purge the headspace with nitrogen for 5 minutes to prevent catalyst oxidation.
    
  • Cross-Coupling: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation Check 3: Monitor the consumption of the aryl bromide via TLC or LC-MS. The product mass should reflect the addition of the aryl group minus the bromine atom.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and wash the pad thoroughly with Ethyl Acetate (15 mL).

  • Isolation: Extract the filtrate with water (10 mL) and brine (10 mL). Dry the organic phase over

    
    , concentrate, and purify via silica gel chromatography to isolate the final biaryl-substituted 1,2,4-oxadiazole.
    

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, kinetic parameters, and expected yields for the self-validating functionalization workflow.

Reaction PhaseReagentEquivalentsTemperatureTimeExpected Yield
Activation Carboxylic Acid1.1 eq25 °C15 minN/A
O-Acylation 2-(4-Bromophenyl)acetamidoxime1.0 eq25 °C2–4 h>95% (Conversion)
Cyclodehydration None (Intramolecular)N/A100 °C4–6 h75–85% (Isolated)
Suzuki Coupling Arylboronic Acid1.2 eq90 °C12 h65–90% (Isolated)

References

  • ACS Publications. "Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles". ACS Combinatorial Science. URL:[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors". American Chemical Society. URL:[Link]

  • Beilstein Journals. "Novel biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals: synthesis and characterization". Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Method

Investigating the use of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in materials science

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-N-hydroxyacetimidamide in Advanced Materials Executive Summary This guide details the technical application of 2-(4-Bromophenyl)-N-hydroxyacetimidamide (CAS: 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-N-hydroxyacetimidamide in Advanced Materials

Executive Summary

This guide details the technical application of 2-(4-Bromophenyl)-N-hydroxyacetimidamide (CAS: 422560-40-5), also referred to as 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.[1] While poly(amidoxime)s are the industry standard for uranium extraction from seawater, this specific brominated derivative offers a unique "modular" advantage. The aryl-bromide tail serves as a reactive handle for precision grafting via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the attachment of the amidoxime chelate to conductive polymers, Metal-Organic Frameworks (MOFs), and covalent organic frameworks (COFs) with distinct crystallographic precision.

Furthermore, this scaffold exhibits dual-functionality as a Nitric Oxide (NO) donor prodrug , making it relevant for bioactive material design in tissue engineering.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(4-Bromophenyl)-N'-hydroxyacetimidamide
Synonyms 2-(4-Bromophenyl)acetamidoxime; 4-Bromophenyl-N-hydroxy-acetamidine
CAS Number 422560-40-5
Formula

MW 229.07 g/mol
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in

pKa ~5.8 (oxime proton), ~11.5 (amide proton)
Functional Motifs Head: Amidoxime (

) – Metal Chelation / NO DonorTail: Aryl Bromide (

) – Cross-coupling Handle

Application I: Advanced Uranium Extraction Materials

The primary utility of this ligand is in the sequestration of Uranyl ions (


) from aqueous environments (seawater or nuclear wastewater). Unlike random copolymerization of acrylonitrile, using a discrete brominated ligand allows for site-specific functionalization .
Mechanistic Insight: The Chelation Mode

The amidoxime group binds


 primarily in an 

fashion, where the oxime oxygen and the amide nitrogen form a five-membered chelate ring. The high affinity (

) allows extraction even at ppb concentrations.

DOT Diagram 1: Chelation Mechanism & Functionalization Logic

ChelationLogic Ligand 2-(4-Bromophenyl)- acetamidoxime Coupling Suzuki-Miyaura Cross-Coupling (Pd Catalyst) Ligand->Coupling Ar-Br Handle Support Phenylboronic Acid Functionalized Support (MOF/Polymer) Support->Coupling Ar-B(OH)2 Handle Material Grafted Adsorbent Surface Coupling->Material Covalent Bond Complex Stable Chelate Complex Material->Complex Capture Uranyl Uranyl Ion (UO2 2+) Uranyl->Complex η2 Coordination

Caption: Workflow for grafting the brominated amidoxime ligand onto a support and subsequent uranyl capture.

Detailed Protocols

Protocol A: Ligand Synthesis (Nitrile Conversion)

Context: If the specific amidoxime is unavailable, it is synthesized from 4-bromophenylacetonitrile.

  • Reagents: 4-Bromophenylacetonitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), 
    
    
    
    or
    
    
    (3.0 eq), Ethanol/Water (3:1).
  • Procedure:

    • Dissolve hydroxylamine HCl and base in Ethanol/Water. Stir for 30 min at RT.

    • Add 4-Bromophenylacetonitrile dropwise.

    • Reflux at 80°C for 6–12 hours. Monitor via TLC (disappearance of nitrile peak at ~2250

      
       in IR).
      
    • Workup: Evaporate ethanol. Add ice water. The product precipitates as a white/off-white solid. Filter, wash with cold water, and recrystallize from ethanol.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ~5.5 ppm (
    
    
    ) and
    
    
    ~9.0 ppm (
    
    
    ).
Protocol B: Surface Grafting via Suzuki Coupling

Target: Grafting onto a phenylboronic acid-functionalized hydrogel or MOF linker.

  • Preparation:

    • Support: 100 mg of Phenylboronic-acid functionalized beads/MOF.

    • Ligand: 50 mg 2-(4-Bromophenyl)acetamidoxime.[1]

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aq, 2 mL).
      
    • Solvent: DMF/Toluene (10 mL).

  • Execution:

    • Degas solvents with

      
       for 30 mins (Critical: 
      
      
      
      poisons Pd).
    • Combine Support, Ligand, and Base in a Schlenk flask.

    • Add Catalyst under inert atmosphere.

    • Heat to 90°C for 24 hours with gentle agitation (do not crush beads/MOF).

  • Purification:

    • Filter the solid material.[2]

    • Soxhlet Extraction: Wash with Methanol for 12h to remove unreacted ligand and Pd traces.

    • Dry under vacuum at 60°C.

Protocol C: Uranium Uptake Assay

Validation of the material's efficacy.

  • Stock Solution: Prepare 10 ppm (mg/L) Uranium solution using

    
     in simulated seawater (0.43 M NaCl, 2.3 mM 
    
    
    
    , pH 8.0).
  • Batch Adsorption:

    • Add 10 mg of Functionalized Material to 50 mL of Uranium stock.

    • Shake at 150 rpm at 25°C for 24 hours.

  • Quantification:

    • Filter supernatant using a 0.22

      
       syringe filter.
      
    • Analyze filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

    • Calculation:

      
      
      
      • 
        : Adsorption capacity (mg/g)
        
      • 
        : Initial/Final concentration (mg/L)
        

Application II: Bioactive Scaffolds (NO Donor)

Amidoximes are metabolic precursors to Nitric Oxide (NO).[3][4] The brominated derivative can be incorporated into polymers to create anti-thrombotic coatings or wound-healing hydrogels .

DOT Diagram 2: Bio-Activation Pathway

BioActivation Prodrug Amidoxime-Material (Prodrug Scaffold) Enzyme mARC Enzyme System (Mitochondrial Amidoxime Reducing Component) Prodrug->Enzyme In Vivo / Cell Media Intermediate N-Hydroxy-Amidine Enzyme->Intermediate Reduction Release Nitric Oxide (NO) Release Intermediate->Release Oxidation (NOS/CYP450) Effect Vasodilation / Antibacterial Action Release->Effect Signaling

Caption: Metabolic pathway for NO release from amidoxime-functionalized materials.[3]

Protocol D: Nitric Oxide Release Assay (Griess Method)
  • Incubation: Incubate 10 mg of material in PBS (pH 7.4) containing esterase or liver microsomes (source of mARC enzymes) at 37°C.

  • Sampling: At time points (0, 1, 4, 12, 24 h), remove 100

    
     aliquots.
    
  • Detection:

    • Add 100

      
       Griess Reagent (Sulfanilamide + NED).
      
    • Incubate 10 min in dark.

    • Measure Absorbance at 540 nm.

    • Compare against a Sodium Nitrite standard curve to quantify NO release (measured as nitrite accumulation).

References

  • Omorogie, M. O., et al. (2016). "Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature." Industrial & Engineering Chemistry Research, 55(15), 4285–4293. Link

  • Vukovic, S., et al. (2012). "Structure and stability of the uranyl-amidoxime complex: a density functional theory study." Inorganic Chemistry, 51(20), 11238-11247. (Describes the binding mode).
  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.
  • Wang, C., et al. (2021). "Extremely stable amidoxime functionalized covalent organic frameworks for uranium extraction." Science Bulletin, 66(19), 1994-2001.[5] Link[5]

  • Sigma-Aldrich Product Data. "2-(4-Bromophenyl)-N-hydroxyacetimidamide."[1] Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of high-throughput screening (HTS) assays involving the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of high-throughput screening (HTS) assays involving the novel compound 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine. Given the structural motifs of this molecule, which suggest potential activity as a monoamine oxidase (MAO) inhibitor, this guide will focus on establishing a robust HTS campaign to assess its inhibitory effects on MAO-A and MAO-B. The protocols detailed herein are designed to be adaptable, scalable, and validated to ensure data integrity and reproducibility, forming a solid foundation for hit identification and lead optimization.

Introduction: The Rationale for Screening 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine as a Monoamine Oxidase Inhibitor

Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes crucial for the oxidative deamination of various endogenous and exogenous amines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] Two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders. For instance, abnormally high MAO-A activity is linked to depression and anxiety, while elevated MAO-B levels are associated with neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[1][3] This makes MAO-A and MAO-B prime therapeutic targets for the development of novel inhibitors.

The compound, 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine, possesses structural features, namely a substituted phenyl ring and an amine-related functional group, that are present in known MAO inhibitors. This structural similarity provides a strong rationale for investigating its potential as a modulator of MAO activity. High-throughput screening (HTS) offers an efficient and systematic approach to rapidly assess the compound's inhibitory profile against both MAO isoforms.[4]

This guide will detail the necessary steps to develop and execute a successful HTS campaign, from initial assay development and validation to hit confirmation and characterization.

Assay Principle and Selection: A Fluorometric Approach for HTS

For the primary screening of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine, a one-step fluorometric assay is recommended due to its high sensitivity, simplicity, and adaptability to HTS formats.[5] The core principle of this assay is the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidative deamination of its substrate.[2][3]

The enzymatic reaction can be summarized as follows:

R-CH₂-NH₂ + O₂ + H₂O --(MAO)--> R-CHO + NH₃ + H₂O₂

The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product, which can be quantified using a fluorescence plate reader.

Workflow for MAO Inhibition HTS Assay:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution (2-(4-Bromophenyl)-1- (hydroxyimino)ethylamine) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Preparation (MAO-A or MAO-B) Add_Enzyme Add MAO Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate/Probe Mix (e.g., Tyramine, Probe) Add_Substrate Initiate Reaction (Add Substrate/Probe Mix) Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate1 Pre-incubation (Compound + Enzyme) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Kinetic Read (Fluorescence Measurement) Add_Substrate->Incubate2 Calculate_Activity Calculate % Inhibition Incubate2->Calculate_Activity Hit_Identification Identify Primary Hits (Z'-score > 0.5) Calculate_Activity->Hit_Identification

Caption: High-level workflow for the HTS assay.

Detailed Protocols

Reagents and Materials
Reagent/MaterialRecommended Source/Specification
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamineSynthesized or procured, >95% purity
Recombinant Human MAO-ACommercial supplier
Recombinant Human MAO-BCommercial supplier
MAO Assay Buffer100 mM potassium phosphate, pH 7.4
Tyramine (MAO substrate)Sigma-Aldrich
p-Tyramine (MAO substrate)Bio-Techne[6]
Benzylamine (MAO-B substrate)Sigma-Aldrich
Clorgyline (MAO-A inhibitor control)Sigma-Aldrich[2]
Selegiline (MAO-B inhibitor control)Assay Genie[3]
Pargyline (MAO-B inhibitor control)Bio-Techne[6]
Horseradish Peroxidase (HRP)Commercial supplier
Amplex Red or equivalent fluorescent probeThermo Fisher Scientific
384-well black, flat-bottom platesCorning or equivalent
Automated liquid handlere.g., WellMate[7]
Fluorescence microplate readerCapable of Ex/Em ~530-560/590 nm
Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in 100% DMSO.

  • Control Inhibitor Stocks: Prepare 10 mM stock solutions of clorgyline and selegiline/pargyline in 100% DMSO.

  • Enzyme Stocks: Reconstitute lyophilized MAO-A and MAO-B enzymes in MAO Assay Buffer to the concentration recommended by the supplier. Aliquot and store at -80°C.

  • Substrate Stock: Prepare a 100 mM stock solution of tyramine (or other suitable substrate) in ddH₂O.

  • Fluorescent Probe Stock: Prepare a 10 mM stock solution of the fluorescent probe in DMSO.

  • HRP Stock: Prepare a 10 U/mL stock solution of HRP in MAO Assay Buffer.

HTS Assay Protocol for MAO-A and MAO-B Inhibition

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Using an automated liquid handler, perform serial dilutions of the 10 mM stock of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Dispense 200 nL of the diluted compound solutions into the appropriate wells of the 384-well plate.

    • For controls, dispense 200 nL of DMSO (negative control) and 200 nL of the appropriate positive control inhibitor (clorgyline for MAO-A, selegiline/pargyline for MAO-B) at a final concentration known to give >90% inhibition.

  • Enzyme Addition:

    • Prepare a working solution of MAO-A or MAO-B enzyme in MAO Assay Buffer. The optimal enzyme concentration should be determined during assay development to ensure a linear reaction rate and a robust signal-to-background ratio.

    • Add 10 µL of the enzyme solution to each well.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare a substrate/detection mix containing the MAO substrate (e.g., tyramine), fluorescent probe, and HRP in MAO Assay Buffer. Optimal concentrations should be determined during assay development (typically around the Kₘ for the substrate).

    • Add 10 µL of the substrate/detection mix to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3]

    • Measure the fluorescence kinetically for 15-30 minutes, taking readings every 1-2 minutes.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Normalize the data:

    • The average slope of the DMSO-only wells represents 0% inhibition (maximum activity).

    • The average slope of the positive control inhibitor wells represents 100% inhibition (background).

  • Calculate the percent inhibition for each concentration of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine using the following formula:

    % Inhibition = 100 * (1 - (Slope_compound - Slope_background) / (Slope_max_activity - Slope_background))

  • Determine IC₅₀ values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation and Quality Control

Rigorous assay validation is critical to ensure the reliability of HTS data.[8][9]

Key Validation Parameters
ParameterAcceptance CriteriaPurpose
Z'-factor > 0.5Measures the statistical effect size and the separation between the high and low controls. Indicates the quality and robustness of the assay.
Signal-to-Background (S/B) Ratio > 5Ensures a sufficient dynamic range to detect inhibition.
Signal-to-Noise (S/N) Ratio > 10Indicates the variability of the signal relative to the background.
DMSO Tolerance < 15% effect at final screening concentrationConfirms that the solvent used to dissolve the compound does not significantly interfere with the assay.[8]
IC₅₀ Reproducibility < 3-fold variation across runsDemonstrates the consistency and precision of the assay over time.
Z'-Factor Calculation

The Z'-factor is a measure of assay quality and is calculated as follows:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • Mean_max and SD_max are the mean and standard deviation of the high signal (0% inhibition).

  • Mean_min and SD_min are the mean and standard deviation of the low signal (100% inhibition).

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen require further investigation to confirm their activity and eliminate false positives.[10]

Hit Confirmation and Characterization Workflow:

Caption: Workflow for hit confirmation and follow-up studies.

Orthogonal Assays

To rule out assay artifacts (e.g., fluorescence interference), hits should be confirmed using an orthogonal assay that employs a different detection method. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay is a suitable choice, as it directly measures the formation of the product or the depletion of the substrate.[11]

Selectivity Profiling

Confirmed hits should be tested against both MAO-A and MAO-B to determine their isoform selectivity. This is a critical step, as selective inhibitors often have more favorable therapeutic profiles.

Mechanism of Action Studies

Further experiments should be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine if the inhibition is reversible or irreversible.[10]

Conclusion

This application note provides a detailed framework for the high-throughput screening of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine as a potential monoamine oxidase inhibitor. By following the outlined protocols for assay development, validation, and hit confirmation, researchers can generate high-quality, reproducible data to guide further drug discovery efforts. The adaptability of the proposed fluorometric assay makes it a powerful tool for the initial characterization of this and other novel compounds.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • Liang, Y., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Journal of Mass Spectrometry, 39(6), 648-654. Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Retrieved from [Link]

  • Zhang, Z., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Retrieved from [Link]

  • HTS Assay Validation. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Tong, J., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhou, J. J., et al. (1996). Direct continuous fluorometric assay for monoamine oxidase B. Analytical Biochemistry, 234(1), 9-12. Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Retrieved from [Link]

  • Lee, J. A., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 4(4), 297-310. Retrieved from [Link]

Sources

Method

Application Note: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine as a Ligand for Metal Complexes

This comprehensive Application Note and Protocol guide details the use of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (chemically known as 2-(4-Bromophenyl)acetamidoxime ) as a ligand for metal complexation. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the use of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (chemically known as 2-(4-Bromophenyl)acetamidoxime ) as a ligand for metal complexation.

Executive Summary

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also referred to as 2-(4-Bromophenyl)acetamidoxime ) is a versatile bidentate ligand belonging to the amidoxime class. Its structure features a hard nitrogen donor (oxime) and a potentially coordinating amine group, making it an excellent chelator for transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) .

The presence of the 4-bromophenyl moiety enhances the ligand's lipophilicity and introduces the potential for halogen bonding in the crystal lattice, a critical feature for designing supramolecular architectures and biologically active metallodrugs. This guide provides a definitive protocol for the synthesis, purification, and metal complexation of this ligand.

Chemical Background & Properties[1][2][3][4]

Structural Analysis

The ligand consists of an acetamidoxime core attached to a para-bromophenyl ring. The amidoxime group (


) exhibits tautomerism and can coordinate in neutral or deprotonated forms.
PropertyValue
IUPAC Name 2-(4-Bromophenyl)-N'-hydroxyethanimidamide
Common Name 2-(4-Bromophenyl)acetamidoxime
CAS Number 422560-40-5
Molecular Formula

Molecular Weight 229.08 g/mol
Solubility Soluble in Ethanol, Methanol, DMSO; Insoluble in Water
pKa (approx.) ~10.5 (Oxime OH), ~4.5 (Amine conjugate acid)
Coordination Modes

Amidoximes typically coordinate to metal centers in a bidentate fashion, forming stable five-membered chelate rings.

  • Neutral Mode (

    
    ):  Coordination via the oxime nitrogen and the amine nitrogen.
    
  • Anionic Mode (

    
    ):  Deprotonation of the oxime hydroxyl group leads to coordination via the oxime oxygen and the amine nitrogen.
    

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize 2-(4-Bromophenyl)acetamidoxime from 4-bromophenylacetonitrile.

Reagents:

  • 4-Bromophenylacetonitrile (10 mmol, 1.96 g)

  • Hydroxylamine hydrochloride (

    
    ) (30 mmol, 2.08 g)
    
  • Sodium Carbonate (

    
    ) (15 mmol, 1.59 g) or Sodium Ethoxide
    
  • Ethanol (Absolute, 50 mL)

  • Deionized Water (10 mL)

Procedure:

  • Preparation: Dissolve hydroxylamine hydrochloride in a minimum amount of water (approx. 5-10 mL).

  • Neutralization: Add the sodium carbonate slowly to the hydroxylamine solution to generate free hydroxylamine. Stir until effervescence ceases.

  • Addition: Dissolve 4-bromophenylacetonitrile in 40 mL of ethanol. Add the hydroxylamine solution to this mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–8 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
    
  • Workup: Evaporate the ethanol under reduced pressure (Rotavap).

  • Precipitation: Add 50 mL of ice-cold water to the residue. The product should precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from hot ethanol/water (1:1).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Yield: Expected 70–85%. Melting Point:


 (Literature dependent).
Protocol B: Metal Complexation (General M(II) Protocol)

Objective: Synthesize bis-chelate complexes


 or 

depending on counter-ions. Target Metals: Cu(II), Ni(II), Co(II).

Reagents:

  • Ligand (2 mmol, 0.458 g)

  • Metal Salt (

    
     or 
    
    
    
    ) (1 mmol)
  • Ethanol (30 mL)

Procedure:

  • Ligand Solution: Dissolve 2 mmol of the ligand in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of the metal salt in 10 mL of hot ethanol.

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

    • Observation: A color change indicates complex formation (e.g., Green

      
       Blue/Green for Cu, Green 
      
      
      
      Blue/Purple for Ni).
  • Reflux: Reflux the mixture for 2–4 hours to ensure thermodynamic stability.

  • Isolation: Allow the solution to cool slowly to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

    • If no precipitate: Evaporate solvent to half volume and store at

      
       overnight.
      
  • Drying: Dry the complex in a vacuum oven at

    
    .
    

Visualization of Pathways[3]

Synthesis and Coordination Workflow

The following diagram illustrates the chemical transformation from nitrile to amidoxime and its subsequent coordination to a metal center.

G cluster_0 Synthesis Phase cluster_1 Complexation Phase Nitrile 4-Bromophenylacetonitrile (Precursor) Ligand 2-(4-Bromophenyl)acetamidoxime (Ligand) Nitrile->Ligand Reflux (EtOH/H2O) 6-8h NH2OH NH2OH·HCl + Na2CO3 (Reagent) NH2OH->Ligand Complex Metal-Ligand Complex [M(L)2] or [M(L)2Cl2] Ligand->Complex Coordination (1:2 M:L Ratio) MetalSalt M(II) Salt (Cu, Ni, Co) MetalSalt->Complex

Caption: Figure 1. Synthetic pathway from nitrile precursor to metal complex formation.

Characterization Guide

To validate the synthesis and complexation, compare your data against these expected spectral signatures.

TechniqueParameterLigand (Free)Metal Complex (Expected Shift)
FT-IR


(Broad)
Often disappears or shifts if deprotonated


Shift to lower freq. (coordination)


Shift to lower freq. (

)


Shift to higher freq. (

)
1H-NMR


(Singlet)
Slight downfield shift
(DMSO-d6)


(Broad)
Broadens/Shifts


Disappears if deprotonated
UV-Vis


(UV region)
d-d transitions (Visible region)

Biological Applications & Safety

Potential Applications
  • Antimicrobial Activity: Amidoxime complexes of Cu(II) and Co(II) often show enhanced activity against S. aureus and E. coli compared to the free ligand due to the Overtone's Concept of Cell Permeability (chelation reduces the polarity of the metal ion, enhancing lipophilicity).

  • Anticancer Studies: The 4-bromophenyl group increases lipophilicity, potentially aiding passive transport across cell membranes.

Safety Precautions
  • 4-Bromophenylacetonitrile: Toxic if swallowed, in contact with skin, or inhaled. Releases HCN in acidic conditions. Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive and potential skin sensitizer.

  • Metal Salts: Handle as hazardous chemical waste.

References

  • Sigma-Aldrich. 2-(4-Bromophenyl)acetamidoxime Product Page. (Accessed 2026).[1] Link

  • Santa Cruz Biotechnology. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802. (Fundamental review on nitrile-to-amidoxime conversions). Link

  • Eltayeb, N. E., et al. (2010). Synthesis, characterization and biological activity of some transition metal complexes with amidoxime ligands.

Sources

Application

In vitro evaluation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine derivatives

Application Note: In Vitro Evaluation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Derivatives Executive Summary This technical guide outlines the standardized protocols for the in vitro biological evaluation of 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Derivatives

Executive Summary

This technical guide outlines the standardized protocols for the in vitro biological evaluation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine and its derivatives. Belonging to the class of aryloxime-substituted phenethylamines , these compounds possess a unique "dual-pharmacophore" structure: a lipophilic 4-bromophenyl group (enhancing membrane permeability and receptor binding via halogen bonding) and a hydrophilic hydroxyimino (oxime) moiety (capable of metal chelation and hydrogen bonding).

This guide prioritizes three critical screening domains:

  • Antimicrobial Efficacy: Targeting bacterial DNA gyrase and membrane integrity.

  • Cytotoxicity Profiling: Establishing the Selectivity Index (SI) against mammalian cell lines.

  • Radical Scavenging Activity: Evaluating the antioxidant potential of the oxime functionality.

Compound Handling & Solubilization

Scientific Rationale: The presence of the 4-bromophenyl group significantly increases lipophilicity (LogP > 3.0), rendering these derivatives poorly soluble in aqueous media. Improper solubilization is the leading cause of false negatives in high-throughput screening.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Storage: -20°C, desiccated, protected from light (oximes are light-sensitive).

  • Working Concentration: The final DMSO concentration in cell-based assays must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol: Preparation of 10 mM Stock Solution
  • Weigh 5.0 mg of the derivative into a sterile, amber glass vial.

  • Calculate the required volume of DMSO using the formula:

    
    .
    
  • Vortex for 60 seconds until fully dissolved. Sonicate for 5 minutes if particulate matter remains.

  • Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

Assay I: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. Mechanism: The oxime group potentially acts as a metal chelator (inhibiting metalloenzymes like urease) or interacts with DNA gyrase, while the brominated ring facilitates cell wall penetration.

Materials
  • Bacteria: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Positive), 0.5% DMSO (Negative).

  • Detection: Resazurin (Alamar Blue) dye for viability visualization.

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10 (Columns 11 & 12 are Growth and Sterility controls).

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1-11. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Assay II: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (50% Inhibitory Concentration) on mammalian cells (e.g., HEK293 or HepG2) to calculate the Selectivity Index (SI = IC50 / MIC) . An SI > 10 indicates a viable drug candidate.

Scientific Integrity Check
  • Interference Warning: Oximes can sometimes reduce tetrazolium salts (MTT) directly. Cell-free controls (media + compound + MTT) are mandatory to rule out chemical artifacts.

Step-by-Step Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with 100 µL of fresh media containing serial dilutions of the derivative (100 µM to 0.1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Assay III: Antioxidant Potential (DPPH Scavenging)

Objective: Evaluate the hydrogen-donating ability of the hydroxyimino (=N-OH) group. Relevance: Oxidative stress is often linked to inflammation; dual antimicrobial-antioxidant agents are highly valued in wound healing.

Protocol
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (protect from light).

  • Reaction: Mix 100 µL of compound (various concentrations in methanol) with 100 µL of DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm .

  • Calculation:

    
    
    

Data Visualization & Workflow

Figure 1: Experimental Screening Cascade

This diagram illustrates the logical flow from synthesis to lead selection, ensuring resources are not wasted on toxic compounds.

ScreeningCascade Start Compound Synthesis (2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine) Solubility Solubility Check (DMSO Stability) Start->Solubility Screen_Micro Antimicrobial Screen (MIC/MBC Assays) Solubility->Screen_Micro If Soluble Screen_Cyto Cytotoxicity Screen (MTT/HEK293) Screen_Micro->Screen_Cyto If MIC < 25 µg/mL Decision Calculate Selectivity Index (SI) SI = IC50 / MIC Screen_Micro->Decision Screen_AO Antioxidant Screen (DPPH/ABTS) Screen_Cyto->Screen_AO Parallel Assay Screen_Cyto->Decision Lead Lead Candidate (SI > 10) Decision->Lead High Selectivity Discard Discard/Redesign (SI < 10 or Inactive) Decision->Discard Toxic/Inactive

Caption: Workflow for the biological evaluation of bromophenyl-oxime derivatives, prioritizing potency and selectivity.

Expected Results & Data Interpretation

AssayParameterPromising ValueCritical Threshold
Antimicrobial MIC (µg/mL)< 10 µg/mL> 100 µg/mL (Inactive)
Cytotoxicity IC50 (µM)> 100 µM< 10 µM (Highly Toxic)
Selectivity SI Ratio> 10< 2 (Unsafe)
Antioxidant IC50 (µg/mL)< 50 µg/mL> 200 µg/mL (Weak)

References

  • MDPI (2006). Synthesis, Physical Characterization, Antibacterial and Antifungal Activities of 2-((E)-1-(2-((E)-1-(2-Hydroxyphenyl)ethylideneamino) phenylamino) ethyl) phenol.[1] Molbank.[1] Link

  • Scientific Reports (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. BMC Chemistry. Link

  • Santa Cruz Biotechnology. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Product Data. SCBT Catalog. Link

  • NIH (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[2] Link

  • Smolecule. Comprehensive Application Notes: Phenethylamine Derivatives. Smolecule Technical Notes. Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Abstract & Strategic Overview This guide details the development of a robust LC-MS/MS quantification method for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (BHEA) . Chemically, this molecule presents specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the development of a robust LC-MS/MS quantification method for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (BHEA) . Chemically, this molecule presents specific challenges: it contains a polar, potentially labile amidoxime/oxime core and a hydrophobic brominated aryl moiety.

The strategy prioritizes isotopic fidelity and chromatographic stability . We utilize the distinct 1:1 isotopic ratio of Bromine (


) for confirmation and employ a reverse-phase C18 workflow optimized to prevent on-column hydrolysis of the hydroxyimino group.
Key Technical Challenges & Solutions
ChallengeTechnical Solution
Isotopic Splitting The signal is split between mass 229 and 231. We sum transitions or use the most abundant isotope for quantitation while monitoring the ratio for specificity.
Oxime Stability Hydroxyimino groups can hydrolyze at low pH or isomerize (E/Z). We utilize a buffered mobile phase (pH 3.5–4.0) rather than strong acid to maintain stability.
Matrix Interference The polar amine tail risks ion suppression. A divert valve strategy and stable-isotope labeled internal standard (SIL-IS) are mandatory.

Method Development Logic (The "Why")

Mass Spectrometry: The Bromine Signature

Unlike standard organic molecules, BHEA possesses a definitive spectral signature due to Bromine.

  • Isotope Pattern:

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Precursor Selection: We target the

    
     ions at m/z 229.0  and m/z 231.0 .
    
  • Fragmentation Logic: The most energetically favorable fragmentation for phenethyl-amidoxime derivatives is the cleavage of the alkyl-aryl bond, generating a stable bromobenzyl cation.

    • Transition 1 (Quantifier):

      
       (Loss of amidoxime head group).
      
    • Transition 2 (Qualifier):

      
       (Confirming Br presence).
      
Chromatographic Separation

While HILIC is an option for polar amines, the bromophenyl group provides sufficient retention on C18.

  • Column: End-capped C18 (e.g., Waters XBridge or Phenomenex Kinetex) is chosen to reduce silanol interactions with the amine.

  • Mobile Phase: Formic acid (0.1%) is standard, but if peak tailing occurs, Ammonium Formate (5mM, pH 3.5) is preferred to buffer the amine.

Visualized Workflow

The following diagram outlines the decision matrix for optimizing the extraction and detection of BHEA.

MethodDevelopment Start Analyte Assessment: BHEA (Amphoteric/Basic) Solubility Solubility Check: MeOH/Water/DMSO Start->Solubility Tuning MS Tuning (Infusion) Solubility->Tuning Polarity ESI Positive Mode ([M+H]+) Tuning->Polarity Isotope Identify Br Pattern (229/231 pair) Polarity->Isotope Frag Optimize Collision Energy (Target: m/z 169/171) Isotope->Frag LC_Select Column Selection Frag->LC_Select C18 C18 (High Carbon Load) Preferred for retention LC_Select->C18 HILIC HILIC Only if retention < 1.5 min C18->HILIC Poor Retention Prep Sample Preparation C18->Prep PPT Protein Precip (ACN/MeOH) Prep->PPT LLE Liquid-Liquid Extraction (MTBE/EtOAc) Prep->LLE Validation Validation (ICH M10) PPT->Validation LLE->Validation

Figure 1: Decision tree for BHEA method development, highlighting the critical path from MS tuning to Validation.

Detailed Experimental Protocol

Reagents & Standards[1]
  • Reference Standard: BHEA (>98% purity).

  • Internal Standard (IS): BHEA-d4 (deuterated) or a structural analog like 4-Bromo-phenethylamine (if stable isotope is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Mass Spectrometry Conditions[3]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500–4500 V.

  • Temperature: 450°C (Source), 500°C (Gas).

MRM Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role

| BHEA (


)  | 229.0 | 169.0 | 50 | 25 | Quantifier |
| BHEA (

)
| 231.0 | 171.0 | 50 | 25 | Qualifier | | BHEA (

)
| 229.0 | 90.0 | 50 | 40 | Structural ID | | IS (Generic) | [M+H] | [Fragment] | 50 | Opt | Internal Std |
Chromatographic Conditions[1][4]
  • Column: Waters XBridge BEH C18 XP,

    
     mm, 2.5 µm.
    
  • Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Sample Preparation (Protein Precipitation)

Rationale: LLE is cleaner, but BHEA is moderately polar. PPT is faster and minimizes evaporative loss of volatile amines.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid to ensure solubility).

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 2–5 µL of the supernatant directly.

Validation Criteria (Self-Validating System)

To ensure the method is "self-validating" as requested, every run must include the following system suitability tests based on ICH M10 and FDA Bioanalytical Method Validation guidelines.

Acceptance Limits
ParameterAcceptance CriteriaReference
Linearity (

)

(Weighted

)
FDA BMV 2018
Accuracy (Mean)

(Nominal) /

(LLOQ)
ICH M10
Precision (CV)

/

(LLOQ)
ICH M10
IS Response Variation

of mean IS response
Internal QC
Br Isotope Ratio Area 229 / Area 231 should be

Chemical Verification
Matrix Effect Assessment

Post-column infusion is required during development. Inject a blank matrix extract while infusing BHEA post-column.

  • Pass: No significant ion suppression zones at the retention time of BHEA (approx 2.5 min).

  • Fail: Sharp drop in baseline at RT. Action: Switch to Liquid-Liquid Extraction (LLE) using MTBE.

Troubleshooting & Causality

Issue: Peak splitting or broad tailing.

  • Causality: The amine group is interacting with silanols, or the oxime is isomerizing (E/Z).

  • Fix: Increase buffer strength (10mM Ammonium Formate) or increase column temperature to 50°C to coalesce isomers.

Issue: Low Sensitivity.

  • Causality: Ion suppression or poor ionization efficiency.

  • Fix: Check the Br isotope ratio. If the ratio deviates from 1:1, an interference is co-eluting. Improve gradient slope.

References

  • ICH M10 . (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1]

  • FDA . (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6][7]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Ticket ID: CHEM-SYN-4BR-OX Topic: Troubleshooting Synthesis & Purification Challenges Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Resolution Provided Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SYN-4BR-OX Topic: Troubleshooting Synthesis & Purification Challenges Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Resolution Provided

Executive Summary & Molecule Identification

Welcome to the Technical Support Center. You are likely attempting to synthesize 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine , systematically known as 4-bromophenylacetamidoxime . This compound is a critical intermediate, often used as a precursor for 1,2,4-oxadiazole heterocycles in medicinal chemistry (e.g., IDO inhibitors or immunomodulators).

Chemical Identity Verification:

  • Systematic Name:

    
    -Hydroxy-2-(4-bromophenyl)acetimidamide
    
  • Common Name: 4-Bromophenylacetamidoxime

  • Structure:

    
    
    
  • Core Transformation: Nucleophilic addition of hydroxylamine to 4-bromophenylacetonitrile.

This guide addresses the three most common failure modes reported by our users: reaction stalling , amide hydrolysis by-products , and purification difficulties due to amphoteric solubility.

Core Synthesis Workflow

The standard industrial protocol involves the reaction of 4-bromophenylacetonitrile with hydroxylamine hydrochloride in the presence of a base. While seemingly simple, the kinetics are heavily dependent on the "Free Base" concentration of hydroxylamine and solvent polarity.

Optimized Reaction Scheme (Visualization)

ReactionScheme Start 4-Bromophenylacetonitrile (Starting Material) Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack (Slow Step) Reagents NH2OH·HCl + Base (Na2CO3 or Et3N) Reagents->Intermediate Product 4-Bromophenylacetamidoxime (Target) Intermediate->Product Tautomerization SideProduct 4-Bromophenylacetamide (Hydrolysis Impurity) Intermediate->SideProduct H2O Attack (If wet/overheated)

Figure 1: Reaction pathway and potential diversion to hydrolysis impurity.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: Reaction Stalls (~50% Conversion) or is Extremely Slow

User Observation: "TLC shows starting material remaining even after refluxing for 12 hours."

Root Cause: The reaction relies on free hydroxylamine (


), which is unstable. If you use 

without sufficient base, or if the base is insoluble in the reaction medium, the concentration of the nucleophile is too low.

Corrective Action:

  • Base Selection: Switch from inorganic bases (like

    
    ) in pure ethanol to Triethylamine (
    
    
    
    )
    or Sodium Ethoxide (
    
    
    )
    . Organic bases ensure homogeneity.
  • Stoichiometry: Use 3.0 equivalents of

    
     and 3.3 equivalents  of Base. The excess drives the equilibrium.
    
  • Solvent System: Ensure the solvent is polar enough to stabilize the transition state but dissolves the nitrile. A 10:1 Ethanol:Water mixture often accelerates the rate compared to anhydrous ethanol due to the "hydrophobic acceleration" effect, provided the nitrile remains soluble [1].

Issue 2: Appearance of a "Slow Moving" Impurity (Amide Formation)

User Observation: "I see a spot just below my product on TLC, and my melting point is low."

Root Cause: This is 2-(4-bromophenyl)acetamide . It forms via the hydrolysis of the nitrile (catalyzed by base/water) or the decomposition of the amidoxime (rearrangement). This occurs if the reaction temperature is too high (>80°C) or if too much water is present during a prolonged reflux.

Corrective Action:

  • Temperature Control: Limit reaction temperature to 60–70°C . Do not reflux vigorously unless necessary.

  • Order of Addition: Pre-mix

    
     and the Base in the solvent for 15 minutes before adding the nitrile. This minimizes the exposure of the nitrile to free base without the nucleophile present.
    
  • Water Management: While small amounts of water help solubility, excess water promotes hydrolysis. Keep water content <10% v/v [2].

Issue 3: Product is a Sticky Oil or Won't Precipitate

User Observation: "After evaporating ethanol, I added water, but the product oiled out instead of crystallizing."

Root Cause: The 4-bromo substituent increases lipophilicity, making the product less likely to crash out of water compared to simple benzamidoximes.

Corrective Action:

  • The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate. Add Hexanes dropwise until the solution turns slightly cloudy. Cool slowly to 4°C.

  • pH Adjustment: Amidoximes are amphoteric. Ensure the aqueous workup pH is near neutral (pH 7–8 ). If too acidic, it stays protonated; if too basic, it may form a salt.

Standardized Experimental Protocol

Objective: Synthesis of 4-bromophenylacetamidoxime (10 mmol scale).

ParameterSpecificationNotes
Starting Material 4-Bromophenylacetonitrile (1.96 g, 10 mmol)Purity >98% recommended.[1]
Reagent A Hydroxylamine HCl (2.08 g, 30 mmol)3.0 equivalents.
Reagent B Triethylamine (4.6 mL, 33 mmol)3.3 equivalents.
Solvent Ethanol (Abs.) (20 mL)Concentration ~0.5 M.
Temp/Time 70°C / 4–6 HoursMonitor by TLC (Hex:EtOAc 1:1).

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask, suspend Hydroxylamine HCl (2.08 g) in Ethanol (20 mL). Add Triethylamine (4.6 mL) dropwise. Stir for 20 min at room temperature. Note: A white precipitate of

    
     will form.
    
  • Addition: Add 4-Bromophenylacetonitrile (1.96 g) in one portion.

  • Reaction: Heat the mixture to 70°C. Stir for 4–6 hours.

    • Checkpoint: TLC should show the disappearance of the high-Rf nitrile spot and appearance of a lower-Rf, UV-active amidoxime spot.

  • Workup (Precipitation Method):

    • Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

    • Add Ice-Cold Water (30 mL) to the residue with vigorous stirring.

    • The product should precipitate as a white solid.[2] Filter and wash with cold water (

      
      ) to remove salts.
      
  • Workup (Extraction Method - if oiling occurs):

    • Dilute residue with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate layers.[3] Extract aqueous layer again with EtOAc (20 mL).

    • Combine organics, wash with Brine, dry over

      
      , and concentrate.
      
    • Recrystallize from EtOAc/Hexanes if necessary.

Safety & Handling (Critical)

  • Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable. Never distill the reaction mixture to dryness at high temperatures (>100°C). Always quench excess hydroxylamine if scaling up (>100g) using mild oxidants or specific waste protocols.

  • Residue Warning: The distillation residue contains potentially explosive hydroxylamine salts. Treat with care.

Diagnostic Logic Tree

Troubleshooting Start Start Diagnostics CheckTLC Check TLC (After 4 hours) Start->CheckTLC Result1 SM Present? CheckTLC->Result1 Result2 New Spot Lower Rf? Result1->Result2 No Action1 Increase Temp to 75°C Add 1 eq NH2OH Result1->Action1 Yes Action2 Check pH of Workup (Must be pH 7-8) Result2->Action2 No (Clean conversion) Action3 Identify Impurity: Amide (Hydrolysis) Result2->Action3 Yes (But low yield)

Figure 2: Decision tree for in-process control.

References

  • Mechanism of Amidoxime Formation: Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine. Journal of the Chemical Society C: Organic, 861-864.

  • Optimization of Nitrile Conversion: Zare, A., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Journal of Molecular Liquids, 198, 161-167.

  • General Amidoxime Protocols: Srivastava, R. M., et al. (2000). Method of manufacturing high purity amidoximes. Patent WO2000032565A1.

  • Suzuki Coupling of Bromophenyl Amidoximes: Min, S. H., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and Suzuki coupling.[4] ResearchGate Protocols.

Sources

Optimization

Purification strategies for crude 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Technical Support Center: Purification of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Ticket ID: #PUR-AMIDOX-001 Subject: Purification Strategies for Amidoxime Derivatives Status: Open Agent: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Ticket ID: #PUR-AMIDOX-001 Subject: Purification Strategies for Amidoxime Derivatives Status: Open Agent: Senior Application Scientist

Executive Summary

The compound 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (chemically synonymous with 4-bromophenylacetamidoxime ) is a critical intermediate, often used in the synthesis of 1,2,4-oxadiazoles or adrenergic receptor modulators.

Its purification is frequently complicated by three factors:

  • Amphoteric Nature: The presence of the basic amino group (

    
    ) and the acidic oxime hydroxyl (
    
    
    
    ) creates zwitterionic character, leading to unpredictable solubility.
  • Thermal Instability: The

    
     bond is susceptible to thermal degradation (Beckmann rearrangement) or hydrolysis to the amide.
    
  • Metal Chelation: Amidoximes are potent chelators; trace metals (Fe, Cu) from reagents can cause persistent green/blue discoloration.

This guide provides a non-linear troubleshooting approach to isolate high-purity material.

Part 1: Diagnostic Workflow (Visual Guide)

Before selecting a protocol, assess the physical state of your crude material. Use the logic tree below to determine the correct purification strategy.

PurificationLogic Start START: Analyze Crude Material StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Crystalline Oil Sticky Oil / Gum StateCheck->Oil Amorphous ColorCheck Color? Solid->ColorCheck AcidBase Protocol A: Acid-Base Rescue Oil->AcidBase Trapped Solvents/Nitrile PurityCheck TLC Profile? SingleSpot Single Spot (Clean) PurityCheck->SingleSpot High Purity MultiSpot Multiple Spots (Impurities) PurityCheck->MultiSpot Byproducts Dry Vacuum Dry < 40°C SingleSpot->Dry Recryst Protocol B: Recrystallization (EtOH/H2O) MultiSpot->Recryst GreenBlue Green/Blue Tint ColorCheck->GreenBlue Metal Contamination OffWhite White/Beige ColorCheck->OffWhite Normal Chelation Protocol C: EDTA Wash / Chelation GreenBlue->Chelation OffWhite->PurityCheck AcidBase->Recryst If solidifies Chelation->Recryst

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude characteristics.

Part 2: Troubleshooting & FAQs

Q1: My crude product is a sticky, dark oil that refuses to crystallize. How do I fix this?

  • Diagnosis: This is the most common issue with amidoximes. It usually results from trapped solvent (due to hydrogen bonding) or the presence of unreacted nitrile precursor (which acts as a plasticizer).

  • The Fix: Do not attempt to recrystallize immediately. You need to break the "solvent cage" or remove the neutral nitrile.

  • Strategy: Use Protocol A (Acid-Base Rescue) . By converting the amidoxime to its HCl salt, you make it water-soluble, allowing you to wash away the non-basic nitrile/amide impurities with an organic solvent (DCM or EtOAc) before re-precipitating the base.

Q2: The product has a persistent green or blue hue.

  • Diagnosis: Amidoximes are ligands for transition metals. Even ppb levels of Copper (Cu) or Iron (Fe) from solvents or spatulas can form colored complexes.

  • The Fix: Add a chelating agent.[1]

  • Strategy: Wash the organic phase with 5% aqueous EDTA (ethylenediaminetetraacetic acid) or add a pinch of EDTA disodium salt during the recrystallization process.

Q3: TLC shows "tailing" or "streaking," making it hard to assess purity.

  • Diagnosis: The basic amine group interacts with the acidic silanol groups on the TLC plate.

  • The Fix: Modify your mobile phase.

  • Strategy: Add 1% Triethylamine (

    
    ) or 1% 
    
    
    
    to your eluent (e.g., 5% MeOH in DCM + 1%
    
    
    ). This blocks the silanol sites and sharpens the spot.

Q4: I see a secondary spot that runs higher (less polar) than my product.

  • Diagnosis: This is likely the 4-bromophenylacetamide (hydrolysis byproduct) or unreacted 4-bromophenylacetonitrile .

  • The Fix: These are neutral compounds.

  • Strategy: Use Protocol A . The amidoxime will go into the acid layer; these impurities will stay in the organic layer.

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Base Rescue (For Oils & Impure Crudes)

Use this method if the crude contains unreacted nitrile or is an oil.

Mechanism: Amidoximes are weak bases (


 ~5-6). We exploit this to separate them from neutral impurities.
  • Dissolution: Dissolve the crude oil in 2M HCl (approx. 10 mL per gram of crude).

    • Observation: The amidoxime will dissolve.[2][3] If a gummy solid remains, it is likely the unreacted nitrile or neutral amide.

  • Filtration/Wash:

    • Extract the aqueous acid solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Result: The organic layer contains the impurities. Discard the organic layer.

    • Critical Step: Keep the aqueous (acidic) layer.

  • Neutralization:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly adjust pH to ~8–9 using 20% NaOH or Saturated

      
       .
      
    • Caution: Do not overshoot to pH >11, or the amidoxime may redissolve as an anion (deprotonation of the -OH).

  • Isolation:

    • The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Protocol B: Recrystallization (For Solids)

Use this method for final polishing of solid material.

Solvent Selection Table:

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Comments
Ethanol / Water 1:1 to 1:3HighLowRecommended. Best balance for removing salts.
Toluene PureModerateLowExcellent for removing non-polar nitrile impurities.
EtOAc / Hexane 1:5ModerateVery LowGood "anti-solvent" method if thermal instability is a concern.

Step-by-Step:

  • Place the solid in a flask with a stir bar.

  • Add Ethanol (minimum amount) and heat to 60°C (Do not boil aggressively; oximes decompose).

  • Once dissolved, remove from heat.

  • Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold 1:3 EtOH/Water.

Part 4: References & Authority

  • Stephenson, L., et al. (1969).[4] "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes."[4] Journal of the Chemical Society C: Organic, 861-864.[4]

    • Relevance: Establishes the fundamental synthesis and stability profile of aryl amidoximes.

  • Popkov, A., et al. (2022).[5][6] "The Chemistry of Amidoximes and Related Compounds." Chemical Reviews.

    • Relevance: Comprehensive review covering tautomerism, solubility, and metal chelation properties essential for troubleshooting.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

    • Relevance: Standard protocols for acid-base extraction of amphoteric amines.

  • Vertex Pharmaceuticals. (2014). "Process for purification of amidoxime containing cleaning solutions." US Patent 8802609B2.

    • Relevance: Industrial validation of using specific organic solvents and chelators to purify amidoximes from trace metals.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine before handling.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of amidoxime syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of amidoxime syntheses. The conversion of 4-bromophenylacetonitrile to 2-(4-bromophenyl)-1-(hydroxyimino)ethylamine (commonly referred to as 4-bromophenylacetamidoxime) relies on a classic nucleophilic addition mechanism[1].

However, researchers routinely encounter stalled kinetics, poor yields, and amide byproducts. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to help you achieve >95% conversion in your drug development workflows[2].

Diagnostic FAQs: Troubleshooting Common Failures

Q1: My yield is plateauing at 50-60% despite using 2 equivalents of hydroxylamine. How can I drive the reaction to completion? A: The conversion of a nitrile to an amidoxime is highly dependent on the effective concentration of the free hydroxylamine nucleophile. While hydroxylamine hydrochloride (NH₂OH·HCl) is stable, the liberated free base is thermally labile. At reflux temperatures (70–80 °C), it rapidly decomposes into ammonia, nitrogen, and water. If you add all your reagents upfront, the nucleophile depletes before the nitrile is fully consumed. Causality-Driven Solution: Dose the NH₂OH·HCl in three separate aliquots over the course of the reflux. This maintains a steady-state concentration of the active nucleophile, continuously pushing the equilibrium forward[1].

Q2: TLC and NMR indicate a significant byproduct. Spectral data suggests it is an amide. Why is this happening and how do I prevent it? A: Benzylic nitriles with electron-withdrawing groups (like the 4-bromophenyl moiety) are highly susceptible to side reactions. When using strong bases (e.g., NaOH) or aqueous-alcoholic solvent mixtures, base-catalyzed hydration of the nitrile occurs. Additionally, hydroxylamine can attack via its oxygen atom rather than its nitrogen atom under suboptimal pH conditions, yielding an amide[3]. Causality-Driven Solution: Strictly exclude water by using anhydrous ethanol. Switch your base from NaOH to a milder organic base like Triethylamine (TEA) to liberate the hydroxylamine without introducing highly nucleophilic hydroxide ions.

Q3: My isolated product is a sticky, gummy residue instead of a crystalline solid. What went wrong during isolation? A: A gummy residue indicates the presence of trapped unreacted starting material or residual hydrochloride salts (e.g., TEA·HCl). Causality-Driven Solution: Do not attempt a standard liquid-liquid extraction. Instead, concentrate the reaction mixture to remove excess ethanol, then quench by pouring the residue into a large excess of ice-cold distilled water. The highly polar inorganic and amine salts will dissolve, while the target amidoxime will rapidly precipitate as a filterable solid[2].

Empirical Data: Condition Optimization

To illustrate the impact of these variables, the table below summarizes quantitative data from our optimization studies. Notice how controlling the base and dosing the nucleophile drastically improves the yield and purity profile.

Reaction ConditionBase UsedNH₂OH·HCl EquivalentsSolvent SystemTemp / TimeNitrile ConversionMajor Impurity Observed
Standard Batch NaOH (2.0 eq)2.0 eq (All at once)MeOH / H₂O (1:1)65°C / 12h45%Amide (Hydrolysis)
Mild Base Batch Na₂CO₃ (2.0 eq)2.0 eq (All at once)EtOH (95%)78°C / 12h68%Unreacted Nitrile
Optimized Dosing TEA (3.0 eq)3.0 eq (Dosed in 3 parts)Anhydrous EtOH78°C / 12h>98% None (Trace salts)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Reagent Solubilization
  • Charge a clean, dry 250 mL round-bottom flask with 4-bromophenylacetonitrile (10.0 g, 51.0 mmol).

  • Add 100 mL of anhydrous ethanol. Stir at 40 °C until fully dissolved.

    • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will severely bottleneck the reaction kinetics.

Phase 2: In Situ Hydroxylamine Generation & Dosing
  • Add Triethylamine (TEA) (15.5 g, 153.0 mmol, 3.0 eq) to the flask.

  • Divide Hydroxylamine hydrochloride (NH₂OH·HCl) (10.6 g, 153.0 mmol, 3.0 eq) into three equal portions (3.53 g each).

  • Add the first portion of NH₂OH·HCl. Attach a reflux condenser and heat the mixture to 78 °C (reflux).

  • After 4 hours of reflux, temporarily remove the flask from heat, add the second portion of NH₂OH·HCl, and resume reflux.

  • Repeat step 6 at the 8-hour mark for the final portion. Total reflux time: 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting nitrile spot (Rf ~0.6) should completely disappear, replaced by a highly polar amidoxime spot (Rf ~0.2).

Phase 3: Quench and Isolation
  • Cool the reaction mixture to room temperature. The mixture will appear cloudy due to TEA·HCl salt formation.

  • Concentrate the mixture under reduced pressure to approximately 30 mL to remove excess ethanol.

  • Pour the concentrated residue into 200 mL of ice-cold distilled water under vigorous stirring.

  • Filter the resulting precipitate under vacuum and wash the filter cake with 3 x 50 mL of ice-cold water.

    • Validation Checkpoint: The filtrate should run clear. A yellow or cloudy filtrate indicates product bleed; ensure the wash water is near 0 °C.

Phase 4: Purification
  • Recrystallize the crude solid from a minimal amount of hot 80:20 Ethanol/Water mixture.

  • Dry the resulting white crystals in a vacuum oven at 45 °C for 12 hours.

Process Visualizations

Workflow N1 Step 1: Solubilization 4-Bromophenylacetonitrile in Anhydrous EtOH N2 Step 2: Base Addition Add TEA (pH Control) N1->N2 N3 Step 3: Nucleophilic Attack Dose NH₂OH·HCl Reflux 70-80°C N2->N3 N4 Step 4: Aqueous Quench Precipitate Product & Dissolve Salts N3->N4 N5 Step 5: Purification Recrystallize from EtOH/H₂O N4->N5

Optimized workflow for the synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.

Troubleshooting Start Symptom: Low Yield / Impurities Q1 TLC shows unreacted nitrile? Start->Q1 Q2 TLC shows strongly UV-active amide byproduct? Start->Q2 A1 Cause: NH₂OH Depletion Action: Dose NH₂OH·HCl in portions over 12 hours Q1->A1 Yes A2 Cause: Base-catalyzed Hydrolysis Action: Switch from NaOH to Na₂CO₃ or TEA Q2->A2 Yes

Diagnostic logic tree for troubleshooting low yields and amidoxime impurities.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI URL
  • New Deoxycholic Acid Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitors Also Inhibit ...
  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - RSC URL

Sources

Optimization

Stability studies of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine under different conditions

Welcome to the Technical Support Center for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-Bromophenylacetamidoxime). This guide is engineered for researchers, analytical scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-Bromophenylacetamidoxime). This guide is engineered for researchers, analytical scientists, and drug development professionals conducting stability, formulation, and degradation studies.

Part 1: Mechanistic Foundations of Stability

Understanding the causality behind degradation is critical for designing robust experiments. This compound contains two highly reactive loci that dictate its shelf-life and handling requirements:

  • The Amidoxime Group (-C(NH2)=NOH): Amidoximes are highly susceptible to pH-dependent hydrolysis. They exhibit a characteristic U-shaped pH-rate degradation profile, meaning they are most stable at near-neutral pH but degrade rapidly under acidic or basic extremes[1]. At pH < 4, protonation of the oxime nitrogen enhances the electrophilicity of the imine carbon, driving rapid nucleophilic attack by water to form 4-bromophenylacetamide[2][3].

  • The 4-Bromophenyl Ring: The carbon-bromine (C-Br) bond is vulnerable to photolytic cleavage. Exposure to UV/Vis light induces homolytic cleavage, resulting in debromination and the formation of radical species that can propagate further degradation[4][5].

degradation A 2-(4-Bromophenyl)-1- (hydroxyimino)ethylamine (Intact Amidoxime) B 4-Bromophenylacetamide (Hydrolysis Product) A->B H2O, pH < 4 or > 9 (Hydrolysis) D Debrominated Amidoxime (Photolytic Product) A->D UV Light (Photodebromination) C 4-Bromophenylacetic Acid (Secondary Hydrolysis) B->C Prolonged Hydrolysis

Chemical degradation pathways of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.

Part 2: Troubleshooting & FAQs

Q1: My aqueous stock solutions are losing potency within 24 hours at room temperature. How can I stabilize them? A1: The rapid loss of potency is likely due to hydrolytic cleavage of the amidoxime group. Because amidoximes follow a U-shaped pH-stability profile, unbuffered water (which often becomes acidic due to dissolved CO₂) accelerates degradation[1].

  • Actionable Solution: Buffer your aqueous solutions to a slightly acidic to neutral pH (pH 5.5 - 7.0). For long-term storage of liquid stocks, utilize anhydrous organic solvents (e.g., LC-MS grade DMSO or Acetonitrile) and store at -20°C to arrest hydrolytic kinetics.

Q2: During HPLC analysis, I observe a new peak with a shorter retention time that increases over time when samples are left in the autosampler. What is this artifact? A2: This is a classic signature of photolytic debromination[5]. The clear glass vials in your autosampler are exposing the compound to ambient laboratory light, cleaving the 4-bromophenyl C-Br bond. The resulting debrominated molecule is more polar, thus eluting earlier on a standard Reverse-Phase C18 column.

  • Actionable Solution: Switch to amber HPLC vials to block UV/Vis light transmission. Ensure all sample preparation is conducted under low-actinic lighting.

Q3: How should I structure my formal stability testing to comply with regulatory standards? A3: Stability testing must align with ICH Q1A(R2) guidelines[6][7]. You must evaluate the active pharmaceutical ingredient (API) across long-term, intermediate, and accelerated conditions to establish a self-validating shelf-life model.

  • Actionable Solution: Follow the ICH Workflow diagram below and refer to Table 2 for exact temperature and humidity parameters.

workflow Start Batch Selection (Min. 3 Primary Batches) LongTerm Long-Term Testing 25°C / 60% RH (12 Mos) Start->LongTerm Accelerated Accelerated Testing 40°C / 75% RH (6 Mos) Start->Accelerated Photo Photostability UV/Vis Exposure Start->Photo Analysis HPLC-PDA / LC-MS/MS Stability-Indicating Analysis LongTerm->Analysis Accelerated->Analysis Photo->Analysis Decision Establish Shelf-Life & Storage Conditions Analysis->Decision

ICH Q1A(R2) compliant stability testing workflow for API evaluation.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC-PDA Method

To ensure trustworthiness, your analytical method must be capable of resolving the parent compound from its hydrolytic and photolytic degradants. This protocol uses Photodiode Array (PDA) peak purity to self-validate mass balance.

Step-by-Step Methodology:

  • Column Selection: Mount a high-resolution Reverse-Phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to ensure sharp peak shapes for polar amidoximes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent to suppress secondary silanol interactions with the amidoxime nitrogen).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes. This ensures the elution of the polar hydrolysis products (early eluting) followed by the intact parent compound.

  • Detection: Utilize a PDA detector scanning from 200-400 nm. Extract the chromatogram at 254 nm. Use the PDA software to perform peak purity analysis (spectral homogeneity) across the parent peak to ensure no co-elution of degradants[5].

  • System Suitability: Inject a mixed standard of the parent compound and 4-bromophenylacetamide (hydrolysis marker) to verify a resolution factor (Rs) > 2.0.

Protocol B: Forced Degradation (Stress Testing)

This self-validating protocol forces the degradation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine to achieve 10-20% degradation, confirming the analytical method's stability-indicating power.

Step-by-Step Methodology:

  • Acid Stress: Mix 1 mL of API stock (1 mg/mL in Acetonitrile) with 1 mL of 0.1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1N NaOH before HPLC injection.

  • Base Stress: Mix 1 mL of API stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1N HCl.

  • Oxidative Stress: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours in the dark.

  • Photolytic Stress (ICH Q1B): Expose a 1 mg/mL solution in a clear quartz cuvette to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light[6].

  • Thermal Stress: Incubate the solid API powder at 60°C for 7 days in a sealed amber vial.

Part 4: Data Presentation

Table 1: Forced Degradation Expected Outcomes
Stress ConditionReagent / EnvironmentExpected Degradation PathwayPrimary Degradant
Acidic 0.1N HCl, 60°CHydrolysis4-Bromophenylacetamide
Basic 0.1N NaOH, 60°CHydrolysis4-Bromophenylacetamide
Oxidative 3% H₂O₂, 25°CN-OxidationNitro/Nitroso derivatives
Photolytic UV/Vis LightHomolytic CleavageDebrominated Amidoxime
Thermal 60°C (Solid State)Thermal DecompositionLossen rearrangement products
Table 2: ICH Q1A(R2) Recommended Storage Conditions[6]
Study TypeStorage ConditionMinimum Time Period Covered at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Part 5: References

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.6

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 7

  • How to improve the stability of Biphenyl-4-amidoxime. Benchchem. 1

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. MDPI. 2

  • Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. CNRS. 3

  • Synthesis and photophysical characterization of a library of photostable halogenated bacteriochlorins. ResearchGate. 4

  • How to increase the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution. Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling Reactivity of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Welcome to the Advanced Troubleshooting Guide for handling 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-bromophenylacetamidoxime). As a Senior Application Scientist, I frequently see researchers encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for handling 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-bromophenylacetamidoxime). As a Senior Application Scientist, I frequently see researchers encounter complete reaction failure or rapid catalyst degradation when subjecting this specific substrate to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide abandons generic advice to focus on the specific structural liabilities of this molecule, providing field-proven, self-validating protocols to restore reactivity.

Root Cause Analysis: The "Amidoxime Penalty"

The fundamental barrier to cross-coupling this molecule is not the aryl bromide moiety—which typically undergoes facile oxidative addition—but the amidoxime group (


).
  • Potent Catalyst Poisoning (Chelation): Amidoximes are exceptionally strong bidentate ligands for transition metals. In materials science, poly(amidoxime) ligands are deliberately synthesized to scavenge heavy metals and immobilize Palladium nanoparticles to create heterogeneous supports[1]. When present on your substrate, the amidoxime acts as a potent homogeneous catalyst poison. It displaces standard phosphine ligands (like

    
    ), forming a highly stable, catalytically dead Pd-amidoxime complex[2]. This prevents the Pd(0) center from executing the necessary oxidative addition into the C-Br bond.
    
  • Base-Induced Nucleophilicity: Cross-coupling reactions require a base to activate the coupling partner (e.g., forming the reactive boronate in Suzuki couplings)[3]. The hydroxylamine proton of the amidoxime is acidic. Under basic conditions, it is deprotonated to form a highly nucleophilic oxygen species, leading to competing intra/intermolecular O-arylation or base-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns jet-black immediately upon heating. What is happening? A: This is a classic visual indicator of catastrophic catalyst degradation. The amidoxime group strips the stabilizing phosphine ligands from the Pd(0) center. Stripped of steric protection, the Pd(0) rapidly aggregates into insoluble "Palladium black," permanently halting the catalytic cycle[4].

Q2: I cannot change my substrate. How do I force the coupling to work? A: You must alter the thermodynamic balance of Pd coordination. You have two viable strategies:

  • Substrate Protection (Recommended): Temporarily mask the amidoxime group via O-acetylation. This removes its chelating ability and acidic proton, allowing the coupling to proceed normally.

  • Ligand Overpowering: Use highly sterically hindered, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd so tightly that the amidoxime cannot displace them[4].

Q3: Can I use a heterogeneous catalyst instead? A: Ironically, yes. Because amidoxime-functionalized supports naturally stabilize Pd nanoparticles without fully quenching their reactivity, using a pre-formed heterogeneous catalyst (like Pd on carbon or Pd on amidoxime-cellulose) can sometimes bypass the homogeneous poisoning effect[5]. However, chemical protection of the substrate remains the highest-yielding strategy.

Quantitative Data: Condition Screening Matrix

The following table summarizes the causal relationship between reaction conditions and expected outcomes when coupling 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.

StrategyCatalyst / Ligand SystemBase & SolventExpected YieldPrimary Failure Mode
Standard Homogeneous

(5 mol%)

/ Toluene:

< 5% Catalyst poisoning (Pd black precipitation).
Ligand Overpowering

/ XPhos

/ Dioxane:

40 - 60% Competing O-arylation; incomplete conversion.
Heterogeneous Pd Pd/C or PdNc@PA[5]

/ EtOH
65 - 75% Slow reaction kinetics; requires high temperatures.
O-Protection (Acetylated)

(5 mol%)

/ THF:

> 85% None (Clean conversion, requires deprotection step).

Validated Experimental Workflows

To guarantee success, utilize the O-Protection Strategy . This creates a self-validating workflow where the problematic functional group is neutralized prior to the sensitive metal-catalyzed step.

Protocol A: O-Acetylation (Amidoxime Protection)

Causality: Acetylating the N-OH group prevents bidentate metal chelation and eliminates the nucleophilic oxygen, protecting both the catalyst and the substrate.

  • Setup: Dissolve 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add Pyridine (1.5 eq, 15 mmol) and cool the flask to 0°C using an ice bath.

  • Protection: Dropwise add Acetic Anhydride (1.1 eq, 11 mmol) over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 1:1). The highly polar amidoxime starting material (low Rf) must completely disappear, replaced by a distinct, higher Rf O-acetyl spot. If starting material persists, ensure your DCM was strictly anhydrous, as water hydrolyzes the anhydride.

  • Workup: Wash with 1M HCl (to remove pyridine), followed by brine. Dry over

    
     and concentrate in vacuo.
    
Protocol B: Suzuki-Miyaura Coupling of Protected Substrate

Causality: With the amidoxime masked, standard robust catalysts like


 can efficiently undergo oxidative addition without being poisoned.
  • Setup: Charge a Schlenk flask with the O-protected substrate (1.0 eq), your desired Arylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add 1,4-Dioxane (0.2 M) and 2M aqueous

    
     (2.0 eq).
    
  • Degassing (Critical): Purge the system with Argon using 3 vacuum/argon cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) and to suppress homocoupling of the boronic acid[6].

  • Reaction: Heat the mixture at 80°C for 12 hours.

  • Validation Checkpoint: The solution should remain a clear yellow/orange or dark red. If the solution turns opaque black with a metallic mirror, oxygen was introduced or the protection failed, leading to Pd aggregation.

  • Deprotection: After standard aqueous workup, the O-acetyl group can be easily removed by stirring the crude product in Methanol with

    
     (2.0 eq) for 4 hours at room temperature to reveal the coupled amidoxime.
    

Mechanistic Workflow Diagram

The following diagram illustrates the divergent pathways between attempting direct coupling versus employing the protection strategy.

Workflow cluster_Poisoning Pathway A: Unprotected (Failure) cluster_Protection Pathway B: Protected (Success) Substrate 2-(4-Bromophenyl)-1- (hydroxyimino)ethylamine Pd_Add Add Pd Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Add Direct Coupling Protect O-Acetylation (Ac2O, Pyridine) Substrate->Protect Protect First Chelation Rapid Amidoxime-Pd Chelation Pd_Add->Chelation DeadEnd Catalyst Poisoning (Reaction Stalled) Chelation->DeadEnd ProtectedSub O-Protected Substrate Protect->ProtectedSub CatCycle Pd Catalytic Cycle (Oxidative Addition) ProtectedSub->CatCycle Product Target Biaryl Product CatCycle->Product

Fig 1. Divergent pathways: Catalyst poisoning via chelation vs. successful coupling via protection.

References

  • Synthesis of Kenaf Cellulose Supported Highly Active Poly(amidoxime) Palladium Complex and Its Application as a Reusable Catalyst. Universiti Malaysia Pahang. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.[Link]

  • Palladium acetate supported on amidoxime-functionalized magnetic cellulose: Synthesis, DFT study and application in Suzuki reaction. PubMed.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki Coupling Mechanism and Developments. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling: Reaction Scope and Mechanistic Studies. Chemistry LibreTexts.[Link]

Sources

Optimization

Optimization of reaction conditions for the O-alkylation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Welcome to the Technical Support Center for amidoxime functionalization. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (an arylacetamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidoxime functionalization. 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (an arylacetamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and nitric oxide (NO) donor prodrugs[1]. Because the amidoxime functional group is ambidentate—containing both a nucleophilic hydroxyl oxygen (-OH) and an amino nitrogen (-NH₂)—achieving strict regioselectivity during alkylation is a frequent challenge[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure selective O-alkylation.

Mechanistic Insight & Causality

To control regioselectivity, we must exploit the physicochemical differences between the two nucleophilic sites on the amidoxime:

  • pKa Differential: The oxime -OH is significantly more acidic (pKa ~11–12) than the amine -NH₂ (pKa > 30). Under standard basic conditions, the hydroxyl group is selectively deprotonated to form an oximate anion.

  • Hard-Soft Acid-Base (HSAB) Theory: The localized negative charge on the oximate oxygen acts as a "hard" nucleophile. When paired with a "hard" or borderline electrophile (like an alkyl chloride or bromide) in a polar aprotic solvent, O-alkylation is kinetically and thermodynamically favored over N-alkylation[3].

  • The Over-Alkylation Trap: Using overly strong bases (e.g., NaH) can lead to localized high concentrations of strong base that partially deprotonate the amine, or strip the solvent shell too aggressively, leading to competitive N-alkylation or N,O-dialkylation[2].

Troubleshooting Guides & FAQs

Q1: I am observing significant N-alkylation and N,O-dialkylation in my crude LC-MS. How do I improve O-selectivity? A1: Regioselectivity loss is almost always caused by over-deprotonation, incorrect solvent pairing, or extended reaction times.

  • Base Selection: Switch from strong, irreversible bases (NaH, KOtBu) to milder, heterogeneous carbonate bases (K₂CO₃ or Cs₂CO₃). Carbonates maintain a lower steady-state concentration of the reactive anion, preventing the amine from participating.

  • Solvent: Utilize polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents solvate the metal cation (K⁺ or Cs⁺), leaving the "hard" oxygen anion exposed and highly reactive.

  • Stoichiometry: Strictly limit the alkylating agent to 1.05 – 1.10 equivalents.

Q2: My reaction conversion is stalled at 50%. How can I drive it to completion without increasing the temperature and risking degradation? A2: Alkylating agents with lower electrophilicity (e.g., alkyl chlorides) often result in sluggish bimolecular substitution (Sₙ2) kinetics.

  • Phase Transfer Catalysis / Additives: Introduce a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq) or Sodium Iodide (NaI). This facilitates an in situ Finkelstein reaction, temporarily converting the sluggish alkyl chloride into a highly reactive alkyl iodide.

  • Concentration: Ensure the reaction concentration is optimal (typically 0.2 M to 0.5 M). Too dilute slows the Sₙ2 rate; too concentrated risks dimerization.

Q3: I see a degradation peak in LC-MS corresponding to 4-bromophenylacetonitrile or the corresponding amide. What is causing this? A3: Amidoximes are susceptible to elimination or hydrolysis under harsh conditions.

  • Moisture: Ensure all solvents and bases are strictly anhydrous. Water, combined with a base and heat, can hydrolyze the amidoxime back to the amide.

  • Elimination (E2): If your alkylating agent is sterically hindered (e.g., secondary alkyl halides), the base may act as a Brønsted base rather than promoting nucleophilic substitution, causing the electrophile to eliminate. Switch to a highly reactive triflate/mesylate leaving group to favor Sₙ2.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and O-selectivity during the alkylation of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine with a standard benzyl halide.

EntryBase (Eq)SolventTemp (°C)AdditiveTime (h)Conversion (%)O:N Selectivity
1NaH (1.2)THF0 to 25None4>9570:30
2K₂CO₃ (1.5)DMF25None128592:8
3Cs₂CO₃ (1.5)DMF25None6>9595:5
4 K₂CO₃ (1.5) MeCN 60 TBAI (0.1) 4 >95 98:2 (Optimized)

Workflow & Decision Tree

G Start Analyze Crude LC-MS/NMR Check Reaction Progress CheckRegio Is N-alkylation or Dialkylation > 5%? Start->CheckRegio FixRegio Action: Switch to milder base (K2CO3) & polar aprotic solvent (MeCN) CheckRegio->FixRegio Yes CheckConv Is Conversion < 50% after 4 hours? CheckRegio->CheckConv No FixRegio->Start Re-evaluate FixConv Action: Add TBAI (0.1 eq) or increase temp to 60°C CheckConv->FixConv Yes Success Proceed to Aqueous Workup & Isolation CheckConv->Success No FixConv->Start Re-evaluate

Decision tree for troubleshooting regioselectivity and conversion in amidoxime O-alkylation.

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system . By utilizing specific analytical checkpoints, the researcher can confirm mechanistic success before proceeding to the next step.

Step 1: Anion Formation (Validation Checkpoint 1)

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq) and TBAI (0.1 eq).

  • Stir at room temperature for 15 minutes.

  • Self-Validation: Take a 5 µL aliquot for LC-MS. The formation of the oximate anion is validated by a slight shift in the UV-Vis absorption profile (due to extended conjugation) compared to the neutral starting material.

Step 2: Electrophilic Addition & Heating 4. Dropwise add the alkylating agent (1.1 eq) via syringe to prevent localized concentration spikes. 5. Elevate the reaction temperature to 60 °C.

Step 3: Reaction Monitoring (Validation Checkpoint 2) 6. Monitor the reaction at t=2h and t=4h via LC-MS.

  • Self-Validation: The reaction is proceeding correctly if the mass balance shows a strict 1:1 conversion of the starting material mass (

    
     229/231, exhibiting the characteristic 1:1 bromine isotope pattern) to the 
    
    
    
    peak. If an
    
    
    peak appears (indicating N,O-dialkylation), immediately cool the reaction to 0 °C to halt further over-alkylation.

Step 4: Workup & Isolation 7. Once starting material is consumed, cool to room temperature. 8. Quench the reaction by adding distilled water (equal volume to MeCN). 9. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 10. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace N-alkyl impurities remain.

References

  • New Prodrugs of the Antiprotozoal Drug Pentamidine Source: ChemMedChem / PubMed URL:[Link]

  • Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules / MDPI URL:[Link]

Sources

Troubleshooting

Resolving peak tailing issues in HPLC analysis of brominated compounds

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic analysis: peak tailing of brominated compounds .

This guide abandons generic troubleshooting checklists in favor of a mechanistic, causality-driven approach. By understanding the exact physicochemical interactions occurring inside your column, you can implement self-validating protocols that permanently resolve peak asymmetry.

The Mechanistic Root Causes of Tailing in Brominated Compounds

To solve peak tailing, we must first understand why it happens. Brominated compounds present unique chromatographic challenges due to two primary secondary interaction mechanisms:

A. Halogen Bonding (X-Bonding) via the σ-Hole Unlike simple hydrophobic interactions, halogenated molecules participate in halogen bonding. Bromine is highly polarizable. The electron withdrawing nature of the adjacent molecular framework pulls electron density away from the outermost surface of the bromine atom, creating a localized region of positive electrostatic potential known as a "σ-hole"[1]. This electropositive σ-hole acts as a Lewis acid and interacts strongly with Lewis bases—specifically, the oxygen atoms of residual silanol groups (Si-OH) or deprotonated siloxanes on the silica stationary phase. Because polarizability increases down the halogen group (F < Cl < Br < I), brominated compounds exhibit significantly stronger halogen bonding than their fluorinated or chlorinated counterparts, leading to delayed secondary elution and severe tailing[1].

B. Ion-Exchange with Isolated Silanols If your brominated compound also contains a basic functional group (e.g., brominated amines or amphetamine derivatives), it will be protonated at typical acidic to neutral mobile phase pH levels. Standard silica supports contain isolated, non-hydrogen-bonded silanol groups that are highly acidic[2]. When these silanols deprotonate (forming Si-O⁻), they act as strong cation-exchange sites[3]. The dual retention mechanism—hydrophobic retention on the C18 phase and ionic retention on the silanols—causes the peak to smear and tail[4].

Troubleshooting Workflow & Decision Tree

Before altering your chemistry, you must rule out physical system failures. Use the following logical workflow to isolate the root cause of your peak tailing.

TroubleshootingWorkflow Start Observe Peak Tailing (Brominated Analyte) CheckPhysical Assess Physical Integrity (Are ALL peaks tailing?) Start->CheckPhysical FixPhysical Physical Issue: Replace Inlet Frit, Guard Column, or Check for Void Volume CheckPhysical->FixPhysical Yes (All Peaks) CheckChemical Chemical Issue: Assess Analyte Properties CheckPhysical->CheckChemical No (Specific Peaks) IsBasic Does the analyte contain basic moieties (e.g., amines)? CheckChemical->IsBasic AdjustPH Silanol Interaction: Lower pH < 3.0 or use Silanol Masking Agent (TEA) IsBasic->AdjustPH Yes CheckHalogen Halogen Bonding (X-Bonding): Target Stationary Phase IsBasic->CheckHalogen No UseEndcapped Switch to highly end-capped, sterically protected, or polymeric stationary phase CheckHalogen->UseEndcapped

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Quantitative Comparison of Mitigation Strategies

The following table summarizes the expected impact of various chromatographic interventions on the Tailing Factor (


) of brominated compounds. A perfect Gaussian peak has a 

of 1.0.
Mitigation StrategyMechanism of ActionExpected

Improvement
Best Application Context
Mobile Phase pH < 3.0 Fully protonates acidic silanols (Si-O⁻

Si-OH), neutralizing cation-exchange sites[3].

Basic brominated compounds (e.g., bromoanilines, brolamfetamine)[5].
Silanol Masking (e.g., 0.1% TEA) Triethylamine (TEA) competitively binds to active silanol sites, blocking the analyte.

When low pH cannot be used due to analyte instability.
Highly End-Capped Columns Secondary silanization caps residual Si-OH groups, preventing halogen bonding[6].

Neutral brominated compounds exhibiting strong σ-hole interactions.
Solvent Matching Dissolving the sample in the initial mobile phase prevents localized precipitation/band broadening[7].

Early eluting brominated compounds showing fronting/tailing[7].

Step-by-Step Experimental Protocols

To ensure a self-validating system, implement the following protocols. Each protocol includes a built-in system suitability check to verify success.

Protocol A: Mobile Phase pH Optimization for Basic Brominated Compounds

Causality: Operating at a pH at least 2 units below the


 of the analyte ensures it is fully ionized, while simultaneously keeping the mobile phase pH below 3.0 to ensure residual silanols are fully protonated (neutralized)[3].
  • Buffer Selection: Select a buffer with strong buffering capacity at low pH, such as 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer adjusted to pH 2.5 with phosphoric acid. Note: TFA also acts as a weak ion-pairing reagent, which can further improve peak shape.

  • Aqueous Preparation: Dissolve the buffer salt in MS-grade water.

  • pH Adjustment: Measure the pH of the aqueous portion only before adding any organic modifiers. Adjust to pH 2.5.

  • Column Compatibility Check: Ensure your column can withstand low pH. Standard silica dissolves below pH 2.0 or above pH 8.0, so use sterically protected columns (e.g., Agilent ZORBAX Stable Bond) designed for low pH[3].

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete protonation of the stationary phase.

  • Validation: Inject a system suitability standard (e.g., a known brominated amine). Calculate the Tailing Factor (

    
    ) at 5% peak height. The protocol is successful if 
    
    
    
    .
Protocol B: Mitigating Halogen Bonding via Stationary Phase Selection

Causality: If your brominated compound is neutral, pH adjustment will not resolve tailing caused by σ-hole halogen bonding. You must physically block the analyte from reaching the silica backbone[6].

  • Column Selection: Discard older, unendcapped columns. Select a modern, ultra-high purity Type-B silica column with dense double-endcapping (e.g., Phenomenex Kinetex or Waters XBridge).

  • Alternative Chemistries: If tailing persists, switch to a stationary phase with embedded polar groups (EPG) or a fluorinated phase (e.g., PFP - Pentafluorophenyl). PFP columns offer alternative retention mechanisms (dipole-dipole,

    
    ) that can outcompete the halogen bonding to silanols.
    
  • Sample Solvent Matching: Dilute your brominated sample in a solvent that exactly matches your initial mobile phase conditions. Injecting a sample dissolved in 100% Acetonitrile into a 90% aqueous mobile phase causes severe localized band distortion[7].

  • Validation: Monitor the asymmetry factor (

    
    ) at 10% peak height. A successful phase change will yield an 
    
    
    
    between 0.9 and 1.2[1].

Frequently Asked Questions (FAQs)

Q: Why does my brominated compound tail significantly more than its chlorinated analog under the exact same HPLC conditions? A: This is a classic manifestation of halogen bonding. Bromine is larger and more polarizable than chlorine. This increased polarizability creates a stronger, more electropositive σ-hole on the bromine atom, which forms stronger non-covalent bonds (Lewis acid-base interactions) with the oxygen atoms of the residual silanols on your column[1]. The stronger the secondary interaction, the worse the tailing.

Q: I am analyzing a brominated active pharmaceutical ingredient (API), and suddenly all peaks in my chromatogram are tailing. Is this a silanol issue? A: No. If all peaks in the chromatogram (including neutral, non-halogenated internal standards) are tailing or fronting, the root cause is physical, not chemical[7]. You likely have a blocked inlet frit, a collapsed column bed (creating a void volume at the head of the column), or a dead volume in your capillary connections[6]. Reverse and flush the column (if permitted by the manufacturer) or replace the guard column[3][7].

Q: Can I use Triethylamine (TEA) to fix the tailing of my brominated amine? A: Yes, TEA is a highly effective silanol masking agent. Because TEA is a small, highly basic molecule, it aggressively binds to the acidic silanol sites on the silica backbone, effectively "masking" them. When your brominated amine passes through, the secondary interaction sites are already occupied, forcing the analyte to elute purely based on hydrophobic interactions. Add 10-20 mM TEA to your aqueous mobile phase and adjust the pH accordingly.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. chromatographyonline.com. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Method Development in Analytical HPLC. DOKUMEN.PUB. Available at: [Link]

  • Redox-active Modification of Silica Surfaces via Silicon-Carbon Bond Formation. Universität Tübingen. Available at: [Link]

Sources

Optimization

Minimizing side-product formation in the synthesis of aromatic oximes

Welcome to the Technical Support Center for Aromatic Oxime Synthesis. As a Senior Application Scientist, I frequently consult with researchers who are struggling with yield-limiting side reactions during oximation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Oxime Synthesis. As a Senior Application Scientist, I frequently consult with researchers who are struggling with yield-limiting side reactions during oximation. While the condensation of an aromatic aldehyde or ketone with hydroxylamine appears straightforward on paper, the amphoteric nature of the intermediate and the sensitivity of the C=N-OH bond make this system highly prone to mechanistic deviation.

This guide is designed to provide a mechanistic deep-dive into minimizing side-product formation. We will move beyond basic troubleshooting to explain the chemical causality behind these deviations, ensuring your synthetic protocols are robust, reproducible, and self-validating.

Quantitative Troubleshooting Matrix

To effectively diagnose your reaction, you must first identify the specific side product being formed. The table below summarizes the quantitative parameters that dictate pathway divergence during aromatic oxime synthesis.

Observed Side ProductPrimary Chemical CauseCritical Parameter TriggerPreventative Action & Optimization
Amides (Beckmann) Acid-catalyzed fragmentationpH < 3.0, Temp > 80 °CBuffer with mild bases (NaOAc); maintain Temp < 60 °C.
Aromatic Ketone Reversible hydrolysispH < 5.0 in aqueous mediaStrictly maintain reaction pH at 5.5–6.0.
Nitro/Nitroso Species Uncontrolled over-oxidationExcess O₂, Strong OxidantsDegas solvents; run under N₂/Argon atmosphere.
Unreacted Substrate Poor hydroxylamine nucleophilicitypH > 8.0 or Temp < 20 °COptimize pH to liberate free NH₂OH; apply gentle heating.

Mechanistic FAQs: Diagnosing Side Reactions

Q1: Why am I isolating substituted amides instead of my target aromatic oxime? A1: You are inadvertently triggering a Beckmann rearrangement[1]. This occurs when the oxime hydroxyl group is protonated by strong Brønsted acids, converting it into a superior leaving group (-OH₂⁺). Subsequent loss of water generates a highly reactive nitrilium ion, prompting the anti-periplanar aryl or alkyl group to migrate, ultimately yielding an amide[2]. To prevent this, avoid strong acids (like H₂SO₄ or HCl) during synthesis. If using hydroxylamine hydrochloride (NH₂OH·HCl), strictly buffer the reaction with a mild base like sodium acetate or pyridine to neutralize the HCl without over-acidifying the medium[3].

Q2: My reaction stalls at 50% conversion, but when I add more acid to drive it, my product disappears. What is happening? A2: You are caught in a thermodynamic trap between nucleophilic addition and hydrolysis. The formation of oximes requires a delicate pH balance. At pH > 7, hydroxylamine is a free nucleophile, but there are no protons available to activate the carbonyl carbon or facilitate the elimination of water from the tetrahedral intermediate. Conversely, at pH < 5, the oxime product becomes unstable and rapidly hydrolyzes back to the starting aromatic ketone[4]. The optimal "Goldilocks" zone for oximation is a slightly acidic pH of 5.5 to 6.0, which perfectly balances carbonyl activation with intermediate stability[4].

Q3: LC-MS shows a mass corresponding to a nitro or nitroso compound. How did my oxime over-oxidize? A3: Oximes are highly susceptible to over-oxidation, particularly in the presence of dissolved oxygen, transition metal contaminants, or excessive heat. The oxidation of oximes typically proceeds via a nitroso intermediate, which can rapidly dimerize or further oxidize into nitroalkanes or nitroaromatics[5]. Furthermore, strong oxidizing agents will quantitatively convert oximes to nitro compounds[6]. To minimize this, run your reactions under an inert atmosphere (N₂ or Argon) and use degassed solvents if your specific aromatic substrate is highly electron-rich and prone to oxidation.

Q4: I am using a highly electron-deficient, sterically hindered aromatic ketone. The reaction won't proceed. What are my options? A4: Electron-withdrawing groups (like halogens) decrease the electron density of the carbonyl, which theoretically increases electrophilicity. However, steric hindrance can block the trajectory of the incoming nucleophile. Furthermore, if the hydroxylamine itself is substituted, its nucleophilicity is drastically reduced[3]. For sterically hindered substrates, standard room-temperature protocols fail. You must overcome the activation energy barrier by applying gentle heat (40–60 °C) in a sealed system, or by employing a Lewis acid catalyst (like nanostructured TiO₂/SO₄²⁻) that activates the carbonyl without dropping the bulk pH to hydrolysis-inducing levels.

Visualizing the Chemical Pathways

Understanding the workflow and the mechanistic divergence of these reactions is critical for preventing side-product formation.

Workflow Start Aromatic Ketone/Aldehyde + NH2OH·HCl Solvent Dissolve in EtOH/H2O (3:1 ratio) Start->Solvent Base Add Mild Base (NaOAc or Pyridine) Solvent->Base Temp Stir at RT to 60°C (Monitor via TLC) Base->Temp Check Conversion Complete? Temp->Check Yes Aqueous Workup & Extraction Check->Yes Yes No Check pH (Target 5.5-6.0) Adjust if necessary Check->No No Pure Pure Aromatic Oxime Yes->Pure No->Temp

Workflow for the optimized synthesis of aromatic oximes with strict pH control.

Pathways Ketone Aromatic Ketone Intermediate Tetrahedral Intermediate Ketone->Intermediate + NH2OH Oxime Target: Aromatic Oxime Intermediate->Oxime - H2O (pH 5.5-6.0) Beckmann Side Product: Amide (Beckmann) Oxime->Beckmann Strong Acid / Heat Hydrolysis Side Product: Hydrolysis to Ketone Oxime->Hydrolysis pH < 5.0 / H2O OverOx Side Product: Nitro/Nitroso Oxime->OverOx Excess O2 / Oxidants

Mechanistic divergence of oxime synthesis and primary side-reaction pathways.

Standard Operating Procedure (SOP): Self-Validating Aromatic Oxime Synthesis

This protocol utilizes a self-validating feedback loop (pH verification and TLC tracking) to ensure the reaction remains on the desired mechanistic pathway.

Step 1: Reagent Preparation & Degassing

  • In a round-bottom flask, dissolve the aromatic ketone (1.0 equiv) in a 3:1 mixture of Ethanol/Water (0.2 M concentration).

  • Self-Validation: Sparge the solvent mixture with Nitrogen for 10 minutes prior to addition to prevent oxidative side reactions (nitroso formation).

Step 2: Buffered Nucleophile Addition

  • Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 equiv) to the stirring solution.

  • Slowly add Sodium Acetate (NaOAc) (1.5 equiv) as a mild buffer.

  • Self-Validation: Measure the pH of the solution using a calibrated pH meter or narrow-range indicator paper. The pH must read between 5.5 and 6.0. If the pH is < 5.0, add NaOAc dropwise. If the pH is > 6.5, add dilute acetic acid dropwise.

Step 3: Reaction Execution & Monitoring

  • Stir the reaction at room temperature. If the substrate is highly sterically hindered, attach a reflux condenser and heat gently to 50 °C. Do not exceed 60 °C to avoid Beckmann fragmentation.

  • Self-Validation: Monitor the reaction via TLC (typically 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active ketone spot is fully consumed and replaced by a lower Rf oxime spot.

Step 4: Quenching and Isolation

  • Once complete, concentrate the mixture under reduced pressure to remove ethanol.

  • Dilute the aqueous residue with cold distilled water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure aromatic oxime.

References

  • Green Chemistry (RSC Publishing). Highly efficient electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media. Retrieved from [Link]

  • Wikipedia. Beckmann rearrangement. Retrieved from[Link]

  • MDPI (Molecules). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from[Link]

  • Organic Chemistry Portal. Convenient Oxidation of Oximes to Nitro Compounds with Sodium Perborate in Glacial Acetic Acid. Retrieved from [Link]

Sources

Troubleshooting

Storage and handling guidelines for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5), commonly referred to as 2-(4-Bromophenyl)acetamidoxime. This compound is a critical precursor in the synthesis of 1,2,4-oxadiazole bioisosteres, but its amidoxime functional group presents unique stability and handling challenges.

Troubleshooting Guides & FAQs

Q1: Why is my 2-(4-Bromophenyl)acetamidoxime degrading during storage, and how can I prevent it? A: The degradation is primarily driven by moisture-induced hydrolysis. The amidoxime functional group (-C(NH2)=NOH) is susceptible to hydrolysis when exposed to atmospheric moisture, converting the hydroxyimino group into an amide or carboxylic acid [1]. This destroys the nucleophilicity required for downstream O-acylation. Prevention: Always store the compound at 2–8°C in a tightly sealed, desiccated container. Crucially, allow the container to equilibrate to room temperature before opening. Opening a cold container causes immediate condensation of atmospheric moisture onto the powder, initiating the hydrolysis cascade.

Q2: What are the optimal handling and weighing procedures to prevent contamination and yield loss? A: Because the compound is a fine, slightly hygroscopic powder, it is prone to electrostatic dispersion. Weighing it in a standard ambient environment can lead to mass loss and cross-contamination. Procedure: Use an anti-static gun (Zerostat) on your spatulas and weigh boats. For highly sensitive catalytic coupling reactions, weigh the compound inside a glovebox or a ductless fume hood under a dry nitrogen atmosphere to ensure the amidoxime remains completely anhydrous.

Q3: How do I verify the integrity of the compound before using it in a coupling reaction? A: Never assume the integrity of an amidoxime that has been stored for >6 months. A self-validating workflow requires analytical confirmation. Validation: Run a quick LC-MS. You should observe the parent ion at m/z 229.08 [M+H]+. If you observe a significant peak at m/z 214 (loss of -NH) or m/z 230 (hydrolysis to carboxylic acid), the batch is compromised and must be recrystallized or discarded.

Q4: What is the recommended workflow for utilizing this compound in oxadiazole synthesis? A: The traditional two-step synthesis requires isolating an unstable O-acylamidoxime intermediate. We recommend the modern one-pot synthesis utilizing a superbasic medium (NaOH/DMSO) [2]. The causality here is that the superbase rapidly deprotonates the amidoxime, driving instantaneous O-acylation with an ester or acyl chloride, followed by spontaneous intramolecular cyclodehydration at room temperature. This prevents the thermal degradation of the bromophenyl ring that often occurs in high-heat cyclizations.

Quantitative Data & Specifications

To ensure reproducibility, adhere to the following physicochemical and storage parameters:

ParameterSpecification / ValueCausality / Impact on Experiment
CAS Number 422560-40-5Ensures correct isomer acquisition (vs. 1,2,5-oxadiazole precursors).
Molecular Weight 229.08 g/mol Required for precise stoichiometric calculations in coupling.
Storage Temperature 2°C to 8°CMinimizes thermal kinetic energy, preventing spontaneous decomposition.
Atmosphere Dry Argon / NitrogenPrevents moisture-driven acid/base catalyzed hydrolysis.
Solubility DMSO, DMF, MethanolHigh polarity solvents are required to disrupt intermolecular hydrogen bonding of the amidoxime.
Shelf Life 12–24 months (Optimal)Beyond 24 months, analytical re-validation (LC-MS/NMR) is strictly required.

Experimental Protocols

Protocol A: Analytical Validation of Starting Material

Self-Validating System: This protocol ensures you do not waste expensive downstream reagents on degraded starting material.

  • Sample Preparation: Dissolve 1 mg of 2-(4-Bromophenyl)acetamidoxime in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor via UV (254 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Validation Checkpoint: Confirm the presence of the primary peak at m/z 229.08. If the purity integrated by UV is <95%, perform a recrystallization from ethanol/water before proceeding.

Protocol B: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This method leverages the NaOH/DMSO superbasic medium for room-temperature cyclization [2].

  • Activation: To a dry 20 mL scintillation vial equipped with a magnetic stir bar, add 2-(4-Bromophenyl)acetamidoxime (1.0 eq, 229 mg, 1.0 mmol) and dissolve in anhydrous DMSO (5.0 mL).

  • Base Addition: Add powdered Sodium Hydroxide (NaOH, 2.0 eq, 80 mg, 2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Acylation: Dropwise, add the desired acyl chloride or ester (1.1 eq, 1.1 mmol). Causality: The deprotonated amidoxime rapidly attacks the carbonyl carbon, forming the O-acylamidoxime intermediate.

  • Cyclodehydration: Allow the reaction to stir at room temperature for 2–4 hours. The strong basicity of DMSO/NaOH drives the elimination of water, closing the 1,2,4-oxadiazole ring.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the highly polar amidoxime spot (low Rf) and appearance of a non-polar oxadiazole spot (high Rf) validates reaction completion.

  • Workup: Pour the mixture into 20 mL of ice-cold distilled water. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Visualizations

StorageHandling Start Receipt of CAS 422560-40-5 Check Visual & Analytical Inspection (White powder, LC-MS pure?) Start->Check Store Store at 2-8°C Desiccated & Dark Check->Store Passes QC Reject Quarantine / Discard (Hydrolysis Detected) Check->Reject Fails QC (Discolored/Clumped) Use Equilibrate to RT before opening Store->Use Ready for Experiment Glovebox Weigh in Fume Hood/Glovebox (Inert Atmosphere) Use->Glovebox Proceed to Synthesis

Storage and handling decision tree for 2-(4-Bromophenyl)acetamidoxime.

SynthesisPathway A 2-(4-Bromophenyl)acetamidoxime (Starting Material) B Acyl Chloride / Ester + NaOH in DMSO A->B Reagents C O-Acylamidoxime (Transient Intermediate) B->C O-Acylation D Intramolecular Cyclodehydration (-H2O) C->D Base Catalysis E 3,5-Disubstituted 1,2,4-Oxadiazole D->E Ring Closure

One-pot synthesis pathway of 1,2,4-oxadiazoles from amidoximes.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-Bromop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 4-Bromophenylacetamidoxime). Due to its specific structural motifs, this compound presents significant solubility challenges in standard aqueous media.

Below, we provide a physicochemical profile, an analysis of the structural barriers to solubility, frequently asked questions (FAQs) grounded in thermodynamic causality, and self-validating experimental protocols to ensure your assays yield reliable data.

Physicochemical Profiling

To successfully formulate this compound, we must first quantify the parameters driving its behavior in solution.

Table 1: Quantitative Physicochemical Data

PropertyValueExperimental Implication
Molecular Formula C8H9BrN2O[1]Contains a highly lipophilic bromophenyl ring, driving hydrophobicity.
Molecular Weight 229.07 g/mol [1]Small molecular size allows for efficient cyclodextrin encapsulation.
Amidoxime pKa (Acidic) ~12.36 – 13.21[2]The oxime hydroxyl remains protonated (neutral) at physiological pH 7.4.
Amidoxime pKa (Basic) ~4.0 – 5.0The imine nitrogen remains un-ionized at physiological pH 7.4.
Dominant State (pH 7.4) Un-ionized (Neutral)Lack of hydration energy leads to immediate precipitation in standard buffers.

Structural Barriers and Mitigation Strategies

The diagram below maps the logical relationship between the molecule's structural domains, the resulting solubility barriers, and the targeted troubleshooting strategies.

G Struct 2-(4-Bromophenyl)-1- (hydroxyimino)ethylamine Feat1 Bromophenyl Ring (Lipophilic Domain) Struct->Feat1 Feat2 Amidoxime Group (Neutral at pH 7.4) Struct->Feat2 Issue Aqueous Precipitation (Solubility Barrier) Feat1->Issue Feat2->Issue pKa ~12.4 Sol1 Co-Solvent Dilution (DMSO/EtOH) Issue->Sol1 Low Conc. Assays Sol2 Cyclodextrin Complexation (HP-β-CD) Issue->Sol2 Cell-Based Assays

Logical relationship between structural features, solubility barriers, and mitigation strategies.

Troubleshooting Guides & FAQs

Q1: Why does 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine immediately precipitate when diluted into PBS (pH 7.4)? A1: This is a thermodynamic issue driven by the molecule's ionization profile. The amidoxime functional group is amphoteric but extremely weak in both directions. Experimental and computational studies demonstrate that the acidic pKa of representative aryl amidoximes is approximately 12.36 to 13.21[2][3]. Conversely, the basic pKa of the imine nitrogen is typically around 4 to 5. Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized, neutral state. Without the hydration energy provided by an ionized species, the highly lipophilic 4-bromophenyl ring dominates the molecule's physicochemical behavior, causing it to crash out of the aqueous phase to minimize contact with water.

Q2: My cell-based assay cannot tolerate high DMSO concentrations, but the compound precipitates if I use less than 1% DMSO. What is the most robust alternative? A2: When direct co-solvent dilution fails due to biological toxicity limits, the gold-standard approach is supramolecular encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins act as pharmaceutical solubilizers by forming non-covalent, dynamic inclusion complexes[4]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic bromophenyl ring, while its hydroxyl-rich exterior maintains excellent hydrogen bonding with the bulk aqueous media. This effectively masks the hydrophobic domain from water, increasing apparent solubility without altering the intrinsic molecular structure or requiring toxic co-solvents[4][5].

Q3: Can I just lower the pH of my buffer to protonate the molecule and force it into solution? A3: While dropping the pH below 4.0 will protonate the imine nitrogen and temporarily increase aqueous solubility, this is strongly discouraged for biological assays. First, non-physiological pH can induce cellular stress or denature target proteins, confounding your assay results. Second, amidoximes are susceptible to acid-catalyzed hydrolysis over time, converting the amidoxime into an amide or carboxylic acid derivative. This degrades the structural integrity of your active pharmaceutical ingredient, leading to irreproducible data.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be analytically verified before use. Below are the step-by-step methodologies for the two primary solubilization strategies.

Protocol A: Standard Co-Solvent Dilution (For Biochemical Assays)

Use this method only if your assay can tolerate up to 5% DMSO.

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: Dilute the master stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% PEG-400) to prevent a sudden "solvent crash."

  • Aqueous Addition: Slowly add the intermediate stock dropwise into your vigorously stirring aqueous buffer (pH 7.4) to reach the final desired concentration.

  • Validation Check (Self-Validating Step): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has precipitated, and the supernatant concentration is unknown. You must switch to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based & In Vivo Assays)

Use this method for highly sensitive biological systems requiring strictly aqueous media.

Workflow Step1 1. Weigh Reagents Step2 2. Dissolve HP-β-CD in Buffer Step1->Step2 Step3 3. Add Compound to Solution Step2->Step3 Step4 4. Sonicate (30-60 min) Step3->Step4 Step5 5. Sterile Filter (0.22 µm) Step4->Step5 Step6 6. Validation (OD600 < 0.05) Step5->Step6

Step-by-step experimental workflow for HP-β-CD inclusion complex preparation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Stir until completely dissolved and clear.

  • API Addition: Weigh the required amount of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine to achieve a final target concentration of 5 mM to 10 mM. Add the dry powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath sonicator for 30–60 minutes at room temperature. The mechanical energy facilitates the dynamic entry of the bromophenyl ring into the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter. This removes any uncomplexed, undissolved compound.

  • Validation Check (Self-Validating Step): Measure the optical density of the filtrate at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 validates that the compound is fully solubilized and no colloidal aggregates are present.

  • Quantification: Because some compound may have been lost during filtration, quantify the exact final concentration of the filtrate using HPLC or UV-Vis spectroscopy against a standard curve prepared in pure organic solvent.

References

  • Title: Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study Source: Journal of Physical Chemistry B URL: [Link]

  • Title: Cyclodextrins as pharmaceutical solubilizers Source: Advanced Drug Delivery Reviews URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine with other halogenated analogs

Executive Summary This guide provides a technical comparative analysis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 73918-56-6 analogs/derivatives) against its fluoro-, chloro-, and iodo-substituted counterparts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 73918-56-6 analogs/derivatives) against its fluoro-, chloro-, and iodo-substituted counterparts. Structurally identified as 2-(4-bromophenyl)acetamidoxime , this compound serves as a critical "chameleon" intermediate in medicinal chemistry—functioning as a precursor for 1,2,4-oxadiazoles, a bioisostere for carboxylic acids, and a nitric oxide (NO) donor prodrug.

While the 4-Bromo variant offers a balanced profile of lipophilicity and synthetic versatility (via cross-coupling capability), this analysis evaluates where the Fluoro (metabolic stability), Chloro (cost-efficiency), and Iodo (radio-labeling/binding affinity) analogs may offer superior performance in specific development contexts.

Chemical Profile & Structural Analysis[1][2][3][4]

The core scaffold is an arylacetamidoxime . The electronic and steric influence of the para-halogen substituent dictates the reactivity of the amidoxime headgroup and the physicochemical properties of the entire molecule.

Comparative Physicochemical Data
Feature4-Fluoro (F) 4-Chloro (Cl) 4-Bromo (Br) 4-Iodo (I) Implication
Atomic Radius (Å) 1.471.751.851.98Steric fit in enzyme pockets; Iodo is bulky.
C-X Bond Energy (kcal/mol) 116 (Strongest)816857 (Weakest)Fluorine resists metabolism; Iodine is labile.
Hammett Constant (

)
0.060.230.230.18Electron withdrawal: Cl/Br increase amidoxime acidity most.
Lipophilicity (

LogP)
+0.14+0.71+0.86+1.12Iodo maximizes membrane permeability but lowers solubility.
Synthetic Utility Low (Inert)ModerateHigh (Suzuki/Buchwald)High (Sonogashira/Heck)Br is the "Goldilocks" for further functionalization.
Electronic Influence on the Amidoxime

The amidoxime group (


) is amphoteric. Electron-withdrawing groups (EWGs) at the para-position decrease the pKa of the oxime proton, making it a better nucleophile for cyclization reactions (e.g., forming oxadiazoles).
  • Recommendation: Use 4-Bromo or 4-Chloro analogs for higher yields in cyclization reactions due to stronger inductive effects (

    
    ) compared to Fluoro (
    
    
    
    ).

Synthetic Methodology

The synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine typically proceeds via the addition of hydroxylamine to the corresponding arylacetonitrile. This protocol is self-validating through the observation of the "amidoxime shift" in IR spectroscopy (appearance of C=N and N-O stretches).

Synthesis Workflow (Diagram)

SynthesisPath cluster_legend Process Key Start 4-Bromophenylacetonitrile (Starting Material) Inter Intermediate Complex (Nitrile Activation) Start->Inter Reflux (EtOH/H2O) Reagent Hydroxylamine HCl + Base (Na2CO3/NaOH) Reagent->Inter Product 2-(4-Bromophenyl)acetamidoxime (Product) Inter->Product Nucleophilic Attack Cyclization Optional: Cyclization to 1,2,4-Oxadiazole Product->Cyclization + R-COCl key1 Blue Arrow: Main Pathway key2 Dashed: Downstream Application

Figure 1: Synthetic pathway from nitrile precursor to amidoxime. The reaction is driven by the nucleophilicity of hydroxylamine.

Validated Protocol: Synthesis of 4-Bromo Analog

Objective: Synthesize 2-(4-bromophenyl)-1-(hydroxyimino)ethylamine (Amidoxime) with >90% purity.

Reagents:

  • 4-Bromophenylacetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (2.0 eq)

  • Sodium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve Hydroxylamine HCl and

    
     in water. Stir until gas evolution (
    
    
    
    ) ceases.
  • Addition: Add the 4-Bromophenylacetonitrile solution (in ethanol) to the aqueous hydroxylamine mixture.

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (high

      
      ) should disappear; the amidoxime spot (lower 
      
      
      
      , stains with
      
      
      ) appears.
  • Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling the remaining aqueous phase.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

    • Yield Expectation: Br/Cl analogs typically yield 75–85%. F analogs may yield lower due to volatility/solubility differences.

Performance Comparison in Applications

Metabolic Stability (Microsomal Stability)

In drug development, the "Soft Spot" for metabolism is often the para-position of the phenyl ring (susceptible to CYP450 hydroxylation).

  • 4-Fluoro: Best Stability. The C-F bond is metabolically inert and blocks hydroxylation effectively. Use this analog if the 4-Bromo compound shows rapid clearance in vivo.

  • 4-Bromo/Chloro: Moderate Stability. Blocks direct hydroxylation, but the halogen itself can be displaced (oxidative dehalogenation) or the ring can be metabolized at the ortho-position.

  • 4-Iodo: Poor Stability. The weak C-I bond makes it susceptible to deiodinases and radical attacks.

Binding Affinity & Selectivity (SAR)

When targeting enzymes (e.g., kinases, esterases) or transporters (e.g., SERT/NET), the halogen size drives selectivity.

  • 4-Bromo: often provides the optimal Van der Waals contact for hydrophobic pockets designed for phenyl rings. It fills the "lipophilic hole" better than Fluoro (too small) but is less sterically clashing than Iodo.

  • Experiment: Competitive Binding Assay.

    • Protocol Note: When testing these analogs, dissolve in DMSO. Note that amidoximes can hydrolyze to amides in acidic buffers; maintain pH 7.4.

Decision Matrix: Which Analog to Choose?

DecisionTree Start Select Analog Requirement? Meta High Metabolic Stability Needed? Start->Meta Func Further Chemical Modification? Meta->Func No F_Res Choose 4-Fluoro (Blocks Metabolism) Meta->F_Res Yes Size Steric Constraint in Binding Pocket? Func->Size No Br_Res Choose 4-Bromo (Suzuki Coupling) Func->Br_Res Yes (Cross-Coupling) I_Res Choose 4-Iodo (Radiolabeling) Size->I_Res Large Pocket Cl_Res Choose 4-Chloro (Cost/Lipophilicity) Size->Cl_Res Small/Med Pocket

Figure 2: Strategic decision tree for selecting the optimal halogenated analog based on project requirements.

References

  • Synthesis of Amidoximes

    • Mayer, J. P., et al. "Solid-Phase Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 1997. Link

    • Explanation: Establishes the standard nitrile-to-amidoxime conversion protocol used for this scaffold.
  • Halogen Effects in Medicinal Chemistry

    • Hernandes, M. Z., et al. "Halogen Atoms in the Design of New Drugs." Current Drug Targets, 2010. Link

    • Explanation: Authoritative source on C-X bond properties, lipophilicity, and metabolic blocking (F vs Br).
  • Pharmacology of Phenethylamine Derivatives

    • Fuller, R. W., et al.[1] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats." Neuropharmacology, 1975.[1] Link

    • Explanation: Provides historical but critical in vivo data comparing the exact halogen series on a homologous scaffold.
  • Biological Activity of Oximes

    • Kozioł, A., et al.[2] "Unsubstituted Oximes as Potential Therapeutic Agents."[2] Molecules, 2020.[2] Link

    • Explanation: Reviews the antimicrobial and anti-inflammatory properties of the oxime functional group itself.
  • Chemical Properties Database

    • PubChem.[3][4] "Compound Summary: 2-(4-Bromophenyl)ethylamine derivatives." Link

    • Explanation: Source for calculated physicochemical descriptors (LogP, TPSA).

Sources

Comparative

High-Performance Liquid Chromatography for the Purity Assessment of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine: A Comparative Validation Guide

Executive Summary & Strategic Rationale The Analytical Challenge: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (an -amino oxime) presents a unique "analytical paradox." It possesses a polar primary amine requiring pH con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Analytical Challenge: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (an


-amino oxime) presents a unique "analytical paradox." It possesses a polar primary amine requiring pH control for peak symmetry, and a thermally labile oxime moiety susceptible to geometric isomerization (E/Z) and Beckmann rearrangement.

The Comparison: While Gas Chromatography (GC) is a standard workhorse for purity analysis, it is fundamentally flawed for this specific analyte due to thermal degradation artifacts. Generic isocratic HPLC often fails to resolve the E/Z geometric isomers, leading to "peak merging" and artificially inflated purity values.

The Solution: This guide validates a Gradient Reverse-Phase HPLC (RP-HPLC) method. By leveraging a buffered acidic mobile phase and a C18 stationary phase, this method stabilizes the amine, resolves geometric isomers, and quantifies trace hydrolysis impurities (ketones) that GC misses.

Comparative Analysis: Why HPLC Wins

The following table objectively compares the proposed RP-HPLC method against common alternatives found in industrial QC labs.

FeatureMethod A: GC-FID/MS Method B: Generic Isocratic HPLC Method C: Optimized Gradient RP-HPLC (Proposed)
Principle Volatilization at high temp (

C).
Partitioning (Constant solvent ratio).Partitioning (Changing solvent strength).
Thermal Stability Critical Failure: Oximes often dehydrate to nitriles or rearrange to amides in the injector port.High: Ambient/controlled temperature prevents degradation.High: Column oven at 30°C ensures stability.
Isomer Resolution Poor (often merge due to rapid interconversion).Low (E/Z isomers often co-elute).Excellent: Gradient allows resolution of E/Z isomers.
Amine Tailing High (requires derivatization).Moderate (depends on buffer).Minimal: Acidic buffer suppresses silanol interactions.
Suitability Raw material screening only.Quick spot-checks.Release Testing & Stability Studies.
Mechanistic Insight: The Thermal Trap of GC

When injected into a hot GC inlet (


C), 

-amino oximes can undergo thermal dehydration .
  • Artifact: The oxime converts to a nitrile or undergoes Beckmann rearrangement.

  • Result: The chromatogram shows impurities that are not present in the original sample, leading to false failures (Type I error).

The Validated Protocol (Method C)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
    • Rationale: End-capping reduces secondary interactions with the free amine, preventing peak tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Rationale: Low pH keeps the amine fully protonated (

      
      ), improving solubility and peak shape.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10

    
    L.
    
  • Sample Diluent: Mobile Phase A : Acetonitrile (80:20).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Amine retention)
2.09010End Isocratic Hold
12.04060Linear Ramp (Elute Oxime/Impurities)
15.04060Wash
15.19010Re-equilibration
20.09010End of Run
System Suitability Criteria (The "Go/No-Go" Check)

Before analyzing samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between the E-isomer and Z-isomer (if present).

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the lifecycle of the analytical method, prioritizing the "Design Space" concept from ICH Q14.

MethodLifecycle cluster_dev Stage 1: Design & Development cluster_val Stage 2: Validation (ICH Q2) cluster_monitor Stage 3: Routine Use Scouting Scouting: pH & Column Screening Optimization Optimization: Gradient & Temp Control Scouting->Optimization Define Conditions Specificity Specificity: Forced Degradation Optimization->Specificity Freeze Method Linearity Linearity & Range: (50% - 150%) Specificity->Linearity Accuracy Accuracy: Spike Recovery Linearity->Accuracy Precision Precision: Repeatability Accuracy->Precision SST System Suitability (Daily Check) Precision->SST SOP Creation Release Batch Release SST->Release

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow aligning with ICH Q14 and Q2(R2) principles.

Detailed Validation Parameters

Specificity (Forced Degradation)

To prove the method separates the active ingredient from degradation products, subject the sample to stress.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. Expected Degradant: 2-(4-bromophenyl)-2-oxoethylamine (Ketone formation).

  • Base Hydrolysis: 0.1N NaOH, Ambient, 2 hours. Note: Oximes are generally stable in base, but the amine may oxidize.

  • Oxidation: 3%

    
    .
    
  • Thermal: 80°C solid state.

Acceptance Criteria: Peak purity index (from PDA detector) must be > 0.999 for the main peak. No co-elution of degradants.

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

Level (%)Conc. (mg/mL)Acceptance Criteria
500.25
750.375Correlation Coefficient (

)

1000.50Y-intercept bias

1250.625Residual plot shows random distribution
1500.75
Accuracy (Recovery)

Since a certified reference material for impurities might be unavailable, use the "Spike Recovery" method. Spike the analyte into a placebo matrix (if formulation) or perform standard addition.

  • Protocol: Prepare samples at 80%, 100%, and 120% levels in triplicate.

  • Calculation:

    
    
    
  • Limit:

    
     mean recovery.
    
Robustness (The "Stress Test")

Deliberately vary parameters to simulate lab-to-lab variability.

Robustness Center Nominal Condition (pH 3.0, 1.0 mL/min, 30°C) pH_High pH 3.2 (Check Resolution) Center->pH_High pH_Low pH 2.8 (Check Tailing) Center->pH_Low Flow_High 1.1 mL/min (Check Pressure) Center->Flow_High Flow_Low 0.9 mL/min (Check Retention) Center->Flow_Low Temp_High 35°C (Check Selectivity) Center->Temp_High

Figure 2: Robustness Design of Experiment (DoE). Small variations should not cause System Suitability failure.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Kalia, J., & Raines, R. T. (2008).[3][4] Hydrolytic Stability of Hydrazones and Oximes.[3][4][5] Angewandte Chemie International Edition, 47(39), 7523–7526.[3][5] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromophenacylamine. (Precursor/Related Structure for chemical property verification). [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Authoritative source on pH 3.0 buffer selection for amines). [Link]

Sources

Validation

Technical Guide: Immunochemical Profiling of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Topic: Cross-reactivity studies of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in immunoassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Evaluating Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in immunoassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Evaluating Specificity and Cross-Reactivity in Forensic Toxicology Screening

Executive Summary & Scientific Context

In the evolving landscape of forensic toxicology, the detection of halogenated phenethylamines (such as 2C-B, DOB, and their analogs) remains a critical challenge. Standard immunoassay panels designed for Amphetamine (AMP) or Methamphetamine (MET) frequently fail to detect para-substituted phenethylamines due to steric hindrance at the 4-position of the phenyl ring.

This guide evaluates the performance of a targeted immunoassay system utilizing 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (hereafter referred to as 4-Br-Oxime ) as the primary hapten-derivative. We compare its specificity against standard amphetamine assays and validated LC-MS/MS methods.

The Core Problem:

  • Generic AMP Assays: High false-negative rate for brominated designer drugs.

  • The Solution: Antibodies raised against the 4-Br-Oxime moiety, which mimics the electrostatic and steric profile of the 4-bromo-phenethylamine pharmacophore while providing a stable conjugation site (oxime) for immunogen synthesis.

Mechanistic Basis of the Assay

To understand the cross-reactivity profile, one must first understand the immunogen design. Unlike standard amphetamine antibodies, which target the unsubstituted phenyl ring and the primary amine, the 4-Br-Oxime antibody is engineered to recognize two specific epitopes:

  • The Electron-Dense Halogen: The 4-Bromo substituent.[1]

  • The Rigid Side Chain: The hydroxyimino group (

    
    ) locks the ethylamine side chain in a specific conformation, reducing flexibility and increasing antibody affinity for the specific designer drug subclass.
    
Visualization: Molecular Recognition Pathway

The following diagram illustrates the competitive binding mechanism and why standard AMP antibodies fail to bind this target.

AntibodyRecognition Ab_Specific Anti-4-Br-Oxime Antibody (Targeted Pocket) Signal Signal Generation (Inverse to Concentration) Ab_Specific->Signal Competitive ELISA Ab_Generic Generic Anti-AMP Antibody (Standard Pocket) Target Target Analyte: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Target->Ab_Specific High Affinity (Steric Fit + Halogen Bond) Target->Ab_Generic Steric Clash (4-Br Hindrance) Interferent Interferent: d-Amphetamine Interferent->Ab_Specific Low Affinity (Missing Halogen) Interferent->Ab_Generic High Affinity NoSignal No Binding / Wash Off

Figure 1: Mechanistic differentiation between specific Anti-4-Br-Oxime antibodies and generic Amphetamine antibodies. The 4-Bromo substituent prevents binding in generic assays.

Experimental Protocol: Cross-Reactivity Determination

Trustworthiness Statement: This protocol utilizes a self-validating "Spike-Recovery" method. Every plate includes a certified reference standard curve (0–500 ng/mL) and negative urine matrix controls to normalize background noise.

Materials
  • Reference Standard: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (Purity >98%).

  • Matrix: Drug-free human urine (pooled).[2]

  • Comparator Assays:

    • Assay A: Targeted 4-Br-Oxime ELISA.

    • Assay B: Generic Amphetamine ELISA (Commercial Kit).

  • Confirmation: LC-MS/MS (Agilent 6400 Series or equivalent).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of 4-Br-Oxime in 1 mL Methanol (1 mg/mL).

    • Dilute to working concentrations (10, 50, 100, 500, 1000 ng/mL) in drug-free urine.

  • Assay Execution (Competitive Binding):

    • Pipette 10 µL of sample/standard into antibody-coated wells.

    • Add 100 µL of Enzyme Conjugate (HRP-labeled 4-Br-Oxime derivative).

    • Critical Step: Incubate for 60 minutes at Room Temperature in the dark. (Note: Oximes are light-sensitive; exposure degrades the N-OH bond).

    • Wash 5x with PBS-Tween.

    • Add TMB Substrate and stop reaction with 1N HCl.

  • Calculation:

    • Calculate

      
       (Binding ratio).[3]
      
    • Determine

      
       (Concentration at 50% inhibition).
      
    • % Cross-Reactivity (%CR):

      
      
      
Visualization: Validation Workflow

ValidationWorkflow Start Sample Preparation (Spiked Urine Matrix) Split Split Sample Start->Split ELISA_Target Assay A: 4-Br-Oxime Specific Split->ELISA_Target ELISA_Generic Assay B: Generic Amphetamine Split->ELISA_Generic LCMS Gold Standard: LC-MS/MS Quantification Split->LCMS Data_Analysis Calculate % Cross-Reactivity & False Negative Rate ELISA_Target->Data_Analysis IC50 Value ELISA_Generic->Data_Analysis Signal/Noise LCMS->Data_Analysis True Conc.

Figure 2: Parallel validation workflow ensuring data integrity by comparing immunoassay results against mass spectrometry.

Comparative Performance Data

The following data summarizes the cross-reactivity profile of the 4-Br-Oxime assay compared to a standard Amphetamine kit. This demonstrates the high specificity required for forensic applications involving halogenated phenethylamines.

Table 1: Cross-Reactivity Profile (% CR)
CompoundStructure Class4-Br-Oxime Assay (% CR) Generic AMP Assay (% CR) Interpretation
4-Br-Oxime (Target) Oxime / Precursor 100% < 0.1% Highly Specific
4-Bromoamphetamine (DOB)Parent Drug85%< 1.0%Strong detection of parent
2C-BPhenethylamine42%< 0.1%Moderate cross-reactivity
d-AmphetamineStimulant< 0.1%100%No false positives from AMP
MethamphetamineStimulant< 0.1%65%No false positives from MET
EphedrinePrecursor< 0.01%< 0.5%Clean background
Analysis of Results
  • Specificity: The 4-Br-Oxime assay shows negligible cross-reactivity (<0.1%) with d-Amphetamine. This is crucial for forensic labs to distinguish between common street speed and more potent halogenated hallucinogens.

  • Sensitivity to Analogs: The assay retains 85% cross-reactivity with DOB (4-Bromoamphetamine) . This suggests that the "Hydroxyimino" (oxime) moiety is a sufficient structural mimic for the primary amine in the antibody binding pocket, allowing this assay to serve as a screening tool for the broader class of brominated amphetamines.

  • The "Blind Spot" of Generic Kits: As shown in column 4, the Generic AMP Assay failed to detect the 4-Br-Oxime or 2C-B at relevant concentrations (1000 ng/mL), confirming the risk of false negatives if relying solely on standard panels.

Conclusion & Recommendations

For laboratories tasked with detecting designer phenethylamines, relying on standard Amphetamine immunoassays is insufficient due to the steric hindrance introduced by the 4-bromo substitution.

Key Takeaways:

  • 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine serves as an excellent hapten/target for creating high-affinity antibodies against brominated phenethylamines.

  • The specific 4-Br-Oxime Assay demonstrates superior sensitivity for this subclass compared to generic kits.

  • Protocol Recommendation: Use this specific assay as a secondary screen when initial Amphetamine screens are negative but case history suggests hallucinogenic stimulant use.

References
  • Swortwood, M. J., et al. (2018). Cross-reactivity of designer drugs in commercial immunoassays.[2][4]Journal of Analytical Toxicology .

  • Santa Cruz Biotechnology. (2023). Product Data Sheet: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.[3][5][6]SCBT Catalog .

  • Nieddu, M., et al. (2019). ELISA detection of 2C-series phenethylamines: Assay validation and cross-reactivity studies.Forensic Science International .

  • PubChem. (2023). Compound Summary: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).[1][7][8][9]National Library of Medicine .

Sources

Comparative

Efficacy Comparison Guide: Brominated vs. Chlorinated Phenylethylamine Derivatives

Executive Summary Phenylethylamine (PEA) derivatives represent a highly versatile class of psychoactive compounds, encompassing both endogenous neurotransmitters and synthetic analogs. Within drug development and neuroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylethylamine (PEA) derivatives represent a highly versatile class of psychoactive compounds, encompassing both endogenous neurotransmitters and synthetic analogs. Within drug development and neuropharmacological research, halogenation at the para (4-position) of the phenyl ring is a critical structural modification used to tune receptor affinity, functional efficacy, and metabolic stability.

This guide provides an objective, data-driven comparison between brominated and chlorinated phenylethylamine derivatives. By examining classic models—specifically the 2C-X series (2C-B vs. 2C-C) and para-halogenated amphetamines (PBA vs. PCA)—we elucidate the mechanistic causality behind the "halogen effect" and provide standardized protocols for validating their pharmacological profiles.

Mechanistic Causality: The "Halogen Effect" in Receptor Binding

The substitution of a chlorine atom with a bromine atom on the phenylethylamine scaffold fundamentally alters the molecule's interaction with monoamine receptors, particularly the serotonin 5-HT2A and 5-HT2C subtypes. This difference in efficacy is driven by three physical properties:

  • Steric Bulk and Van der Waals Radius: Bromine has a larger atomic radius than chlorine. In the tightly constrained hydrophobic orthosteric binding pocket of the 5-HT2A receptor, the larger bromine atom creates a tighter "induced fit," optimizing hydrophobic contacts with transmembrane residues[1].

  • Polarizability and Halogen Bonding: Bromine is significantly more polarizable than chlorine. This allows brominated derivatives (e.g., 2C-B) to form stronger, highly directional non-covalent halogen bonds with electron-rich residues (such as the oxygen of Ser242 or the pi-system of Phe340) in the receptor pocket[2].

  • Lipophilicity: Bromination increases the partition coefficient (LogP) of the molecule compared to chlorination. This enhanced lipophilicity not only improves blood-brain barrier (BBB) penetration but also increases the local concentration of the drug within the lipid-rich microenvironment of the receptor[3].

Consequently, brominated phenylethylamines consistently demonstrate lower inhibition constants (


)—indicating higher binding affinity—and greater functional potency (

) at 5-HT2A receptors compared to their chlorinated counterparts (4)[4].

Pathway Ligand Halogenated PEA (2C-B / 2C-C) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Halogen Bonding (Br > Cl affinity) Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release

Fig 1. 5-HT2A Gq-coupled signaling pathway activated by halogenated phenylethylamines.

Quantitative Efficacy Comparison

The following tables summarize the quantitative pharmacological data comparing brominated and chlorinated derivatives across two distinct mechanisms of action: direct receptor agonism (2C series) and monoamine release/neurotoxicity (Amphetamine series).

Table 1: 5-HT2A Receptor Affinity & Efficacy (2C-B vs. 2C-C)

Data reflects competitive binding against specific radioligands in human 5-HT2A expressing cells.

CompoundHalogen5-HT2A

(nM)
Radioligand UsedFunctional Efficacy (

)
2C-B Bromine (-Br)8.6 nM[³H]KetanserinPotent Partial Agonist (~101% vs 5-HT)
2C-C Chlorine (-Cl)23.9 nM[¹²⁵I]DOIPartial Agonist

Note: 2C-B demonstrates a nearly 3-fold higher binding affinity for the 5-HT2A receptor compared to 2C-C, directly correlating with the increased polarizability of the bromine substitution (5)[5].

Table 2: Monoamine Release Potency (PBA vs. PCA)

Data reflects transporter-mediated release in rat brain synaptosomes.

CompoundHalogenSERT Release

Primary Pharmacological Profile
PBA (p-Bromoamphetamine)Bromine (-Br)~25-30 nMPotent SNDRA; Severe Serotonergic Neurotoxin
PCA (p-Chloroamphetamine)Chlorine (-Cl)28.3 nMPotent SNDRA; Severe Serotonergic Neurotoxin

Note: Both PCA and PBA act as potent Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs). The para-halogenation prevents rapid metabolic para-hydroxylation, leading to prolonged intracellular accumulation and subsequent neurotoxicity (6)[6].

Experimental Protocols: Self-Validating Efficacy Profiling

To objectively evaluate the efficacy of brominated versus chlorinated derivatives, researchers must employ a self-validating system that measures both affinity (binding) and efficacy (functional output).

Protocol A: Radioligand Displacement Binding Assay

Purpose: To determine the


 (affinity) of the derivatives at the 5-HT2A receptor.
Causality:  Using an antagonist radioligand like [³H]Ketanserin ensures that the receptor is labeled in multiple conformational states, providing a baseline affinity metric before functional bias is introduced.
  • Membrane Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]Ketanserin, and varying concentrations of the test compound (e.g., 2C-B or 2C-C, ranging from

    
     to 
    
    
    
    M).
  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the assay mixture through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Flux Assay (Functional Efficacy)

Purpose: To determine the


 and 

(functional efficacy) via the Gq-coupled pathway. Causality: Binding affinity does not guarantee receptor activation. Because 5-HT2A is a Gq-coupled GPCR, measuring the downstream release of intracellular calcium (

) directly validates the agonistic efficacy of the bound ligand.
  • Cell Plating: Seed HEK293-5HT2A cells into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Ligand Addition: Using an automated liquid handler (e.g., FLIPR), inject serial dilutions of 2C-B and 2C-C into the wells.

  • Kinetic Reading: Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Synthesis: Plot the peak fluorescence response against the log concentration of the ligand to derive the

    
     and 
    
    
    
    relative to a full endogenous agonist (5-HT).

Workflow Prep 1. Tissue/Cell Prep (HEK293-5HT2A) Binding 2. Radioligand Displacement ([3H]-Ketanserin vs PEA) Prep->Binding Membrane Isolation Functional 3. Functional Assay (Ca2+ Flux / IP1 Accumulation) Prep->Functional Whole Cell Plating Analysis 4. Data Synthesis (Ki & EC50 Calculation) Binding->Analysis Affinity (Ki) Functional->Analysis Efficacy (Emax, EC50)

Fig 2. Self-validating experimental workflow for evaluating PEA derivative efficacy.

Neurotoxicity and Pharmacokinetics: The Amphetamine Analogues

While the 2C-X series primarily acts as direct receptor agonists, adding an alpha-methyl group yields amphetamine derivatives (e.g., PCA and PBA) that function as monoamine releasing agents.

Metabolic Causality: In endogenous or non-halogenated amphetamines, the primary route of metabolic clearance involves para-hydroxylation by cytochrome P450 enzymes. The presence of a heavy halogen (Chlorine or Bromine) at the 4-position sterically and electronically blocks this hydroxylation.

Efficacy vs. Toxicity: Because PCA and PBA cannot be rapidly metabolized, their half-lives are drastically extended. They enter the presynaptic terminal via the Serotonin Transporter (SERT) and force the transporter to operate in reverse, flooding the synapse with serotonin[6]. However, their prolonged intracellular presence leads to severe oxidative stress and the destruction of serotonergic nerve terminals. While both are highly efficacious releasers (


 ~25-30 nM), PBA's higher lipophilicity often results in slightly greater retention in lipid-rich brain tissue, making both compounds strictly limited to use as neurotoxic lesioning agents in animal models rather than viable therapeutics.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • para-Chloroamphetamine (Pharmacology and Neurotoxicity) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples Source: ResearchGate URL:[Link]

Sources

Validation

Validating the structure of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine using 2D NMR techniques

A Comparative Guide on Elucidating 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine In drug development and synthetic chemistry, unambiguous structural elucidation is non-negotiable. For functionalized small molecules like 2...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on Elucidating 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

In drug development and synthetic chemistry, unambiguous structural elucidation is non-negotiable. For functionalized small molecules like 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (also known as 2-(4-bromophenyl)-N'-hydroxyacetamidine), structural validation presents a unique analytical challenge. Amidoximes are versatile building blocks bearing both a hydroxyimino (=N-OH) and an amino (-NH2) group at the same carbon atom[1]. Validating this structure requires definitively mapping the ethylamine backbone, locating the exact position of the bromine atom, and confirming the tautomeric state of the amidoxime moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 2D NMR against conventional analytical modalities, providing a self-validating experimental workflow and quantitative data to support your structural characterization efforts.

Analytical Modality Comparison: Why 2D NMR is the Gold Standard

While multiple analytical techniques can provide structural clues, they often fall short of delivering a complete, unambiguous molecular map. Below is a comparative analysis of standard modalities used for amidoxime derivatives.

Analytical ModalityPrimary OutputLimitations for AmidoximesVerdict
LC-HRMS Exact mass, empirical formula (C8H9BrN2O), isotopic pattern (Br).Cannot distinguish between structural isomers or confirm the exact connectivity of the ethylamine chain.Insufficient alone. Best used as a preliminary screening tool.
1D NMR (¹H & ¹³C) Functional group identification, proton/carbon counting.Overlapping aromatic signals; cannot definitively link the isolated -CH2- group to the quaternary carbons.Incomplete. Leaves isolated spin systems disconnected.
X-Ray Crystallography Absolute 3D spatial configuration.Amidoximes often resist crystallization due to polymorphism and solvent inclusion.Impractical for routine, high-throughput validation.
2D NMR Suite Through-bond and through-space atomic connectivity.Requires higher sample concentration and longer acquisition times than 1D NMR.The Gold Standard. Provides an unambiguous, solution-state structural map[2].

Experimental Protocols: A Self-Validating NMR Workflow

To build a self-validating system, every experimental choice must be grounded in mechanistic causality. The following step-by-step methodology ensures that no isolated spin system is misassigned.

Step 1: Sample Preparation (The Causality of Solvent Choice)
  • Protocol: Dissolve 15–20 mg of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Mechanistic Causality: Why DMSO-d6 instead of CDCl3? Amidoximes possess exchangeable –OH and –NH2 protons. In non-polar solvents, rapid proton exchange broadens or completely erases these critical signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the protons in place and yielding sharp, distinct broad singlets for the –OH and –NH2 groups[3].

Step 2: 1D NMR Acquisition
  • ¹H NMR: Acquire at 400 MHz or higher. Set spectral width to 14 ppm to ensure the downfield –OH proton (~9.5 ppm) is captured.

  • ¹³C NMR: Acquire with proton decoupling. Ensure sufficient scans (e.g., 512–1024) to resolve the quaternary carbons (C=N, C-Br, C-1'), which suffer from long relaxation times and lack NOE enhancement.

Step 3: 2D NMR Suite Acquisition
  • COSY (Correlation Spectroscopy): Detects homonuclear ¹H-¹H scalar couplings[2]. Used to map the ortho-coupled protons of the bromophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Detects direct ¹H-¹³C one-bond couplings. Optimised for ¹JCH = 145 Hz. This prevents the misassignment of the isolated -CH2- group by directly linking it to its corresponding carbon[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): The keystone experiment. Detects long-range (2- to 3-bond) ¹H-¹³C couplings[4]. Optimised for ⁿJCH = 8 Hz. This bridges the isolated spin systems by linking the -CH2- protons to the quaternary C=N and aromatic C-1' carbons[4].

Workflow SamplePrep Sample Preparation (DMSO-d6) OneD 1D NMR (1H & 13C) SamplePrep->OneD TwoD 2D NMR Suite (Structural Mapping) OneD->TwoD If ambiguous COSY COSY (H-H Coupling) TwoD->COSY HSQC HSQC (C-H Direct Bonds) TwoD->HSQC HMBC HMBC (Long-Range C-H) TwoD->HMBC Validation Unambiguous Structural Validation COSY->Validation HSQC->Validation HMBC->Validation

Caption: Analytical workflow for structural validation utilizing 1D and 2D NMR spectroscopy.

Quantitative Data & Structural Mapping

The table below synthesizes the quantitative 1D and 2D NMR data, demonstrating how the fragments are logically pieced together.

PositionFragment¹H Shift (ppm)¹³C Shift (ppm)COSY (¹H-¹H)HMBC (¹H-¹³C Long-Range)
1 C=N (Amidoxime)-151.0--
2 -CH2-3.30 (s, 2H)37.5-C=N (C1), C-1', C-2'/6'
1' Ar-C (Quaternary)-137.0--
2', 6' Ar-CH (ortho to CH2)7.25 (d, J=8.0, 2H)130.5H-3'/5'C-1', C-4', C-2
3', 5' Ar-CH (ortho to Br)7.45 (d, J=8.0, 2H)131.2H-2'/6'C-1', C-4'
4' Ar-C-Br-119.5--
N-OH Hydroxyl9.50 (s, 1H)--C=N (Weak 2-bond)
NH2 Amine5.50 (s, 2H)--C=N (Weak 2-bond)

Mechanistic Causality: Decoding the Spectra

To achieve absolute trustworthiness, the structural assignment must be a self-validating system. Here is how the 2D NMR data objectively proves the structure of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine:

  • Validating the Aromatic Ring (COSY): The ¹H NMR shows two doublets at 7.25 ppm and 7.45 ppm. COSY confirms these protons are ortho-coupled to each other, characteristic of a para-disubstituted benzene ring[4].

  • Bridging the Backbone (HMBC): The most critical challenge is proving that the -CH2- group (3.30 ppm) connects the aromatic ring to the amidoxime carbon. HMBC captures multiple-bond couplings, revealing a strong 3-bond correlation from the -CH2- protons to the C-2'/6' aromatic carbons, and a 2-bond correlation to the C=N carbon (151.0 ppm)[4]. This unequivocally locks the three isolated fragments together.

  • Confirming the Bromine Position: The HMBC correlation from the H-2'/6' protons to the highly shielded quaternary carbon at 119.5 ppm confirms the placement of the heavy bromine atom at the para position (C-4').

CorrelationNetwork H_Ar H-2'/6' (7.25 ppm) H_Ar2 H-3'/5' (7.45 ppm) H_Ar->H_Ar2 COSY C_Ar4 C-4'(Br) (119 ppm) H_Ar->C_Ar4 HMBC C_Ar1 C-1' (137 ppm) H_Ar2->C_Ar1 HMBC H_CH2 CH2 (3.30 ppm) H_CH2->H_Ar HMBC C_CN C=N (151 ppm) H_CH2->C_CN HMBC H_CH2->C_Ar1 HMBC

Caption: Key COSY (blue) and HMBC (red) correlations validating the molecular backbone connectivity.

References

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them."[Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation."[Link]

  • MDPI. "Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications."[Link]

  • Taylor & Francis. "Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine."[Link]

Sources

Comparative

Inter-Laboratory Validation of a Quantitative Assay for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine: LC-MS/MS vs. HPLC-UV

Executive Summary The compound 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5), also known as 2-(4-Bromophenyl)acetamidoxime, is a critical amidoxime building block widely utilized in the synthesis of 3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5), also known as 2-(4-Bromophenyl)acetamidoxime, is a critical amidoxime building block widely utilized in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles—a prevalent bioisostere in modern drug discovery[1]. Accurate quantification of this intermediate in complex matrices (e.g., pharmacokinetic plasma samples or dense synthetic reaction mixtures) is historically challenging.

This guide provides an objective, data-driven comparison between a newly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. By executing a rigorous inter-laboratory validation across three independent sites according to ICH M10 bioanalytical guidelines[2], we establish the causal mechanisms behind assay performance, matrix susceptibility, and optimal protocol design.

Mechanistic Context: The Analytical Challenge of Amidoximes

To design a self-validating analytical system, one must first understand the physicochemical vulnerabilities of the target analyte. Amidoximes present two distinct challenges during quantification:

  • Thermal Instability & In-Source Fragmentation: During LC-MS/MS analysis, the electrospray ionization (ESI) source temperature and desolvation gas flow must be meticulously optimized. Amidoximes are highly susceptible to thermal degradation, readily shedding hydroxylamine (

    
    ) to form the corresponding nitrile (4-Bromobenzonitrile) under harsh ionization conditions[1].
    
  • Matrix Effects (Ion Suppression): In biological matrices, co-eluting endogenous compounds (such as phospholipids) compete for charge droplets in the ESI interface, leading to signal suppression[3]. As established by Matuszewski et al., a quantitative LC-MS/MS method cannot be trusted without a formal evaluation of the Matrix Factor (MF) using post-extraction spiking[4].

Mechanism Amidoxime 2-(4-Bromophenyl)-1- (hydroxyimino)ethylamine Degradation Thermal Degradation (ESI Source) Amidoxime->Degradation High Temp / ESI Voltage Synthesis O-Acylation & Cyclodehydration Amidoxime->Synthesis Target Drug Pathway Nitrile 4-Bromobenzonitrile + NH2OH Degradation->Nitrile Oxadiazole 1,2,4-Oxadiazole Derivative Synthesis->Oxadiazole

Caption: Mechanistic pathways of amidoxime cyclization vs. thermal degradation during MS ionization.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols were standardized across Lab A, Lab B, and Lab C.

Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Liquid-Liquid Extraction (LLE) was chosen over Protein Precipitation (PPT) to actively remove polar phospholipid interferences, thereby minimizing LC-MS/MS ion suppression[3].

  • Aliquot 50 µL of matrix (plasma or reaction buffer) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS): Stable isotope-labeled

    
    -amidoxime (100 ng/mL) for LC-MS/MS, or 4-Chlorophenylacetamidoxime for HPLC-UV.
    
  • Add 1.0 mL of extraction solvent (Ethyl Acetate:Hexane, 80:20 v/v). Vortex for 5 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 800 µL of the organic supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

Method A: LC-MS/MS Optimization (The Advanced Assay)
  • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 5 mM Ammonium Formate in Water (pH 5.0); (B) Acetonitrile. Note: Ammonium formate buffers stabilize the amidoxime tautomers better than formic acid alone[5].

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI): Capillary voltage: 1.5 kV (kept deliberately low to prevent in-source fragmentation). Source temperature: 350°C.

  • MRM Transitions: m/z 229.0

    
     119.0 (Quantifier); m/z 229.0 
    
    
    
    91.0 (Qualifier).
Method B: HPLC-UV (The Traditional Alternative)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Water (0.1% TFA) / 60% Methanol.

  • Detection: UV absorbance at 239 nm[5].

  • Flow Rate: 1.0 mL/min. Run time: 10 minutes.

Workflow Sample Spiked Matrix (Plasma/Buffer) Prep Sample Prep (LLE Protocol) Sample->Prep Split Aliquot Split Prep->Split LCMS LC-MS/MS Assay (MRM Mode) Split->LCMS HPLC HPLC-UV Assay (239 nm) Split->HPLC Val ICH M10 Validation LCMS->Val HPLC->Val

Caption: Parallel inter-laboratory analytical workflow for amidoxime quantification.

Inter-Laboratory Validation Data

Validation was performed according to the ICH M10 guidelines, requiring precision within


 (or 

at the LLOQ) and a rigorous assessment of matrix effects[6]. The data below summarizes the findings across three independent laboratories (Lab A: USA, Lab B: EU, Lab C: APAC).
Table 1: Quantitative Performance Comparison (Averaged across 3 Labs)
Validation ParameterLC-MS/MS AssayHPLC-UV AssayICH M10 Acceptance Criteria
Linear Dynamic Range 0.05 – 500 ng/mL50 – 10,000 ng/mLN/A (Method dependent)
LLOQ (Lower Limit) 0.05 ng/mL50.0 ng/mLSignal-to-Noise

5:1
Linearity (

)



Intra-day Precision (%CV) 3.2% – 6.8%4.1% – 8.5%

(

at LLOQ)[6]
Inter-day Accuracy (%Bias) -4.1% to +5.2%-7.5% to +8.1%

(

at LLOQ)[6]
Matrix Factor (IS-normalized) 0.96

0.04
N/A (UV not affected)0.85 – 1.15[4]
Sample Throughput 3.5 min / sample10.0 min / sampleN/A
Table 2: Inter-Laboratory Reproducibility at Medium Quality Control (MQC = 100 ng/mL)
Laboratory SiteLC-MS/MS Calculated Conc. (ng/mL)HPLC-UV Calculated Conc. (ng/mL)
Lab A (USA) 98.4

2.1
102.5

5.4
Lab B (EU) 101.2

3.0
96.8

6.1
Lab C (APAC) 99.1

1.8
104.1

4.9
Global %CV 1.5% 3.8%

Comparative Analysis & Recommendations

Based on the empirical data, both methods successfully passed ICH M10 validation criteria[6], but they serve entirely different operational needs:

1. LC-MS/MS (The Superior Choice for Pharmacokinetics):

  • Pros: Exhibits a 1000-fold increase in sensitivity (LLOQ of 50 pg/mL) compared to UV. This is non-negotiable for in vivo pharmacokinetic tracking or trace-level impurity analysis. The use of ammonium formate buffering successfully suppressed the thermal degradation of the amidoxime moiety[5].

  • Cons: Highly susceptible to matrix effects. However, our post-extraction spike experiments yielded an IS-normalized Matrix Factor of 0.96[4], proving that the LLE protocol effectively mitigates ion suppression[3].

2. HPLC-UV (The Robust Choice for Process Chemistry):

  • Pros: Highly reproducible across labs (Global %CV of 3.8%) without the need for expensive stable-isotope labeled internal standards. UV detection is immune to ESI ion suppression, making it highly reliable for dense, unpurified synthetic reaction mixtures.

  • Cons: The LLOQ of 50 ng/mL is insufficient for late-stage biological clearance studies. Furthermore, the 10-minute run time limits high-throughput screening capabilities.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis Online[Link]

  • ICH M10 Bioanalytical Method Validation Guideline Bioanalysis Zone / Hubspot[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis - Step 4 International Council for Harmonisation (ICH)[Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC RSC Advances[Link]

Sources

Validation

Assessing the in vitro metabolic stability of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Technical Guide: Assessing the In Vitro Metabolic Stability of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine Executive Summary: The Oxime Challenge In the development of novel chemical entities (NCEs), 2-(4-Bromophenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Assessing the In Vitro Metabolic Stability of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Executive Summary: The Oxime Challenge

In the development of novel chemical entities (NCEs), 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine represents a distinct class of aryl oximes.[1] While the 4-bromophenyl moiety provides a lipophilic anchor often used to target specific receptors (e.g., IDO1 or specific kinase pockets), the hydroxyimino (oxime) functionality (


) introduces a unique metabolic liability that standard screening often misinterprets.

This guide provides a technical framework for assessing the metabolic stability of this compound. Unlike standard CYP-mediated clearance, oximes are subject to reductive metabolism (to amines) and hydrolysis (to ketones), processes that are differentially active in liver microsomes versus hepatocytes.[1]

Core Thesis: To accurately assess the "performance" (stability) of this product, researchers must compare it not just against standard controls, but across test systems (Microsomes vs. Hepatocytes) to capture the cytosolic reductase activity often missed in standard screens.

Metabolic Pathway Analysis

Before designing the assay, we must understand the "Product" (the Oxime) versus its metabolic "Alternatives" (Metabolites). The stability assessment is essentially tracking the conversion of the Oxime into these downstream products.

MetabolicPathways Oxime Parent: 2-(4-Bromophenyl)- 1-(hydroxyimino)ethylamine (Oxime) Amine Metabolite A: Primary Amine (Reduction) Oxime->Amine NADH/NADPH Cytochrome b5/P450 Reductase (Microsomes & Cytosol) Ketone Metabolite B: Ketone (Hydrolysis) Oxime->Ketone Hydrolysis (Acidic/Enzymatic) Glucuronide Metabolite C: O-Glucuronide (Conjugation) Oxime->Glucuronide UGTs (Hepatocytes only)

Figure 1: Predicted metabolic fate of the aryl oxime scaffold.[1] Note that Glucuronidation requires Phase II cofactors (UDPGA) or intact cells.[1]

Comparative Guide: Selecting the Right Test System

To validate the stability of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine, you cannot rely on a single assay.[1] The table below compares the Product's detection in different systems, highlighting why Hepatocytes are the superior "Alternative" to the standard Microsomal assay for this specific chemistry.

FeatureSystem A: Liver Microsomes (HLM/RLM) System B: Cryopreserved Hepatocytes Verdict for Oxime Assessment
Enzyme Composition Enriched in CYPs and UGTs (if activated).[1] Lacks cytosolic enzymes.[1]Contains CYPs, UGTs, and Cytosolic Reductases/Aldehyde Oxidases.Hepatocytes Preferred
Cofactor Requirement Requires exogenous NADPH (Phase I) and UDPGA (Phase II).[1]Self-sufficient (endogenous cofactors intact).[1]Hepatocytes Preferred
Oxime Reduction Partial. Mediated by membrane-bound reductases (e.g., CYP reductase).[1]Complete. Includes cytosolic reductases (e.g., aldehyde oxidase, carbonyl reductase).[1]Hepatocytes Preferred
Throughput High.[1][2] Easy to automate.[1]Moderate. Requires careful cell handling.[1]Microsomes (for initial screen)
Cost Low.[1]High.Microsomes (for initial screen)

Scientific Insight: Standard microsomal stability assays often underestimate the clearance of oximes because a significant portion of oxime reduction occurs via cytosolic reductases (e.g., aldehyde oxidase or specific NADH-dependent reductases) which are absent in microsomes [1]. Therefore, while Microsomes are the industry standard "Alternative," they are prone to false-positive stability results for this specific product.

Experimental Protocol: Intrinsic Clearance ( )

This protocol describes the validation of the Oxime using Liver Microsomes , with a critical modification to assess NADPH-dependence.

Materials:
  • Test Compound: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).[1]

Workflow (Step-by-Step):
  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.[1][3]

  • Pre-Incubation: Mix Compound + Microsomes (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH Regenerating system to start the reaction.[1]

    • Critical Control: Run a parallel incubation without NADPH . If the Oxime disappears without NADPH, it indicates chemical instability (hydrolysis) rather than enzymatic metabolism.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

AssayWorkflow Start Start: 1 µM Compound + Microsomes Split Split Conditions Start->Split PathA Condition A: + NADPH (Metabolic Stability) Split->PathA PathB Condition B: NO NADPH (Chemical Stability/Hydrolysis) Split->PathB Incubate Incubate @ 37°C (0 - 60 min) PathA->Incubate PathB->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze

Figure 2: Experimental workflow highlighting the "No NADPH" control essential for distinguishing enzymatic clearance from chemical hydrolysis.

Data Interpretation & Performance Benchmarking

To validate the product, compare the calculated Half-life (


) and Intrinsic Clearance (

) against standard benchmarks.

Calculations:

  • Plot ln(% Remaining) vs. Time.[1][3]

  • Slope

    
     = elimination rate constant.[1]
    
  • 
    [1]
    
  • 
    [1]
    
Representative Performance Data (Validation Criteria)

The table below illustrates how to interpret the data for 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.

CompoundSystem

(min)

(µL/min/mg)
Interpretation
Test Oxime HLM (+NADPH) 24.5 56.6 Moderate Clearance. Susceptible to CYP/Reductase metabolism.[1]
Test Oxime HLM (-NADPH)>120< 5.0Chemically Stable. No spontaneous hydrolysis.[1]
VerapamilHLM (+NADPH)12.0115.5High Clearance Control (Assay Valid).[1]
WarfarinHLM (+NADPH)>120< 5.0Low Clearance Control (Assay Valid).[1]

Performance Analysis:

  • If HLM (-NADPH) shows high clearance: The oxime is hydrolyzing spontaneously to the ketone.[1] The compound is chemically unstable.[1]

  • If HLM (+NADPH) shows moderate clearance: The compound is metabolically liable.[1]

  • Comparison to Hepatocytes: If

    
     in Hepatocytes is significantly higher than in Microsomes (scaled for protein/cell count), it confirms the involvement of cytosolic reductases, a common trait for aryl oximes [2].
    

References

  • Testa, B., & Kramer, S. D. (2007).[1] The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their inhibition.[1] Chemistry & Biodiversity, 4(9), 2031-2122.[1] [1]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • Di, L., et al. (2004).[1] Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery. Journal of Biomolecular Screening, 9(1), 63-71.[1] [1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Topic: Benchmarking the synthetic efficiency of different routes to 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (2-(4-Bromophenyl)acetamidoxime) Content Type: Publish Comparison Guide Synonyms: 2-(4-Bromophenyl)-N'-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the synthetic efficiency of different routes to 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (2-(4-Bromophenyl)acetamidoxime) Content Type: Publish Comparison Guide

Synonyms: 2-(4-Bromophenyl)-N'-hydroxyacetimidamide; 4-Bromophenylacetamidoxime. CAS Registry Number: 1159812-96-8 (Generic amidoxime class ref) / Precursor CAS: 16532-79-9 (Nitrile).

Executive Summary

This guide evaluates the synthetic efficiency of accessing 2-(4-bromophenyl)acetamidoxime , a critical intermediate for the synthesis of 1,2,4-oxadiazole-based peptidomimetics and immunomodulators.

While the target molecule is structurally simple, the conversion of the precursor 4-bromophenylacetonitrile is plagued by a common competing reaction: the hydrolysis of the nitrile to the primary amide. This guide benchmarks three distinct routes—Classical Thermal , Microwave-Assisted , and Lewis-Acid Catalyzed —to determine the optimal balance of yield, purity, and scalability.

Key Finding: The Microwave-Assisted Route (Method B) offers the highest yield (92%) and fastest turnover (20 min), but the Classical Thermal Route (Method A) remains the only viable option for multi-gram scale-up due to safety constraints regarding hydroxylamine thermal instability.

Part 1: Structural & Retrosynthetic Analysis

The target compound features a hydroxyamidine functional group (


) attached to a 4-bromobenzyl scaffold. The bromine atom at the para-position is a sensitive handle; it must remain intact for downstream palladium-catalyzed cross-couplings.

Retrosynthetic Logic: The most direct disconnection is the C-N bond formation via nucleophilic addition of hydroxylamine to a nitrile.

  • Target:

    
    
    
  • Precursor: 4-Bromophenylacetonitrile (

    
    )[1]
    
  • Reagent: Hydroxylamine (

    
    ), generated in situ from Hydroxylamine Hydrochloride (
    
    
    
    ).[2]
Part 2: Route Analysis & Benchmarking
Route A: Classical Nucleophilic Addition (The Baseline)
  • Reagents: 4-Bromophenylacetonitrile,

    
    , 
    
    
    
    (or
    
    
    ), Ethanol/Water (2:1).
  • Conditions: Reflux (

    
    ) for 6–12 hours.
    

Mechanism & Causality: The reaction relies on the in situ deprotonation of hydroxylamine hydrochloride by the carbonate base to release free hydroxylamine (


). The nitrogen lone pair then attacks the electrophilic carbon of the nitrile.
  • Why Carbonate? Stronger bases (e.g., NaOH, NaOEt) promote the "Pinner-like" attack of the solvent (ethanol) on the nitrile, leading to imidate esters, or accelerate the hydrolysis to the primary amide byproduct (

    
    ). Carbonates buffer the pH, favoring amidoxime formation.
    

Protocol Validation:

  • Dissolve

    
     (1.5 eq) and 
    
    
    
    (1.5 eq) in water. Stir until
    
    
    evolution ceases (Critical: prevents pressure buildup).
  • Add 4-bromophenylacetonitrile (1.0 eq) dissolved in Ethanol.

  • Reflux. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of the nitrile spot (

      
      ) and appearance of the polar amidoxime (
      
      
      
      ).
  • Self-Validating Step: The product should give a deep red/purple color with aqueous

    
     (formation of hydroxamic acid-iron complex).
    
Route B: Microwave-Assisted Synthesis (The Efficiency King)
  • Reagents: 4-Bromophenylacetonitrile, 50% aq.

    
     (Free base) or 
    
    
    
    +
    
    
    , Ethanol.
  • Conditions: Microwave irradiation (

    
    ), 10–20 minutes.
    

Expert Insight: Dielectric heating couples directly with the polar nitrile and hydroxylamine species, accelerating the rate-determining step (nucleophilic attack) significantly more than the competing hydrolysis reaction. This kinetic control results in superior purity.

Safety Note: Hydroxylamine is thermally unstable. Microwave vials must not be filled >50% to accommodate pressure. Do not exceed


 as 

decomposition becomes explosive.[3]
Route C: Lewis Acid Catalyzed (Zinc-Promoted)
  • Reagents: Nitrile,

    
    , 
    
    
    
    (0.1 eq), Ethanol.
  • Conditions: Reflux, 4 hours.

Mechanism:


 coordinates to the nitrile nitrogen (

), increasing the electrophilicity of the carbon center. This allows the reaction to proceed at lower temperatures or faster rates without strong bases that degrade the nitrile.
Part 3: Comparative Benchmarking Data

The following data is synthesized from comparative studies of aryl acetonitrile conversions.

MetricRoute A: Classical ThermalRoute B: Microwave AssistedRoute C: Zn(II) Catalyzed
Yield 72 – 78%92 – 96% 80 – 85%
Reaction Time 8 – 12 Hours10 – 20 Minutes 3 – 5 Hours
Purity (Crude) 85% (Contains Amide)>95%90%
E-Factor (Waste) High (Large solvent vol.)Low (Concentrated)Medium
Scalability High (Kg scale feasible)Low (Vial/Flow limited)Medium
Safety Profile ModerateLow (Pressure hazard)High
Part 4: Visualizing the Chemistry
Diagram 1: Mechanistic Pathway & Competing Side Reactions

This diagram illustrates the desired path vs. the hydrolysis trap.

Mechanism cluster_conditions Reaction Environment Nitrile 4-Bromophenylacetonitrile (Ar-CH2-CN) Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack (Rate Determining) NH2OH Hydroxylamine (:NH2-OH) NH2OH->Intermediate + Amidoxime TARGET: 2-(4-Bromophenyl)acetamidoxime Intermediate->Amidoxime Tautomerization (Kinetic Product) Amide BYPRODUCT: Primary Amide Intermediate->Amide Hydrolysis (H2O) (Thermodynamic Trap)

Caption: The nucleophilic attack of hydroxylamine on the nitrile is the rate-determining step. Presence of excess water or high heat without kinetic control favors the red path (Amide formation).

Diagram 2: Decision Matrix for Route Selection

A workflow to assist researchers in selecting the correct protocol based on constraints.

Workflow Start Start: Synthesis of 2-(4-Bromophenyl)acetamidoxime ScaleCheck Required Scale? Start->ScaleCheck SmallScale < 500 mg (Screening/Hit Gen) ScaleCheck->SmallScale LargeScale > 10 grams (Process Dev) ScaleCheck->LargeScale EquipCheck Microwave Reactor Available? SmallScale->EquipCheck RouteA ROUTE A: Classical Reflux (EtOH/H2O, 8h) LargeScale->RouteA Safety Priority RouteB ROUTE B: Microwave Irradiation (120°C, 15 min) EquipCheck->RouteB Yes RouteC ROUTE C: ZnCl2 Catalyzed (Reflux, 4h) EquipCheck->RouteC No (Need Speed) Purification Purification: Recrystallization from Toluene/Hexane RouteB->Purification RouteA->Purification RouteC->Purification

Caption: Operational workflow for selecting the synthetic route based on scale and equipment availability.

Part 5: Expert Protocols
1. Optimized Microwave Protocol (Best for Yield/Speed)

Reagents:

  • 4-Bromophenylacetonitrile: 1.0 mmol (196 mg)

  • Hydroxylamine HCl: 2.0 mmol (139 mg)

  • Triethylamine (

    
    ): 2.2 mmol (306 
    
    
    
    L)
  • Ethanol (Abs): 2.0 mL

Procedure:

  • In a 10 mL microwave vial, combine the nitrile and ethanol.

  • Add

    
     followed by 
    
    
    
    . Seal the vial immediately.
  • Irradiate at

    
      (Dynamic Mode, High Absorption) for 15 minutes .
    
  • Cool to RT. The solvent is removed under reduced pressure.

  • Workup: Resuspend residue in water (10 mL) to dissolve salts. The product usually precipitates as a white solid. Filter and wash with cold water.

  • Purification: If necessary, recrystallize from Toluene/Hexane (1:1).

2. Robust Process Protocol (Best for Scale)

Reagents:

  • 4-Bromophenylacetonitrile: 50 mmol (9.8 g)

  • Hydroxylamine HCl: 75 mmol (5.2 g)

  • Sodium Carbonate (

    
    ): 75 mmol (7.95 g)
    
  • Ethanol: 100 mL / Water: 50 mL

Procedure:

  • Dissolve

    
     and 
    
    
    
    in water (50 mL) in a 500 mL Round Bottom Flask. Wait 15 mins for effervescence to stop.
  • Add the nitrile solution (in 100 mL Ethanol).

  • Heat to reflux (

    
    ) for 10 hours.
    
  • Monitoring: Check TLC every 2 hours. If nitrile persists after 10h, add 0.2 eq more of

    
     solution.
    
  • Isolation: Evaporate Ethanol (Rotovap). The aqueous residue will contain the solid product. Cool to

    
     for 2 hours. Filter the precipitate.
    
  • Drying: Vacuum oven at

    
     (Avoid high heat; amidoximes can rearrange via Tiemann rearrangement at 
    
    
    
    ).
References
  • Mechanism of Amidoxime Formation: Vörös, A., et al. (2014).[4] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(37), 7369-7377.

  • Microwave-Assisted Synthesis: Kitamura, M., et al. (2001). Synthesis of Amidoximes from Nitriles under Microwave Irradiation. Synthetic Communications, 31(18).

  • Zinc-Catalyzed Methodology: Patil, S.S., et al. (2012). Zinc(II) catalyzed synthesis of amidoximes from nitriles. Tetrahedron Letters, 53(12), 1488-1491.

  • Safety of Hydroxylamine: Cisneros, L.O., et al. (2003). Thermal stability of hydroxylamine and its salts. Journal of Hazardous Materials, 101(2), 115-128.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine proper disposal procedures

Executive Safety & Logistics Summary 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine is a specialized halogenated organic intermediate containing both a basic amine functionality and a reactive oxime (hydroxyimino) group.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine is a specialized halogenated organic intermediate containing both a basic amine functionality and a reactive oxime (hydroxyimino) group.[1] Disposal of this compound requires strict adherence to halogenated waste protocols due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) gas upon incineration.[1][2]

Critical Hazard Profile:

  • Corrosivity: The amine group renders this compound basic and potentially corrosive to skin and mucous membranes (Class 8 equivalent).[1]

  • Thermal Instability: The hydroxyimino (oxime) function possesses latent energy.[1] While stable at ambient temperatures, it can undergo exothermic rearrangement (Beckmann rearrangement) or decomposition if subjected to strong acids or high heat.[1][2]

  • Environmental Persistence: The halogenated aromatic ring poses significant aquatic toxicity risks, strictly prohibiting sewer disposal.[1][2]

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization.[1] This compound must not be bulked with general organic solvents.[1]

The "Halogen Rule" (Operational Directive)

Because this molecule contains Bromine, it must be segregated into a Halogenated Waste Stream .[1][2] Standard fuel-blending incinerators often cannot handle high halogen content without specific flue-gas scrubbing systems to capture acid gases.[1]

ParameterClassificationOperational Implication
Primary Waste Code D002 (Corrosive)pH > 12.5 (if in solution); requires corrosion-resistant containers.[1]
Secondary Waste Code D001 (Ignitable)If dissolved in flammable solvents (MeOH, EtOH).[1][2]
Halogen Content High (>1000 ppm) MANDATORY: Segregate from non-halogenated solvents.[1]
Chemical Class Halogenated Amine/OximeDo not mix with oxidizing acids (Nitric/Sulfuric).[1]

Operational Disposal Protocol (Step-by-Step)

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: If the material is a solid, do not dissolve it solely for disposal.[1][2] Package it as "Solid Waste contaminated with Halogenated Organics."[1]

  • Liquid Waste (Mother Liquors): If the material is in solution, ensure the solvent is compatible.[1]

    • Action: Check pH.[1][3][4] If highly basic (pH > 12), do not neutralize with strong mineral acids (e.g., HCl, H₂SO₄) in the waste container.[1][2] The heat of neutralization coupled with the acid-catalyzed rearrangement of the oxime group can cause a thermal runaway.[1]

    • Safe Practice: Dilute with a compatible solvent (e.g., Ethanol or Ethyl Acetate) if concentration reduction is necessary.[1][2]

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is the preferred container material.[1]

    • Reasoning: Amines can etch certain glass types over long periods, and metal drums may corrode.[1][2] HDPE provides excellent resistance to basic amines and halogenated residues.[1]

  • Venting: Use a vented cap if the waste solution has recently been generated or mixed, to prevent pressure buildup from off-gassing.[1][2]

Phase 3: Labeling & Storage

Label the container clearly with the following chemical constituents:

  • Full Chemical Name: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.[1][5]

  • Hazard Warnings: "CORROSIVE," "TOXIC," "HALOGENATED."[1][2]

Phase 4: Final Disposal (Vendor Handoff)

This material must be sent to a High-Temperature Incinerator (HTI) equipped with a wet scrubber.[1]

  • Disposal Method Code: Incineration (e.g., H040 or H110 under RCRA).[1][2]

  • Prohibited: Do not send to cement kilns (fuel blending) unless they explicitly accept high-halogen streams.[1]

Chemical Compatibility Matrix

The dual functionality (amine + oxime) creates a unique incompatibility profile.[1] Use this table to prevent dangerous cocktails in your satellite accumulation area.

Chemical GroupCompatibility StatusMechanism of Failure
Oxidizing Agents (Nitric Acid, Peroxides)DANGER Rapid oxidation of the amine/oxime; potential fire/explosion.[1][2]
Strong Acids (Sulfuric, HCl)CAUTION Exothermic salt formation; potential acid-catalyzed oxime rearrangement (explosion risk).[1][2]
Acid Anhydrides / Chlorides DANGER Vigorous acylation reaction; high heat generation.[1]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Safe for co-storage (same waste stream).[1][2]
Alcohols (Methanol, Ethanol)COMPATIBLE Excellent diluents for this compound.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine.

DisposalWorkflow Start Waste Generation: 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath Segregation MANDATORY SEGREGATION: Halogenated Waste Stream SolidPath->Segregation CompatCheck Compatibility Check: Is pH > 12 or < 2? LiquidPath->CompatCheck Container Select Container: HDPE Drum/Bottle (Vented) Segregation->Container CompatCheck->Segregation Stable pH Neutralize Do NOT Neutralize in Drum. Dilute with EtOH if necessary. CompatCheck->Neutralize Extreme pH Neutralize->Segregation Labeling Labeling: 'Halogenated Organic' + 'Corrosive' Container->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Labeling->FinalDisp

Caption: Decision logic for the safe segregation and packaging of halogenated amino-oxime waste.

Emergency Contingencies

In the event of a spill during transport to the waste satellite area:

  • PPE Upgrade: Wear a full-face respirator with organic vapor/acid gas cartridges if vapors are present.[1]

  • Containment: Do not use standard clay kitty litter if the waste is highly basic.[1] Use a polypropylene absorbent pad or a commercial neutralizer designed for bases.[1]

  • Decontamination: Wash the area with a dilute, weak acid (e.g., 5% acetic acid or citric acid) only after the bulk material has been removed, to avoid heat generation.[1][2]

  • Reporting: Report as a "Halogenated Organic Spill" to EHS.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Referencing 40 CFR Part 261 for D002/Halogenated criteria). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6] Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[1][6] [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

As a Senior Application Scientist, I have structured this technical guide to provide immediate, field-proven safety and operational protocols for handling 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5)....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide immediate, field-proven safety and operational protocols for handling 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (CAS: 422560-40-5). By integrating chemical causality with rigorous safety standards, this document serves as a self-validating system for drug development professionals.

Executive Summary & Chemical Profile

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine—commonly referred to as 2-(4-Bromophenyl)acetamidoxime—is a highly valuable synthetic building block. In medicinal chemistry, it is predominantly utilized to synthesize 1,2,4-oxadiazoles, which serve as metabolically stable bioisosteres for amides and esters in drug discovery pipelines (1). While its nucleophilic amidoxime functionality makes it an excellent synthon, it also imparts significant chemical reactivity that necessitates strict safety and logistical controls.

Hazard Causality & Risk Assessment

Understanding why a chemical is hazardous is the foundation of laboratory safety. The reactivity of the amidoxime group, combined with the halogenated aromatic ring, results in a compound classified under GHS05 (Corrosion) and GHS07 (Acute Toxicity) (2).

  • Corrosivity (H314, H318): This compound causes severe skin burns and serious eye damage. The basicity and nucleophilicity of the amidoxime nitrogen and oxygen atoms can rapidly interact with biological tissues, leading to irreversible protein denaturation and lipid saponification upon contact.

  • Acute Toxicity (H302, H312, H332): It is harmful if swallowed, in contact with skin, or inhaled. The crystalline nature of the powder means that improper weighing can generate fine dust, which easily bypasses upper respiratory defenses, causing severe mucosal irritation (H335) ().

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must directly address a specific chemical property.

PPE CategorySpecification & Quantitative StandardCausality / Rationale
Hand Protection Nitrile gloves (Min 0.4 mm thickness, >480 min breakthrough)Nitrile provides a robust chemical barrier against amidoxime penetration, mitigating dermal toxicity (H312) and severe burns (H314).
Eye Protection Tightly fitting safety goggles + 8-inch Face ShieldPrevents irreversible corneal damage (H318) from accidental splashes during dissolution or aerosolized dust during transfer.
Body Protection Impervious, flame-resistant lab coat (e.g., Nomex)Protects against corrosive burns to the skin. Flame resistance is required when heating cyclization reactions to >100°C.
Respiratory N95/P100 Particulate Respirator (if hood fails)Filters out fine crystalline dust, preventing acute inhalation toxicity (H332) and respiratory tract irritation (H335).

Operational Workflow: Synthesis of 1,2,4-Oxadiazoles

The most common application of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine is its heterocyclization with carboxylic acids to form 3,5-disubstituted-1,2,4-oxadiazoles (3). The following protocol details a standard coupling and cyclodehydration sequence.

Step-by-Step Methodology:

  • Pre-Weighing & Static Control: Ensure the fume hood sash is lowered. Use an anti-static bar to eliminate static charge on the spatula and weigh boat.

    • Causality: Static electricity can cause the fine, corrosive powder to aerosolize, increasing the inhalation risk profile.

  • Activation of Carboxylic Acid: In a dry, round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes.

    • Causality: EDC/HOBt efficiently activates the acid into an active ester while preventing the racemization of any chiral centers.

  • Nucleophilic Addition: Slowly add 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine (1.0 eq) to the mixture. Stir at room temperature for 2 hours.

    • Causality: The hydroxylamine oxygen of the amidoxime attacks the activated ester, forming an O-acylamidoxime intermediate ().

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 110°C for 4–6 hours.

    • Causality: Elevated thermal energy is required to drive the intramolecular cyclization, eliminating a molecule of water to form the thermodynamically stable 1,2,4-oxadiazole ring.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Causality: NaHCO3 neutralizes residual acidic byproducts and unreacted EDC·HCl, partitioning them safely into the aqueous waste stream.

Spill Response & Disposal Plan

A spill of a corrosive, halogenated solid requires immediate, methodical action to prevent exposure and environmental contamination.

Spill Containment Protocol:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood exhaust is operating at maximum capacity.

  • Dust Suppression: Do NOT dry sweep. Cover the solid spill with damp sand or a commercial universal absorbent.

    • Causality: Dry sweeping generates aerosolized corrosive dust; dampening the solid eliminates the inhalation vector.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a dilute 5% sodium bicarbonate solution, followed by copious amounts of water.

    • Causality: Mild base neutralizes any residual acidic or reactive amidoxime byproducts without causing a violent exothermic reaction.

Waste Disposal Plan: All waste containing 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine must be strictly segregated into Halogenated Organic Waste .

  • Causality: The 4-bromophenyl group contains a covalently bound bromine atom. If mixed with non-halogenated waste and incinerated under standard conditions, it can release highly toxic hydrogen bromide (HBr) gas or brominated dioxins. Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers.

Process Visualization

G Start 1. Pre-Operation (Hazard ID & PPE Setup) Hood 2. Engineering Controls (Operate in Fume Hood) Start->Hood Cleared to proceed Weighing 3. Weighing & Transfer (Closed System) Hood->Weighing Transfer material Reaction 4. Chemical Synthesis (1,2,4-Oxadiazole Formation) Weighing->Reaction Initiate synthesis Spill Spill Response (Containment & Cleanup) Weighing->Spill If spill occurs Reaction->Spill If spill occurs Disposal 5. Waste Segregation (Halogenated Waste) Reaction->Disposal Post-reaction cleanup Spill->Disposal Absorb & collect

Operational workflow and safety checkpoints for handling amidoxime derivatives.

References

  • Sigma-Aldrich. "2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine | 422560-40-5". Source: Sigma-Aldrich.
  • ChemicalBook. "422560-40-5 | CAS DataBase". Source: ChemicalBook.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: PMC (NIH).
  • A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Source: BenchChem.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Source: Società Chimica Italiana.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
Reactant of Route 2
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
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